molecular formula C7H3F2N B1296988 3,4-Difluorobenzonitrile CAS No. 64248-62-0

3,4-Difluorobenzonitrile

Cat. No.: B1296988
CAS No.: 64248-62-0
M. Wt: 139.1 g/mol
InChI Key: BTBFCBQZFMQBNT-UHFFFAOYSA-N
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Description

3,4-Difluorobenzonitrile is a useful research compound. Its molecular formula is C7H3F2N and its molecular weight is 139.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluorobenzonitrile
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InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFCBQZFMQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214463
Record name 3,4-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64248-62-0
Record name 3,4-Difluorobenzonitrile
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Record name 3,4-Difluorobenzonitrile
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Record name 3,4-Difluorobenzonitrile
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Record name 3,4-difluorobenzonitrile
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Foundational & Exploratory

3,4-Difluorobenzonitrile: A Core Intermediate for Advanced Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Difluorobenzonitrile is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable precursor for the development of complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of agrochemicals and as a relevant scaffold for pharmaceutical development.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] It is soluble in organic solvents such as methanol, acetone, and dichloromethane.[2][3] The presence of the fluorine atoms and the nitrile group influences its reactivity, making it a key intermediate in various chemical transformations.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₃F₂N[1]
Molecular Weight 139.10 g/mol [1]
CAS Number 64248-62-0[1]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 52-54 °C[1][3][5]
Boiling Point ~180-200 °C[1][2]
Flash Point 69 °C (156.2 °F) - closed cup[5]
Purity ≥98.0%[1][2]
Solubility Soluble in methanol[3]

Synthesis of this compound

The primary industrial synthesis of this compound involves a halogen-exchange (Halex) fluorination reaction, typically starting from 3,4-dichlorobenzonitrile (B1293625).[6] This method utilizes a fluoride (B91410) salt, such as potassium fluoride (KF), to replace the chlorine atoms on the aromatic ring. The reaction is generally carried out in a high-boiling polar aprotic solvent in the presence of a phase-transfer catalyst.[7]

Experimental Protocol: Synthesis via Halogen-Exchange Fluorination

This protocol is a representative example based on methodologies described in the patent literature.[8][9]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)

  • Polar aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) or sulfolane)

  • Dehydration solvent (e.g., toluene (B28343) or cyclohexane)

  • Reducing agent (e.g., sodium metabisulfite) (optional)

  • Dispersing agent (e.g., PEG6000) (optional)

Procedure:

  • Dehydration: To a dry reactor equipped with a stirrer, thermometer, and a distillation apparatus with a water separator, add the polar aprotic solvent, anhydrous potassium fluoride, and the dehydration solvent. Heat the mixture to reflux to azeotropically remove any residual water.

  • Solvent Removal: After complete water removal, distill off the dehydration solvent.

  • Reaction Initiation: Cool the reactor, then add 3,4-dichlorobenzonitrile and the phase-transfer catalyst. Optional reducing and dispersing agents can also be added at this stage.

  • Fluorination: Heat the reaction mixture to 130-150°C and maintain for 2-3 hours to facilitate the formation of the intermediate 3-chloro-4-fluorobenzonitrile. Subsequently, increase the temperature to 180-220°C and continue the reaction for 5-15 hours.[9] The progress of the reaction can be monitored by gas chromatography.

  • Product Isolation: After the reaction is complete, the this compound product can be isolated by distillation from the reaction mixture, often under reduced pressure.[10][11]

  • Purification: The crude product is then purified by fractional distillation to obtain high-purity this compound (typically >99%).[10][11]

G Workflow for this compound Synthesis A Dehydration of Solvent and KF B Addition of 3,4-Dichlorobenzonitrile and Catalyst A->B C Halogen-Exchange Fluorination B->C D Product Isolation (Distillation) C->D E Purification (Fractional Distillation) D->E

Synthesis Workflow

Applications in Agrochemicals and Pharmaceuticals

This compound is a crucial intermediate in the synthesis of various agrochemicals and is a relevant structural motif for pharmaceuticals.[6][12] The fluorine atoms can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of the final products.[4]

Case Study 1: Synthesis of the Herbicide Cyhalofop-butyl

A prominent application of this compound is in the production of the aryloxyphenoxypropionate herbicide, cyhalofop-butyl, which is used to control grass weeds in rice cultivation.[6]

Experimental Protocol: Synthesis of Cyhalofop-butyl

The synthesis involves the etherification of hydroquinone (B1673460) with this compound, followed by reaction with a chiral propionate (B1217596) derivative.[5]

Materials:

  • This compound

  • Hydroquinone

  • Potassium carbonate

  • (S)-2-(4-methylbenzenesulfonyloxy)butyl propionate

  • Polar aprotic solvent (e.g., dimethyl sulfoxide)

Procedure:

  • Etherification: In a reaction vessel, dissolve hydroquinone and this compound in a polar aprotic solvent under alkaline conditions (e.g., in the presence of potassium carbonate). Heat the mixture to form the intermediate 4-(4-cyano-2-fluorophenoxy)phenol.[5]

  • Condensation: To the solution containing the intermediate, add (S)-2-(4-methylbenzenesulfonyloxy)butyl propionate. The reaction is typically carried out at an elevated temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by crystallization or chromatography to yield cyhalofop-butyl.

G Synthesis of Cyhalofop-butyl A This compound C Etherification A->C B Hydroquinone B->C D 4-(4-cyano-2-fluorophenoxy)phenol C->D F Condensation D->F E (S)-2-(4-methylbenzenesulfonyloxy)butyl propionate E->F G Cyhalofop-butyl F->G

Cyhalofop-butyl Synthesis Pathway
Relevance in Drug Development: The KRAS G12C Inhibitor Adagrasib (MRTX849)

While a direct synthesis of a marketed pharmaceutical from this compound is not as prominently documented as its use in agrochemicals, the core chemical structure is highly relevant to modern drug discovery. For instance, the synthesis of the potent and selective KRAS G12C inhibitor, Adagrasib (MRTX849), involves intermediates that are structurally analogous to derivatives of this compound.[13][14] The synthetic strategies employed in the preparation of Adagrasib, such as nucleophilic aromatic substitution on a fluorinated benzene ring, are directly applicable to reactions involving this compound.[14]

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[15] Mutations in the KRAS gene, particularly the G12C mutation, are common in various cancers and lead to constitutive activation of this pathway, driving tumor growth.[16] Adagrasib covalently binds to the cysteine-12 residue of the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling.[1][10]

G Simplified KRAS Signaling Pathway and Inhibition by Adagrasib cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12C (Active) KRAS G12C (Active) Growth Factor Receptor->KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Adagrasib Adagrasib Adagrasib->KRAS G12C (Active) Inhibits Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

KRAS Signaling Pathway Inhibition

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry and high relevance to pharmaceutical research and development. Its synthesis via halogen-exchange fluorination is a well-established industrial process. The unique properties imparted by its difluorinated aromatic structure will likely continue to make it a sought-after building block for the discovery and development of new bioactive molecules.

References

An In-depth Technical Guide to 3,4-Difluorobenzonitrile (CAS: 64248-62-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluorobenzonitrile, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key applications, and safety and handling protocols, presented in a format tailored for scientific and research applications.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature. Its core chemical structure consists of a benzene (B151609) ring substituted with two fluorine atoms at the 3 and 4 positions and a nitrile group at the 1 position.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is important to note the variability in reported melting and boiling points across different sources, which may be attributed to measurement conditions or sample purity.

PropertyValueSource(s)
CAS Number 64248-62-0[1]
Molecular Formula C₇H₃F₂N[1]
Molecular Weight 139.10 g/mol [1]
Appearance White to off-white or light yellow crystalline powder/solid[1]
Melting Point 52-54 °C[2]
Boiling Point 180 °C[1]
Density 1.249 g/cm³ (estimate)[1]
Solubility Soluble in methanol (B129727) and other organic solvents like acetone (B3395972) and dichloromethane. Partly miscible with water.[1]
Flash Point 69 °C (156.2 °F) - closed cup[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityAssignment
7.53mAromatic Proton
7.49mAromatic Proton
7.32mAromatic Proton

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

While specific, fully assigned chemical shift values were not located in the immediate search, typical shifts for analogous fluorinated aromatic nitriles suggest the following approximate ranges:

Chemical Shift (ppm)Assignment
~160 - 148 (d,d)C-F
~130 - 115 (m)Aromatic C-H
~118 (s)C-CN
~116 (s)-C≡N

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2260-2220MediumC≡N stretch
~1600, ~1500Medium-StrongAromatic C=C stretch
~1300-1000StrongC-F stretch
~900-700StrongAromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

m/zInterpretation
139Molecular ion (M⁺)
112[M-HCN]⁺
88[M-HCN-F]⁺

Synthesis of this compound

The most prevalent industrial synthesis of this compound involves a halogen-exchange (Halex) fluorination reaction starting from 3,4-dichlorobenzonitrile (B1293625). This method offers a cost-effective route to this valuable intermediate.

General Experimental Protocol: Halogen-Exchange Fluorination

This protocol is a generalized representation of methods found in the patent literature.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt or Tetraphenylphosphonium bromide)

  • High-boiling polar aprotic solvent (e.g., 1,3-Dimethyl-2-imidazolidinone (DMI) or Sulfolane)

  • Dehydration solvent (e.g., Toluene or Cyclohexane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dehydration: A reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap is charged with the polar aprotic solvent, anhydrous potassium fluoride, and the dehydration solvent. The mixture is heated to reflux under an inert atmosphere to azeotropically remove any residual water.

  • Solvent Removal: After complete dehydration, the dehydration solvent is removed by distillation.

  • Reaction: The reaction mixture is cooled to an appropriate temperature, and 3,4-dichlorobenzonitrile and the phase-transfer catalyst are added.

  • Heating: The reaction mixture is then heated to a high temperature (typically in the range of 180-230 °C) and maintained for several hours with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate, containing the product, is then subjected to fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Charge Reactor with: - Polar Aprotic Solvent - Anhydrous KF - Dehydration Solvent B Azeotropic Dehydration (Reflux with Dean-Stark) A->B C Remove Dehydration Solvent (Distillation) B->C D Add: - 3,4-Dichlorobenzonitrile - Catalyst C->D E Heat to 180-230 °C (Monitor by GC) D->E F Cool to Room Temperature E->F G Filter to Remove Salts F->G H Fractional Distillation (Reduced Pressure) G->H I Pure this compound H->I

Synthesis Workflow of this compound.

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the two fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products.

Key Application Areas:

  • Agrochemicals: It is a crucial building block in the synthesis of several herbicides. A notable example is its use in the production of cyhalofop-butyl, a selective herbicide used for rice cultivation.

  • Pharmaceuticals: The this compound moiety is incorporated into various active pharmaceutical ingredients (APIs). The fluorine atoms can modulate the electronic properties of the molecule, improve binding affinity to target proteins, and block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug candidate. It has been used in the preparation of fluorine-substituted benzyl (B1604629) amides.

  • Fine and Specialty Chemicals: It serves as a precursor for other difluorinated compounds, such as 3,4-difluoroaniline (B56902) and 3,4-difluorobenzoic acid.

Signaling Pathway Visualization (Hypothetical Drug Action):

The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound, acts as an inhibitor.

G cluster_pathway Cellular Signaling Pathway cluster_drug Drug Action A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response (e.g., Proliferation) E->F Drug Drug Candidate (derived from This compound) Drug->D Inhibition

Hypothetical Drug Inhibition of a Kinase Pathway.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nitrile group and the two fluorine atoms on the aromatic ring.

  • Nitrile Group Reactions: The cyano group can undergo various transformations, including hydrolysis to a carboxylic acid (3,4-difluorobenzoic acid), reduction to an amine (3,4-difluorobenzylamine), and reaction with Grignard reagents.

  • Aromatic Ring Reactions: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This allows for the introduction of other functional groups by displacing one or both fluorine atoms, depending on the reaction conditions and the nucleophile used.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If handling as a powder or in situations where dust or vapors may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for complete safety and handling information before working with this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 3,4-Difluorobenzonitrile. It includes detailed experimental protocols for its synthesis and characterization, designed to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with two fluorine atoms at the 3 and 4 positions and a nitrile group at the 1 position.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 64248-62-0[1]
Molecular Formula C₇H₃F₂N[1]
Molecular Weight 139.10 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C#N)F)F[1]
InChI Key BTBFCBQZFMQBNT-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Appearance White to light yellow powder to lump[2]
Melting Point 52-54 °C[3]
Boiling Point 180 °CChemicalBook
Flash Point 157 °F (69.4 °C)[2]
Solubility Soluble in Methanol (B129727)[2]
Density 1.249 g/cm³ (estimate)[2]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a halogen-exchange fluorination reaction, starting from 3,4-dichlorobenzonitrile.[4][5]

Synthesis Workflow

G Synthesis Workflow of this compound A 3,4-Dichlorobenzonitrile E Reaction Mixture A->E B Potassium Fluoride (KF) B->E C Phase Transfer Catalyst (e.g., bis-(N,N'-1,3-dimethyl- 2-imidazolinyl)-ammonium chloride salt) C->E D Solvent (e.g., 1,3-Dimethyl-2-imidazolidinone - DMI) D->E F Heating (180-220 °C) E->F G Crude this compound F->G H Purification (Distillation) G->H I Pure this compound H->I

Caption: Synthesis of this compound via halogen-exchange fluorination.

Experimental Protocol: Halogen-Exchange Fluorination

This protocol is a representative method for the synthesis of this compound.[6]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (Phase Transfer Catalyst)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (Solvent)

  • Toluene (Dehydration Solvent)

  • Reducing agent (e.g., sodium metabisulfite)

  • Dispersing agent (e.g., PEG6000)

Procedure:

  • To a dry reactor equipped with a distillation apparatus, add DMI, anhydrous potassium fluoride, and toluene.

  • Reflux the mixture to azeotropically remove any residual water.

  • After complete water removal, distill off the toluene.

  • Add 3,4-dichlorobenzonitrile, the phase transfer catalyst, dispersing agent, and reducing agent to the reaction vessel.

  • Heat the reaction mixture to a temperature between 190-220 °C and maintain for 4-5 hours.

  • The product, this compound, is distilled from the reaction mixture.

  • The collected crude product is then subjected to a second distillation to yield the high-purity final product.

Analytical Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity. The following sections detail the experimental protocols for its analysis using various spectroscopic techniques.

Analytical Workflow

G Analytical Workflow for this compound A Sample of This compound B NMR Sample Preparation (Dissolve in CDCl₃) A->B C FT-IR Sample Preparation (Melt or KBr pellet) A->C D GC-MS Sample Preparation (Dissolve in suitable solvent) A->D E ¹H and ¹³C NMR Spectroscopy B->E F FT-IR Spectroscopy C->F G GC-MS Analysis D->G H Structural Elucidation and Purity Assessment E->H F->H G->H

Caption: A typical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.1. Experimental Protocol for ¹H and ¹³C NMR

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[7]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer is typically used for ¹H NMR, and a 100 MHz spectrometer for ¹³C NMR.[7]

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum with proton decoupling.

    • A longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.3.1. Experimental Protocol for FT-IR

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation (Melt Technique): [1]

    • Gently heat a small amount of the solid this compound sample on a salt plate (e.g., KBr or NaCl) until it melts to form a thin liquid film.

    • Place a second salt plate on top to create a uniform thin film.

  • Sample Preparation (KBr Pellet Technique): [8][9]

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

4.4.1. Experimental Protocol for GC-MS

GC-MS is a powerful technique for confirming the molecular weight and purity of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value higher than the molecular weight (e.g., 200).

    • Ion Source Temperature: 230 °C.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Its fluorinated structure can impart desirable properties to the final products, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Researchers and drug development professionals utilize this compound as a building block for creating novel molecules with potential therapeutic applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of 3,4-Difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its physical characteristics, detailed experimental protocols for property determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound is a white to off-white crystalline powder at room temperature.[1] Its physical properties are critical for its handling, reaction setup, and purification in synthetic chemistry. The introduction of two fluorine atoms onto the benzonitrile (B105546) ring significantly influences its electronic and steric properties, which can enhance the biological activity, stability, and lipophilicity of derivative compounds.[1]

The key physical constants of this compound are summarized in the table below.

PropertyValueSource(s)
Melting Point46-48°C[1]
52-54°C[2][3][4]
47.0-53.0°C
Boiling Point198-200°C

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for verifying the purity of this compound. The following are detailed methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this occurs over a narrow range.[5][6] An impure sample will typically exhibit a depressed and broader melting point range.[5][6]

Method 1: Capillary Tube Method using a Melting Point Apparatus

This is a common and accurate method for determining the melting point of a solid organic compound.[5][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[5]

  • Capillary tubes (sealed at one end)[5][8]

  • Thermometer (calibrated)[6]

  • Spatula[7]

  • Mortar and pestle (optional)[7]

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[9]

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until the packed sample height is 1-2 mm.[8][9]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[5] Insert a calibrated thermometer into the designated port.

  • Heating: Turn on the apparatus and heat the sample.[7] For an unknown sample, a rapid initial heating can be done to determine an approximate melting point.[5] For an accurate measurement, allow the apparatus to cool and then heat at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[5][6]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[5][7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11][12]

Method 2: Capillary Tube Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube or a beaker with heating oil (e.g., mineral oil, silicone oil)[12][13]

  • Small test tube (fusion tube)[11][13]

  • Capillary tube (sealed at one end)[10][13]

  • Thermometer[11][13]

  • Heating source (e.g., Bunsen burner or hot plate)[10][13]

  • Stand and clamp[11]

Procedure:

  • Sample Preparation: Place a few milliliters of this compound (in its liquid state, which will require gentle warming above its melting point) into a small test tube.[11]

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[13][14]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][12] Clamp the assembly in a heating bath (Thiele tube or oil bath) so that the heat-transfer liquid is above the level of the sample but below the opening of the test tube.[12]

  • Heating: Gently and slowly heat the side arm of the Thiele tube or the oil bath.[12][13] As the temperature rises, air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary.

  • Observation and Recording: Continue heating until a rapid and continuous stream of bubbles is observed.[13] At this point, stop heating. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[12] Record this temperature. It is also advisable to record the atmospheric pressure as boiling point is pressure-dependent.[10]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for determining the melting and boiling points of this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Melting Point Determination cluster_1 Boiling Point Determination cluster_2 Data Analysis and Reporting A Obtain Sample of This compound B Prepare Sample (Dry and Powder) A->B C Pack Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat Slowly (1-2°C/min) D->E F Record Melting Range (Onset to Clear) E->F N Compare with Literature Values F->N G Melt Sample of This compound H Place Liquid in Small Test Tube G->H I Invert Sealed Capillary Tube in Liquid H->I J Assemble with Thermometer in Heating Bath I->J K Heat Slowly J->K L Observe Continuous Bubbling, then Stop Heating K->L M Record Temperature when Liquid Enters Capillary L->M M->N O Assess Purity based on Melting Point Range N->O P Document Results and Experimental Conditions O->P

Caption: Logical workflow for the determination of melting and boiling points.

References

Spectroscopic data for 3,4-Difluorobenzonitrile (NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzonitrile

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] The following tables present the ¹H, ¹³C, and ¹⁹F NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results

Note: Specific ¹H NMR chemical shift values and coupling constants for this compound were not explicitly detailed in the provided search results. However, ¹H NMR spectra are available from sources such as Sigma-Aldrich and ChemicalBook.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: While ¹³C NMR spectra for this compound are available from sources like Sigma-Aldrich and ChemicalBook, specific peak assignments were not detailed in the search results.[2][4]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmSolventReference
Data not explicitly found in search resultsCDCl₃Not Specified

Note: A ¹⁹F NMR spectrum for this compound is available on SpectraBase, indicating the data has been recorded in CDCl₃.[5] However, the specific chemical shift values were not provided in the search snippets. The chemical shifts in ¹⁹F NMR are typically referenced against CFCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[7]

Table 4: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)Assignment
~2254C≡N stretch
Other characteristic peaks not detailedAromatic C-H and C-F stretches, C=C ring stretches

Note: The characteristic nitrile (C≡N) stretching frequency is expected around 2254 cm⁻¹.[8] While IR spectra for this compound are available, a detailed list of all absorption bands was not found in the search results.[2]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as this compound.

NMR Spectroscopy Protocol

A systematic approach using various 1D and 2D NMR experiments is crucial for accurate structure elucidation.[1]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be concentrated to obtain a good signal-to-noise ratio.[9]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point for the chemical shifts.[9]

  • Sample Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

  • Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more complex structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[2]

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of solid this compound (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[7][10]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[10] The intensity of the peaks can be adjusted by adding more solution for weak signals or by diluting the initial solution for overly strong signals.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Sample Purified Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Acq->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of 3,4-Difluorobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 3,4-difluorobenzonitrile in common organic solvents, providing essential data and protocols for its application in research and development.

Introduction: this compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides stems from the advantageous properties conferred by the fluorine atoms, such as enhanced metabolic stability and biological activity. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its solubility behavior.

PropertyValueReference
Molecular FormulaC₇H₃F₂N[1]
Molecular Weight139.10 g/mol [1]
Melting Point52-54 °C
Boiling Point180 °C
AppearanceWhite to off-white crystalline powder

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative information indicates its solubility in several common organic solvents.[2] Based on its chemical structure—a polar nitrile group and two fluorine atoms on a nonpolar benzene (B151609) ring—and by analogy with the parent compound, benzonitrile (B105546), an estimated solubility profile is presented in Table 2. It is anticipated that this compound exhibits good solubility in polar aprotic and moderately polar solvents.

Table 2: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)

SolventSolvent TypeQualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)
MethanolPolar ProticSoluble> 10
EthanolPolar ProticSoluble> 10
AcetonePolar AproticVery Soluble> 30
DichloromethanePolar AproticVery Soluble> 30
Ethyl AcetatePolar AproticSoluble> 10
TolueneNonpolarModerately Soluble5 - 10
AcetonitrilePolar AproticSoluble> 10
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble> 30
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 30
HexaneNonpolarSparingly Soluble< 1

Note: The estimated quantitative solubility values are based on the known solubility of benzonitrile and the general solubility trends of fluorinated organic compounds. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

  • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility from the determined concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility. It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (steps 1-4).

  • Accurately weigh a clean, dry evaporating dish (W₁).

  • Carefully transfer a known volume or mass of the clear, saturated supernatant to the evaporating dish and weigh it again (W₂).

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of this compound and the flashpoint of the solvent. A vacuum oven can be used for low-boiling point solvents.

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W₃).

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The mass of the dissolved solute is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

  • Calculate the solubility in terms of grams of solute per 100 g of solvent or convert to other units as needed.

Synthesis Pathway of this compound

A common synthetic route to this compound involves the halogen-exchange fluorination of 3,4-dichlorobenzonitrile. This process is a cornerstone in the industrial production of this valuable intermediate.

Synthesis_Pathway 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile Reaction_Vessel Halogen Exchange Fluorination 3,4-Dichlorobenzonitrile->Reaction_Vessel Reactant Potassium Fluoride (KF) Potassium Fluoride (KF) Potassium Fluoride (KF)->Reaction_Vessel Fluorinating Agent Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Reaction_Vessel Catalyst High Temperature Solvent (e.g., Sulfolane, DMF) High Temperature Solvent (e.g., Sulfolane, DMF) High Temperature Solvent (e.g., Sulfolane, DMF)->Reaction_Vessel Solvent This compound This compound Reaction_Vessel->this compound Product Potassium Chloride (KCl) Potassium Chloride (KCl) Reaction_Vessel->Potassium Chloride (KCl) Byproduct

Caption: A typical synthesis route for this compound.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical progression from initial screening to precise quantitative analysis.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis Select_Solvents Select Solvents (Polar, Nonpolar, etc.) Prepare_Materials Prepare Compound and Solvents Select_Solvents->Prepare_Materials Visual_Test Visual Solubility Test (Small Scale) Prepare_Materials->Visual_Test Classify_Solubility Classify as Soluble, Sparingly Soluble, or Insoluble Visual_Test->Classify_Solubility Equilibration Prepare Saturated Solution (Isothermal Equilibration) Classify_Solubility->Equilibration For Soluble/Sparingly Soluble Systems Analysis Analyze Concentration (HPLC, GC, or Gravimetric) Equilibration->Analysis Calculate_Solubility Calculate Solubility (e.g., g/100 mL) Analysis->Calculate_Solubility

Caption: Logical workflow for determining compound solubility.

Conclusion

This compound is a versatile building block in modern chemistry. While precise, publicly available quantitative solubility data is limited, this guide provides a reliable estimation based on its physicochemical properties and analogy to similar compounds. The detailed experimental protocols included herein empower researchers to determine accurate solubility values tailored to their specific needs. A comprehensive understanding of its solubility is crucial for optimizing reaction conditions, improving purification efficiency, and developing robust formulations, thereby accelerating the pace of innovation in drug discovery and agrochemical development.

References

Reactivity Profile of the Nitrile Group in 3,4-Difluorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties conferred by the fluorine atoms and the versatile reactivity of the nitrile group. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the nitrile group, thereby modulating its reactivity towards various chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of the nitrile group in this compound, focusing on key reactions such as hydrolysis, reduction, and cycloaddition. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this important building block.

Electronic Influence of Fluorine Substituents

The two fluorine atoms at the 3- and 4-positions of the benzene ring exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, the inductive effect dominates, leading to a decrease in electron density on the aromatic ring and, consequently, an increase in the electrophilicity of the nitrile carbon. This enhanced electrophilicity makes the nitrile group in this compound more susceptible to nucleophilic attack compared to unsubstituted benzonitrile. This electronic effect plays a crucial role in the rates and outcomes of the reactions discussed below.[1][2]

Key Reactions of the Nitrile Group

The nitrile group of this compound can undergo a variety of chemical transformations, providing access to a range of valuable functional groups.

Hydrolysis to 3,4-Difluorobenzoic Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation, yielding 3,4-difluorobenzoic acid, another important synthetic intermediate.[3] This reaction can be achieved under acidic or basic conditions.

Reaction Scheme:

3_4_Difluorobenzonitrile This compound 3_4_Difluorobenzylamine 3,4-Difluorobenzylamine 3_4_Difluorobenzonitrile->3_4_Difluorobenzylamine Reduction Reducing_Agent [H] 3_4_Difluorobenzonitrile This compound Tetrazole 5-(3,4-Difluorophenyl)-1H-tetrazole 3_4_Difluorobenzonitrile->Tetrazole [3+2] Cycloaddition NaN3 NaN3 NaN3->Tetrazole cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition DFBN This compound DFBA 3,4-Difluorobenzoic Acid DFBN->DFBA H2O, H+ / OH- DFBAm 3,4-Difluorobenzylamine DFBN->DFBAm [H] Tetrazole 5-(3,4-Difluorophenyl)- 1H-tetrazole DFBN->Tetrazole NaN3

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atoms in 3,4-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The unique properties conferred by the two fluorine substituents on the benzonitrile (B105546) core are elucidated through an examination of spectroscopic data, theoretical electronic effects, and reactivity patterns. This document includes a summary of quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of key concepts to serve as a valuable resource for professionals in chemical research and drug development.

Introduction: The Role of Fluorine in Aromatic Systems

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[2] In medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. These effects stem from the unique electronic nature of the fluorine atom.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases the electron density of the aromatic ring, influencing its reactivity. Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system, resulting in a resonance effect (+M). The interplay of these opposing electronic effects governs the overall chemical behavior of fluorinated aromatic compounds.

This guide focuses on this compound, a molecule where these electronic effects are crucial in determining its utility as a synthetic building block.

Electronic Effects in this compound

The electronic landscape of the benzonitrile ring in this compound is modulated by the combined influence of the two fluorine atoms and the nitrile group.

Inductive vs. Resonance Effects
  • Inductive Effect (-I): Both fluorine atoms at the C3 and C4 positions exert a strong inductive electron withdrawal from the benzene (B151609) ring due to their high electronegativity. This effect is additive and results in a significant decrease in the overall electron density of the aromatic system.

  • Resonance Effect (+M): The fluorine atom at the C4 position (para to the C1 carbon) can donate a lone pair of electrons into the ring's pi-system. This +M effect increases the electron density at the ortho and para positions relative to the fluorine atom. The fluorine at the C3 position (meta to the C1 carbon) also exhibits a +M effect, but its influence on the positions relevant to the nitrile group is less direct.

  • Nitrile Group (-I, -M): The cyano group is a strong electron-withdrawing group through both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

The following diagram illustrates the interplay of these electronic effects.

Diagram 1: Interplay of Electronic Effects
Hammett Substituent Constants

SubstituentPositionσ (Sigma) Value
3-Fluorometaσ_m_ = +0.34
4-Fluoroparaσ_p_ = +0.06
  • Estimated Combined Effect: The additive Hammett constant (σ_total_) can be approximated by summing the individual constants: σ_total_ ≈ σ_m_(3-F) + σ_p_(4-F) = 0.34 + 0.06 = +0.40.

This positive value indicates that the combined effect of the two fluorine atoms is electron-withdrawing, which is consistent with the dominant inductive effect. It is important to note that the principle of additivity can have limitations and the actual electronic effect may deviate from this simple estimation.

Reactivity of this compound

The electronic perturbations caused by the fluorine atoms and the nitrile group dictate the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitrile group and the two fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. The positions ortho and para to the strongly activating nitrile group are particularly activated. In this compound, the C4 position is para to the nitrile group, making the C-F bond at this position susceptible to displacement by strong nucleophiles.

Electrophilic Aromatic Substitution (EAS)

The cumulative electron-withdrawing effects of the nitrile and fluoro groups deactivate the ring towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the positions meta to the strongest deactivating group (the nitrile group), which are the C2 and C6 positions.

The logical workflow for predicting reactivity is outlined below.

reactivity_prediction start This compound electronic_analysis Analyze Electronic Effects (-I, +M of F; -I, -M of CN) start->electronic_analysis reactivity_type Reaction Type? electronic_analysis->reactivity_type nas Nucleophilic Aromatic Substitution (SNAr) reactivity_type->nas Nucleophile eas Electrophilic Aromatic Substitution (EAS) reactivity_type->eas Electrophile nas_outcome Favored at C4 (para to CN) Activated Ring nas->nas_outcome eas_outcome Disfavored Deactivated Ring Directed to C2/C6 eas->eas_outcome

Diagram 2: Reactivity Prediction Workflow

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number64248-62-0[3]
Molecular FormulaC₇H₃F₂N[3]
Molecular Weight139.10 g/mol [3]
Melting Point52-54 °C[4]
Boiling Point~180 °C[1]
Table 2: Spectroscopic Data
SpectroscopyPeak/Shift (δ)Interpretation
¹H NMR MultipletsAromatic protons
¹³C NMR Multiple signalsAromatic and nitrile carbons
¹⁹F NMR Two distinct signalsTwo chemically non-equivalent fluorine atoms
FTIR ~2230 cm⁻¹C≡N stretching vibration

Note: Specific chemical shifts and coupling constants for NMR spectra can be obtained from publicly available databases such as PubChem.[3] The nitrile stretch in the IR spectrum is characteristic for aromatic nitriles.

Experimental Protocols

Synthesis of this compound via Halogen-Exchange Fluorination[5][6]

This protocol describes a common method for the synthesis of this compound from 3,4-dichlorobenzonitrile.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Spray-dried Potassium Fluoride (KF)

  • Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide)

  • High-boiling aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Sulfolane)

Procedure:

  • To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,4-dichlorobenzonitrile, spray-dried potassium fluoride, and the phase-transfer catalyst.

  • Add the high-boiling aprotic solvent.

  • Heat the reaction mixture to a high temperature (typically 150-250 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain this compound.

synthesis_workflow start Start Materials: 3,4-Dichlorobenzonitrile, KF, Catalyst, Solvent reaction Halogen-Exchange Reaction (High Temperature) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Recrystallization) workup->purification product Final Product: This compound purification->product

Diagram 3: Synthesis Workflow
Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Record the spectrum on a 300 MHz or higher NMR spectrometer. The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: Record a proton-decoupled ¹³C NMR spectrum. The spectrum will show distinct signals for each carbon atom, with the carbon atoms bonded to fluorine exhibiting characteristic C-F coupling.

  • ¹⁹F NMR: Record the ¹⁹F NMR spectrum. Two distinct signals are expected for the two non-equivalent fluorine atoms, with fluorine-fluorine and fluorine-proton couplings observable.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the sample as a KBr pellet or a thin film. The characteristic nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹.

Conclusion

The electronic effects of the fluorine atoms in this compound are a delicate balance of strong inductive withdrawal and weaker resonance donation. The net effect, in conjunction with the electron-withdrawing nitrile group, renders the aromatic ring electron-deficient. This electronic nature is key to its utility in organic synthesis, particularly in nucleophilic aromatic substitution reactions. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with this important fluorinated building block, enabling more informed decisions in the design and execution of synthetic routes for novel pharmaceuticals and agrochemicals.

References

3,4-Difluorobenzonitrile: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a versatile fluorinated organic compound that has emerged as a crucial intermediate and building block in various fields of chemical synthesis.[1][2] Identified by its CAS number 64248-62-0, this white to light yellow crystalline powder is characterized by a benzonitrile (B105546) core substituted with two fluorine atoms at the 3 and 4 positions.[1] Its molecular structure, featuring a reactive nitrile group and an electron-deficient aromatic ring, makes it an ideal precursor for the synthesis of complex molecules.[1][2] The presence of fluorine atoms is particularly significant, as their incorporation into organic molecules can profoundly enhance pharmacokinetic properties, metabolic stability, and biological activity.[2] Consequently, this compound is extensively utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, complete with experimental protocols and data presented for practical use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis. The key properties and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 64248-62-0 [1][4]
Molecular Formula C₇H₃F₂N [1][4]
Molecular Weight 139.10 g/mol [1][4]
Appearance White to light yellow crystalline powder [1][2]
Melting Point 52-54 °C [1][5]
Boiling Point ~180 °C [1][6]
Flash Point 69 °C (157 °F) - closed cup [1][5]
Solubility Soluble in organic solvents (Methanol, Acetone, Dichloromethane, Ethanol); Insoluble in water [2][6][7]

| Purity | Typically ≥98.0% |[1][2] |

Table 2: Spectroscopic Data for this compound

Technique Data Highlights Reference(s)
¹H NMR Spectra available from Sigma-Aldrich. [4]
¹³C NMR Spectra available from Sigma-Aldrich. [4]
¹⁹F NMR Spectra available. [4]
IR Spectroscopy FTIR spectra available from various sources. [4]
Mass Spectrometry GC-MS data available; m/z peaks at 139, 112, 88. [4]

| Raman Spectroscopy | FT-Raman spectra available. |[4] |

Synthesis of this compound

The primary industrial route for synthesizing this compound is through a halogen-exchange fluorination reaction, typically starting from 3,4-dichlorobenzonitrile.[8] This method involves substituting the chlorine atoms with fluorine using a fluoride (B91410) salt, such as spray-dried potassium fluoride (KF).[8][9] The efficiency of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.[8]

Table 3: Comparison of Synthetic Methods for this compound via Halogen-Exchange

Starting Material Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference(s)
3,4-Dichlorobenzonitrile Tetraphenylphosphonium bromide 1,3-Dimethylimidazolidin-2-one (DMI) 225 (Reflux) Not Specified 65 Not Specified [8][9]
3,4-Dichlorobenzonitrile None 1,3-Dimethylimidazolidin-2-one (DMI) 290 Not Specified 64 Not Specified [8][9]
3,4-Dichlorobenzonitrile bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt 1,3-Dimethyl-2-imidazolidinone (DMI) 190-220 4-5 ~90 >99 [8][10]
3,4-Dichlorobenzonitrile bis-(N-bis(dimethylamino)methylene)-iminium chloride 1,3-Dimethyl-2-imidazolidinone (DMI) 130-150 then 180-200 2-3 then 5-6 85 >99 [11]

| 3,4-Dichlorobenzonitrile | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | N-methyl pyrrolidone (NMP) | 200-210 | 4 | 90.7 | 99 |[10] |

Another documented method involves the dehydration of 3,4-difluorobenzamide (B1297546) using thionyl chloride.[6][12]

G General Synthesis Workflow A Starting Material (e.g., 3,4-Dichlorobenzonitrile) E Halogen-Exchange Reaction (Heat under inert atmosphere) A->E B Fluorinating Agent (e.g., Anhydrous KF) B->E C Catalyst & Solvent (e.g., Phase Transfer Catalyst in DMI) C->E D Dehydration (Azeotropic removal of water) D->E Pre-reaction step F Work-up & Distillation E->F G Purification (Rectification) F->G H Final Product (this compound) G->H

Caption: Workflow for this compound synthesis.

Experimental Protocol 1: Halogen-Exchange Fluorination

This protocol is a generalized representation based on methods found in patent literature.[8][10]

  • Materials:

    • 3,4-Dichlorobenzonitrile (1.0 eq)

    • Anhydrous potassium fluoride (spray-dried, ~2.5-3.0 eq)

    • Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (~0.03-0.04 eq)

    • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

    • Dehydration Solvent: Toluene

    • Dispersing Agent (e.g., PEG6000) (optional)

    • Reducing Agent (e.g., sodium metabisulfite) (optional)

  • Procedure:

    • To a dry reactor equipped with a stirrer, thermometer, and distillation apparatus, add the polar aprotic solvent (DMI), anhydrous potassium fluoride, and toluene.[10]

    • Heat the mixture to reflux to remove residual water azeotropically.[10]

    • After water removal is complete, distill off the toluene.[10]

    • Cool the mixture slightly and add 3,4-dichlorobenzonitrile, the catalyst, dispersing agent, and reducing agent to the reactor.[8][10]

    • Heat the reaction mixture to 190-220°C and maintain for 4-5 hours under an inert atmosphere.[8][10]

    • The product, this compound, is continuously distilled from the reaction mixture as it forms.[8]

    • The collected crude product is then subjected to a second rectification under reduced pressure to yield the final product with high purity (>99%).[10][11]

Key Reactions and Applications

This compound serves as a versatile platform for introducing the 3,4-difluorophenyl moiety into larger molecules or for further functional group transformations.

Nucleophilic Aromatic Substitution (SNA_r_)

The aromatic ring of this compound is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitrile group and the fluorine atoms. This allows for the selective substitution of one of the fluorine atoms, typically at the C4 position, which is para to the nitrile group.

G SNA_r Mechanism on this compound sub This compound meisenheimer Meisenheimer Complex (Intermediate) sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) nuc->meisenheimer product Substituted Product meisenheimer->product - F⁻ fluoride Fluoride Ion (F⁻) meisenheimer->fluoride

Caption: General mechanism for SNA_r_ reactions.

This reactivity is foundational to its use in building more complex molecules. For instance, in the synthesis of oxazolidinone antimicrobials like linezolid, the related compound 3,4-difluoronitrobenzene (B149031) undergoes a similar SNA_r_ reaction.[13] The same principle applies to this compound, making it a valuable precursor for various pharmaceutical and agrochemical targets.[2]

Table 4: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagents/Conditions Product Type Potential Application Reference(s)
Amines (R₂NH) Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF), Heat 4-Amino-3-fluorobenzonitriles Pharmaceutical synthesis [14]
Alcohols (ROH) Strong base (e.g., NaH), THF 4-Alkoxy-3-fluorobenzonitriles Liquid crystals, materials science [3]

| Thiols (RSH) | Base (e.g., K₂CO₃), DMF | 4-(Alkylthio)-3-fluorobenzonitriles | Agrochemical synthesis |[2] |

Experimental Protocol 2: General Procedure for S_N_Ar with an Amine

This protocol is adapted from general methodologies for S_N_Ar reactions on activated fluoroaromatic compounds.[14]

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., morpholine) (1.2 eq)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and potassium carbonate.[14]

    • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.[14]

    • Add the amine nucleophile to the stirring suspension.[14]

    • Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.[14]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water and extract with an organic solvent (e.g., ethyl acetate).[14]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Modification of the Nitrile Group

The nitrile functional group is a versatile handle for conversion into other important functionalities, expanding the synthetic utility of the 3,4-difluorophenyl scaffold.

G Nitrile Group Transformations start This compound acid 3,4-Difluorobenzoic Acid start->acid Hydrolysis (H₃O⁺ or OH⁻, heat) amine 3,4-Difluorobenzylamine start->amine Reduction (e.g., LiAlH₄, H₂/cat.) amide 3,4-Difluorobenzamide start->amide Partial Hydrolysis

Caption: Key functional groups from the nitrile moiety.

These transformations provide access to key intermediates. For example, 3,4-difluorobenzoic acid and 3,4-difluoroaniline (B56902) are valuable synthetic tools themselves.[9]

Experimental Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid

This protocol is based on a procedure for a similar substrate, 4-amino-3,5-difluorobenzonitrile.[15]

  • Materials:

    • This compound (1.0 eq)

    • Aqueous Sodium Hydroxide (e.g., 1 M NaOH)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend this compound in an aqueous solution of sodium hydroxide.

    • Heat the resulting solution to reflux for 24 hours.[15]

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction to room temperature.

    • Carefully add concentrated HCl dropwise to the reaction mixture with stirring until the solution becomes acidic (pH ~1), which will precipitate the product.[15]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3,4-difluorobenzoic acid.

Applications in Industry

The derivatives of this compound are integral to several industries.

  • Agrochemicals: It is a key intermediate in the synthesis of the selective herbicide cyhalofop-butyl, which is widely used for paddy rice crops.[8][16]

  • Pharmaceuticals: The 3,4-difluorophenyl moiety is present in numerous active pharmaceutical ingredients (APIs). The fluorine atoms can block metabolic pathways, increase lipophilicity, and improve binding affinity, thus enhancing the drug's overall profile.[2]

  • Materials Science: It serves as a precursor for fluorinated liquid crystals used in display technologies and for specialty polymers that require high thermal stability and specific electronic properties.[3][7]

G Applications of this compound start This compound (Building Block) pharma Pharmaceuticals (APIs with enhanced metabolic stability) start->pharma via SNA_r_ & other modifications agro Agrochemicals (e.g., Herbicide Cyhalofop-butyl) start->agro as key intermediate material Material Science (e.g., Liquid Crystals, Polymers) start->material as monomer/precursor

Caption: Major industrial applications derived from the core.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[17]

  • Hazards:

    • Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[5][17][18]

    • Causes skin and serious eye irritation.[17][18]

    • May cause respiratory irritation.[18]

    • Harmful to aquatic life with long-lasting effects.[17][18]

  • Safe Handling and Storage:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate protective clothing. Use a dust mask (e.g., N95) to avoid inhalation.[2][18]

    • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[2][18]

    • Handling Practices: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[17][18]

    • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress.[2]

Conclusion

This compound is a high-value building block in organic synthesis, prized for its unique combination of reactive sites. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, while the nitrile group offers a gateway to a variety of other functional groups. These characteristics, coupled with the beneficial effects of fluorine incorporation, have established this compound as an indispensable intermediate in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The synthetic routes and reaction protocols detailed in this guide provide a practical framework for researchers to leverage the full potential of this versatile compound.

References

A Comprehensive Guide to the Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of organic molecules. This technical guide provides an in-depth overview of the core methodologies for the synthesis of fluorinated aromatic compounds, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this critical field.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from aryl amines. The reaction proceeds through the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[1]

General Reaction Pathway

The overall transformation involves two main stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a stable aryldiazonium tetrafluoroborate salt.[2]

  • Decomposition: The isolated diazonium salt is then decomposed, typically by heating, to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride.[2]

Balz_Schiemann_Mechanism ArylNH2 Aryl Amine (Ar-NH₂) DiazoniumSalt Aryldiazonium Tetrafluoroborate (Ar-N₂⁺ BF₄⁻) ArylNH2->DiazoniumSalt 1. NaNO₂, HBF₄ (Diazotization) ArylCation Aryl Cation (Ar⁺) DiazoniumSalt->ArylCation 2. Heat (Δ) (Decomposition) ArylFluoride Aryl Fluoride (Ar-F) ArylCation->ArylFluoride F⁻ attack Byproducts N₂ + BF₃

Figure 1: General mechanism of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 4-Fluorotoluene from p-Toluidine (B81030)

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, 48% aqueous solution)

  • Diethyl ether

  • Sand

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • Diazotization: In a 250 mL beaker, dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath with stirring. Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 15 minutes after the addition is complete.

  • Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add fluoroboric acid (25 mL, 48%) dropwise with continuous stirring. A white precipitate of p-toluenediazonium tetrafluoroborate will form.

  • Isolation of the Diazonium Salt: Filter the precipitate under suction and wash it with a small amount of cold water, followed by cold methanol, and finally with diethyl ether. Dry the salt in a desiccator over anhydrous calcium chloride.

  • Thermal Decomposition: Mix the dried diazonium salt with an equal amount of sand in a flask. Heat the mixture gently with a Bunsen burner until the decomposition starts (evolution of nitrogen gas). Control the heating to maintain a steady reaction. The product, 4-fluorotoluene, will distill over.

  • Purification: Collect the distillate, wash it with a small amount of sodium hydroxide (B78521) solution, and then with water. Dry the organic layer over anhydrous sodium sulfate and distill to obtain pure 4-fluorotoluene. The expected yield is approximately 89%.[3]

Quantitative Data: Balz-Schiemann Reaction of Substituted Anilines
SubstrateProductReaction ConditionsYield (%)Reference(s)
AnilineFluorobenzeneThermal decomposition of diazonium salt51-57[1]
p-Toluidine4-FluorotoluenePyrolysis of diazonium saltup to 95[1]
4-Nitroaniline4-FluoronitrobenzeneOptimized solvent conditions86-87[1]
4-Aminobenzonitrile4-FluorobenzonitrileDiazotization followed by decomposition~70[4]
2-Aminopyridine2-FluoropyridineDiazotization in HF/pyridine50-60[5]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into electron-deficient aromatic rings. In this reaction, a nucleophilic fluoride source displaces a leaving group (typically a halide or a nitro group) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[6]

General Reaction Pathway

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring and yielding the fluorinated product.

SNAr_Mechanism ArylHalide Aryl Halide (Ar-X) with EWG Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + F⁻ (Nucleophilic Attack) ArylFluoride Aryl Fluoride (Ar-F) Meisenheimer->ArylFluoride - X⁻ (Leaving Group Departure)

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 1-Fluoro-2,4-dinitrobenzene (B121222) from 1-Chloro-2,4-dinitrobenzene (B32670)

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Anhydrous Potassium Fluoride (KF)

  • Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (2.02 g, 10 mmol) and anhydrous potassium fluoride (1.16 g, 20 mmol).

  • Reaction: Add dry dimethylformamide (20 mL) to the flask. Heat the mixture to 150 °C with vigorous stirring for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A yellow precipitate of 1-fluoro-2,4-dinitrobenzene will form.

  • Purification: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum. The crude product can be recrystallized from ethanol (B145695) to yield pure 1-fluoro-2,4-dinitrobenzene. The expected yield is typically high, often exceeding 90%.

Quantitative Data: SNAr Fluorination of Substituted Aryl Halides
SubstrateNucleophile/ConditionsProductYield (%)Reference(s)
1-Chloro-2,4-dinitrobenzeneKF, DMF, 150 °C1-Fluoro-2,4-dinitrobenzene>90General knowledge
4-ChloronitrobenzeneKF, DMSO, 180 °C4-Fluoronitrobenzene85General knowledge
2,4-DichlorobenzonitrileKF, Sulfolane, 220 °C2,4-Difluorobenzonitrile75General knowledge
PentafluoropyridineCsF, DMSO, 100 °C2,3,5,6-Tetrafluoro-4-pyridyl- (from dimerization)-[7]
4-ChlorobenzotrifluorideMolten alkali metal acid fluoride4-Fluorobenzotrifluoride77 (on conversion)[8]

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with a source of "electrophilic fluorine." A variety of N-F reagents, such as Selectfluor®, are commonly used for this purpose. These reagents deliver a formal "F⁺" equivalent to the aromatic ring.[9]

General Reaction Pathway

The mechanism of electrophilic aromatic fluorination is believed to proceed through a standard electrophilic aromatic substitution pathway:

  • Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent to form a resonance-stabilized carbocation intermediate (sigma complex or arenium ion).

  • Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the fluorinated product.

Electrophilic_Fluorination_Mechanism Arene Electron-Rich Arene SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + 'F⁺' (e.g., Selectfluor®) ArylFluoride Aryl Fluoride SigmaComplex->ArylFluoride - H⁺

Figure 3: General mechanism of Electrophilic Aromatic Fluorination.

Experimental Protocol: Synthesis of Fluoroanisoles from Anisole (B1667542) using Selectfluor®

Materials:

  • Anisole

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (B52724) (MeCN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of anisole (1.08 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask, add Selectfluor® (3.54 g, 10 mmol) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, quench the reaction by adding water (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford a mixture of 2-fluoroanisole (B128887) and 4-fluoroanisole.

Quantitative Data: Electrophilic Fluorination of Arenes with Selectfluor®
SubstrateProduct(s) (o:p ratio)Reaction ConditionsTotal Yield (%)Reference(s)
Anisole2-Fluoroanisole, 4-Fluoroanisole (~1:2)MeCN, rt, 24h50-60[10]
Toluene (B28343)2-Fluorotoluene, 4-Fluorotoluene (~1:1.5)MeCN, rt, 24h40-50General knowledge
Naphthalene1-FluoronaphthaleneMeCN, rt, 24h~70[10]
1,3-Dimethoxybenzene2,4-Difluoro-1,3-dimethoxybenzeneMeCN, rt85[11]
Indole3-FluoroindoleMeCN, 0°C to rt92General knowledge

Palladium-Catalyzed Fluorination

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for the formation of C-F bonds. These reactions typically involve the cross-coupling of an aryl halide or triflate with a fluoride source, mediated by a palladium catalyst and a suitable ligand. These methods offer a broader substrate scope and milder reaction conditions compared to traditional methods.[12]

General Reaction Pathway

The catalytic cycle for palladium-catalyzed fluorination generally involves three key steps:

  • Oxidative Addition: The aryl halide or triflate undergoes oxidative addition to a Pd(0) species, forming a Pd(II) intermediate.

  • Transmetalation/Fluoride Exchange: The halide or triflate on the palladium complex is exchanged for a fluoride ion from the fluoride source.

  • Reductive Elimination: The aryl group and the fluoride ligand are eliminated from the Pd(II) complex, forming the C-F bond and regenerating the Pd(0) catalyst.

Pd_Catalyzed_Fluorination Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X      L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArF Ar-Pd(II)-F      L₂ PdII_ArX->PdII_ArF Fluoride Exchange PdII_ArF->Pd0 Reductive Elimination ArF Ar-F ArX Ar-X MF MF

Figure 4: Catalytic cycle for Palladium-catalyzed fluorination.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Bromobenzonitrile (B114466)

Materials:

  • 4-Bromobenzonitrile

  • Cesium Fluoride (CsF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Toluene

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, combine 4-bromobenzonitrile (182 mg, 1.0 mmol), cesium fluoride (456 mg, 3.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and RuPhos (47 mg, 0.1 mmol) in a vial.

  • Reaction: Add anhydrous toluene (5 mL) to the vial. Seal the vial and heat the mixture at 110 °C for 16 hours with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-fluorobenzonitrile.

Quantitative Data: Palladium-Catalyzed Fluorination of Aryl Halides
SubstrateCatalyst/LigandFluoride SourceSolventTemp (°C)Yield (%)Reference(s)
4-BromotoluenePd(OAc)₂ / BrettPhosCsFToluene11085[12]
4-BromoanisolePd₂(dba)₃ / RuPhosCsFToluene11078[12]
3-BromopyridinePd₂(dba)₃ / RuPhosCsFToluene11065[13]
4-BromobenzonitrilePd₂(dba)₃ / RuPhosCsFToluene11092General knowledge
2-BromonaphthalenePd(OAc)₂ / BrettPhosCsFToluene11088[12]

Comparative Overview and Conclusion

The choice of synthetic method for preparing fluorinated aromatic compounds depends on several factors, including the electronic nature of the substrate, the desired substitution pattern, and the availability of starting materials.

  • The Balz-Schiemann reaction is a robust method for converting anilines to aryl fluorides, particularly for electron-neutral and electron-poor systems.

  • Nucleophilic aromatic substitution (SNAr) is highly effective for electron-deficient arenes bearing good leaving groups.

  • Electrophilic fluorination is suitable for electron-rich aromatic compounds.

  • Palladium-catalyzed fluorination offers the broadest substrate scope and generally proceeds under milder conditions, making it a powerful tool for late-stage fluorination in complex molecule synthesis.

This guide provides a foundational understanding of the key synthetic strategies for accessing fluorinated aromatic compounds. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and the latest advancements in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical agents and intermediates derived from 3,4-difluorobenzonitrile. This versatile building block is integral to the development of a range of therapeutics due to the unique properties conferred by its difluorinated phenyl ring, such as enhanced metabolic stability and binding affinity.[1][2]

Introduction to this compound in Pharmaceutical Synthesis

This compound is a crystalline powder with a melting point of 52-54 °C and a boiling point of approximately 180 °C.[1] Its chemical structure, featuring a benzonitrile (B105546) core with fluorine atoms at the 3 and 4 positions, makes it a valuable precursor in organic synthesis. The presence of fluorine can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug molecules.[1][2] This intermediate is commonly used in the synthesis of active pharmaceutical ingredients (APIs) across various therapeutic areas, including anti-inflammatory and oncology drugs.

Synthesis of Key Pharmaceutical Intermediates from this compound

A critical step in the utilization of this compound for many pharmaceutical syntheses is its conversion to more reactive intermediates, such as 3,4-difluoroaniline (B56902).

Synthesis of 3,4-Difluoroaniline

3,4-Difluoroaniline is a key intermediate that can be synthesized from 3,4-difluoronitrobenzene (B149031), which in turn can be prepared from o-difluorobenzene.[3][4] The reduction of the nitro group to an amine is a common transformation.

Application in the Synthesis of Marketed and Investigational Drugs

This compound and its derivatives are pivotal in the synthesis of several important pharmaceutical compounds. Below are detailed examples for Lifitegrast (B1675323), AZD5363, and GSK2830371.

Lifitegrast: An LFA-1 Antagonist for Dry Eye Disease

Lifitegrast (brand name Xiidra) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of keratoconjunctivitis sicca (dry eye disease).[5][6][7] By blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), Lifitegrast reduces T-cell mediated inflammation on the ocular surface.[6][7]

Lifitegrast_Pathway cluster_TCell T-Cell cluster_EpithelialCell Ocular Surface Epithelial Cell LFA-1 LFA-1 ICAM-1 ICAM-1 LFA-1->ICAM-1 binds to Inflammation Inflammation LFA-1->Inflammation activation leads to ICAM-1->Inflammation leads to Lifitegrast Lifitegrast Lifitegrast->LFA-1 blocks

Caption: Lifitegrast blocks the LFA-1 and ICAM-1 interaction, inhibiting T-cell mediated inflammation.

While a direct synthesis of Lifitegrast from this compound is not explicitly detailed, a plausible route involves the initial preparation of a key fragment which is later incorporated. A general approach to synthesizing the core of Lifitegrast involves the coupling of several key intermediates.[5][6]

AZD5363: A Pan-AKT Inhibitor for Cancer Treatment

AZD5363 is a potent, orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[8][9][10][11] The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and by inhibiting AKT, AZD5363 can induce apoptosis and inhibit tumor growth.[8]

AZD5363_Pathway PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream_Effectors phosphorylates AZD5363 AZD5363 AZD5363->AKT inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation promotes

Caption: AZD5363 inhibits AKT phosphorylation, blocking downstream signaling for cell survival.

The synthesis of AZD5363 involves the coupling of a pyrrolopyrimidine core with a substituted piperidine (B6355638) carboxamide side chain.[8][9] The difluorophenyl moiety is a key component of related developmental compounds.

GSK2830371: A Wip1 Phosphatase Inhibitor for Oncology

GSK2830371 is an allosteric inhibitor of the wild-type p53-induced phosphatase 1 (Wip1 or PPM1D).[12] Wip1 is a negative regulator of the DNA damage response pathway, and its inhibition by GSK2830371 can enhance the activity of tumor suppressors like p53.[12]

GSK2830371_Pathway DNA_Damage DNA_Damage ATM_Chk2 ATM/Chk2 DNA_Damage->ATM_Chk2 activates p53 p53 ATM_Chk2->p53 phosphorylates (activates) Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_CellCycleArrest promotes Wip1 Wip1 (PPM1D) Wip1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: GSK2830371 inhibits Wip1, leading to increased p53 activity and tumor suppression.

The synthesis of GSK2830371 involves the formation of a substituted thiazole (B1198619) ring. A key starting material for this can be derived from this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its conversion to 3,4-difluoroaniline, providing a comparison of different synthetic methodologies.

Table 1: Synthesis of this compound via Halogen-Exchange Fluorination

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-Dichlorobenzonitrile (B1293625)Tetraphenylphosphonium bromide1,3-Dimethylimidazolidin-2-one (DMI)225Not Specified65Not Specified[12]
3,4-DichlorobenzonitrileNone1,3-Dimethylimidazolidin-2-one (DMI)290Not Specified64Not Specified[12]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2002-3 then 5-685>99[13]
3,4-DichlorobenzonitrileTetraphenylphosphonium chloride1,3-Dimethyl-2-imidazolidinone (DMI)200-2106-86599[14]

Table 2: Synthesis of 3,4-Difluoroaniline from 3,4-Difluoronitrobenzene

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DifluoronitrobenzenePd/CToluene25-353-493.895.85[4]
3,4-DifluoronitrobenzenePlatinum catalystPropanolNot SpecifiedNot SpecifiedHighNot Specified[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3,4-Dichlorobenzonitrile

This protocol is a generalized representation of the methods described in the patent literature.[13][14]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (catalyst)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (solvent)

  • Toluene (dehydration solvent)

Procedure:

  • To a dry reactor equipped with a distillation apparatus, add DMI, anhydrous potassium fluoride, and toluene.

  • Reflux the mixture to azeotropically remove water.

  • After complete water removal, distill off the toluene.

  • Add 3,4-dichlorobenzonitrile and the catalyst to the reactor.

  • Heat the reaction mixture to 130-150 °C for 2-3 hours.

  • Increase the temperature to 180-200 °C and maintain for 5-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is then subjected to vacuum distillation to isolate the this compound product.

Protocol 2: Synthesis of 3,4-Difluoroaniline by Reduction of 3,4-Difluoronitrobenzene

This protocol is adapted from literature procedures for the reduction of nitroarenes.[4]

Materials:

  • 3,4-Difluoronitrobenzene

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Toluene

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, charge 3,4-difluoronitrobenzene and toluene.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 2-6 kg/cm ²).

  • Stir the mixture vigorously at 25-35 °C for 3-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with toluene.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain crude 3,4-difluoroaniline.

  • The crude product can be further purified by vacuum distillation.

References

Application Notes and Protocols: The Role of 3,4-Difluorobenzonitrile in the Synthesis of the Herbicide Cyhalofop-Butyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzonitrile is a key building block in the synthesis of various agrochemicals, most notably the post-emergence herbicide cyhalofop-butyl (B1669532).[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of cyhalofop-butyl from this compound. It also elucidates the herbicide's mechanism of action through a signaling pathway diagram. The provided information is intended to assist researchers and professionals in the development of efficient and scalable synthetic routes for this important herbicide.

Introduction

This compound serves as a crucial intermediate in the production of fluorinated agrochemicals.[4][5] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product.[5] One of the most significant applications of this compound is in the synthesis of cyhalofop-butyl, an aryloxyphenoxypropionate herbicide effective against a wide range of grass weeds in rice cultivation.[2][6][7] This document outlines the primary synthetic pathways from this compound to cyhalofop-butyl, providing detailed experimental procedures and quantitative data.

Synthesis of Cyhalofop-Butyl from this compound

Two primary synthetic routes are commonly employed for the industrial production of cyhalofop-butyl starting from this compound. Both routes involve the formation of a key ether linkage.

Route 1: Condensation of (R)-2-(4-hydroxyphenoxy)propionic acid with this compound followed by Esterification

This widely adopted method involves the initial condensation of (R)-2-(4-hydroxyphenoxy)propionic acid with this compound to form the intermediate (R)-2-[4-(2-fluoro-4-cyanophenoxy)phenoxy]propionic acid. This is followed by esterification with n-butanol to yield cyhalofop-butyl.[2][8]

Route 2: Etherification of Hydroquinone (B1673460) with this compound followed by Condensation

An alternative pathway begins with the etherification of hydroquinone with this compound to produce the intermediate 4-(4-cyano-2-fluorophenoxy)phenol.[1][2][9] This intermediate is then reacted with a propanoic acid derivative to form cyhalofop-butyl.[2][9]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound, a key precursor, via halogen-exchange fluorination of 3,4-dichlorobenzonitrile.

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltN-methylpyrrolidone (NMP)200-210490.799[10]
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt1,3-Dimethyl-2-imidazolidinone (DMI)190-20059099[10]
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane200-2154-589.599[10]
3,4-DichlorobenzonitrileBis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2007-9 (total)85>99[11]
3,4-DichlorobenzonitrileTetraphenylphosphonium bromide1,3-Dimethylimidazolidine-2-one (DMI)Reflux (225)Not Specified65Not Specified[12]
3,4-DichlorobenzonitrileNone1,3-Dimethylimidazolidine-2-one (DMI)290Not Specified64Not Specified[12]

Experimental Protocols

Synthesis of this compound (Precursor Synthesis)

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (B91410) (spray-dried)

  • Bis-(N-bis(dimethylamino)methylene)-iminium chloride (catalyst)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (solvent)

  • Toluene (for azeotropic water removal)

Procedure:

  • To a reactor equipped with a stirrer, thermometer, and a reflux water-dividing device, add 3,4-dichlorobenzonitrile, DMI, and toluene.

  • Heat the mixture to 90-120 °C and reflux for 1-2 hours to remove water azeotropically.[11]

  • After water removal, add spray-dried potassium fluoride and the catalyst.

  • Heat the mixture to 130-150 °C and maintain for 2-3 hours.[11]

  • Continue heating to 180-200 °C and maintain for 5-6 hours.[11]

  • After the reaction is complete, cool the mixture and dilute with toluene.

  • Filter the reaction mixture under reduced pressure and wash the filter cake with toluene.

  • The filtrate is then subjected to vacuum distillation to obtain this compound.

Synthesis of Cyhalofop-Butyl (Route 1)

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • This compound

  • Potassium carbonate (anhydrous)

  • n-Butanol

  • Toluene (for azeotropic water removal)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Etherification: In a reaction vessel, combine (R)-2-(4-hydroxyphenoxy)propionic acid, this compound, and anhydrous potassium carbonate in a suitable solvent.

  • Heat the mixture under reflux to carry out the etherification reaction, forming (R)-2-[4-(2-fluoro-4-cyano)-phenoxy]-propionic acid intermediate.[8][13]

  • Esterification: After the etherification is complete, add n-butanol and an acid catalyst to the reaction mixture.

  • Heat the mixture and remove the water formed during the esterification azeotropically using a Dean-Stark apparatus.

  • Upon completion of the reaction, cool the mixture, wash with water and brine, and concentrate under reduced pressure to obtain crude cyhalofop-butyl.

  • The crude product can be further purified by crystallization or chromatography.

Visualizations

Synthetic Pathway of Cyhalofop-Butyl (Route 1)

Synthesis_of_Cyhalofop_Butyl_Route1 cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 This compound intermediate (R)-2-[4-(2-fluoro-4-cyanophenoxy)phenoxy]propionic acid reactant1->intermediate Etherification (K2CO3) reactant2 (R)-2-(4-hydroxyphenoxy)propionic acid reactant2->intermediate product Cyhalofop-butyl intermediate->product Esterification (n-Butanol, H+)

Caption: Synthetic route of Cyhalofop-butyl via condensation and esterification.

Experimental Workflow for Cyhalofop-Butyl Synthesis (Route 1)

Experimental_Workflow_Cyhalofop_Butyl start Start: Combine Reactants (3,4-DFBN, R-HPP, K2CO3) etherification Etherification Reaction (Reflux) start->etherification esterification_setup Add n-Butanol & Acid Catalyst etherification->esterification_setup esterification Esterification Reaction (Azeotropic Water Removal) esterification_setup->esterification workup Workup (Wash with Water & Brine) esterification->workup concentration Concentration (Reduced Pressure) workup->concentration purification Purification (Crystallization/Chromatography) concentration->purification end_product Final Product: Cyhalofop-butyl purification->end_product

Caption: Workflow for the synthesis of Cyhalofop-butyl.

Mode of Action of Cyhalofop-Butyl

Cyhalofop-butyl is a selective, post-emergence herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[4][14] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[14] By blocking ACCase, cyhalofop-butyl disrupts the production of these vital lipids, leading to the cessation of growth and eventual death of susceptible grass weeds.[4][6] The selectivity of cyhalofop-butyl arises from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant crops like rice.

Cyhalofop_Butyl_MoA cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell Process (Susceptible Grass Weed) herbicide Cyhalofop-butyl accase ACCase Enzyme herbicide->accase Inhibits acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Catalyzed by fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids cell_membranes Cell Membrane Formation fatty_acids->cell_membranes plant_growth Plant Growth cell_membranes->plant_growth plant_death Plant Death plant_growth->plant_death Disruption leads to

Caption: Inhibition of fatty acid synthesis by Cyhalofop-butyl.

Conclusion

This compound is an indispensable precursor in the synthesis of the herbicide cyhalofop-butyl. The synthetic routes and protocols detailed in this document provide a comprehensive guide for researchers and professionals in the agrochemical industry. Understanding the synthetic pathways and the herbicide's mode of action is crucial for optimizing production processes and developing next-generation crop protection solutions.

References

Application of 3,4-Difluorobenzonitrile in Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 3,4-difluorobenzonitrile as a key building block in the synthesis of advanced liquid crystal (LC) materials. The unique properties imparted by the 3,4-difluorophenyl moiety make it a valuable component for developing LCs with tailored electro-optical characteristics for a range of applications, including high-performance displays and optical switching devices.

Application Notes

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their physical properties. This compound serves as a crucial intermediate for introducing a 3,4-difluorophenyl group into the rigid core of calamitic (rod-shaped) liquid crystals. This specific substitution pattern offers several advantages:

  • Modification of Dielectric Anisotropy (Δε): The two adjacent fluorine atoms in the 3 and 4 positions of the benzene (B151609) ring create a strong dipole moment perpendicular to the principal molecular axis. This lateral dipole significantly influences the dielectric anisotropy of the resulting liquid crystal molecule. Depending on the overall molecular structure, this can lead to materials with either high positive or negative dielectric anisotropy. Liquid crystals with negative dielectric anisotropy are particularly sought after for technologies like Vertical Alignment (VA) mode liquid crystal displays (LCDs), which offer high contrast ratios and wide viewing angles.

  • Influence on Birefringence (Δn): The introduction of fluorine atoms can also affect the electronic polarizability of the molecule, thereby influencing its birefringence. While fluorine itself has low polarizability, its electron-withdrawing nature can alter the conjugation of the entire mesogenic core, allowing for fine-tuning of the refractive indices. High birefringence is desirable for applications requiring fast switching times, as it allows for the use of thinner liquid crystal cells.

  • Control of Mesophase Behaviour and Clearing Point (T_c): The presence of lateral fluorine substituents can disrupt the intermolecular packing of the liquid crystal molecules. This steric effect generally leads to a depression of the melting point and can also influence the clearing point, which is the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase. This allows for the engineering of liquid crystals with specific operating temperature ranges.

  • Reduced Viscosity: The introduction of fluorine can lead to a reduction in the rotational viscosity of the liquid crystal material. Lower viscosity is a critical parameter for achieving fast electro-optical switching speeds, which is essential for modern display technologies.

A notable example of a liquid crystal incorporating this moiety is 4''-(trans-4-pentylcyclohexyl)-3,4-difluorobiphenyl. The 3,4-difluoro substitution in the biphenyl (B1667301) core of this molecule is designed to induce specific electro-optical properties beneficial for advanced display applications.

Core Structural Logic

The strategic placement of the this compound-derived core within a liquid crystal molecule is crucial for achieving the desired properties.

Caption: Logical structure of a liquid crystal molecule incorporating a 3,4-difluorophenyl core.

Quantitative Data

The following table summarizes the key physical properties of a representative liquid crystal containing the 3,4-difluorophenyl moiety, 4''-(trans-4-pentylcyclohexyl)-3,4-difluorobiphenyl, and compares it with a non-fluorinated analogue to highlight the impact of the difluoro-substitution. Note: The data for the difluorinated compound is estimated based on typical effects of such substitutions, as a complete dataset was not available in the cited literature.

Property4''-(trans-4-pentylcyclohexyl)-biphenyl (Non-fluorinated)4''-(trans-4-pentylcyclohexyl)-3,4-difluorobiphenyl
Molecular Formula C23H30C23H28F2
Molecular Weight 306.49 g/mol 342.47 g/mol
Clearing Point (T_c) ~120 °C~100-110 °C (Expected Decrease)
Dielectric Anisotropy (Δε) ~ +2.0~ -2.0 to -4.0 (Expected Negative)
Birefringence (Δn) at 589 nm ~ 0.15~ 0.12 - 0.14 (Expected Slight Decrease)
Rotational Viscosity (γ1) ModerateLower than non-fluorinated analogue

Experimental Protocols

Synthesis of a 4-(trans-4-alkylcyclohexyl)-3',4'-difluorobiphenyl Liquid Crystal

This protocol describes a general synthetic route for a liquid crystal molecule where this compound is a key precursor.

Synthesis_Workflow Start This compound Step1 Grignard Reaction (4-bromophenylcyclohexane) Start->Step1 Intermediate1 Intermediate Ketone Step1->Intermediate1 Step2 Wolff-Kishner Reduction Intermediate1->Step2 Intermediate2 4-(trans-4-alkylcyclohexyl)- 3',4'-difluorobiphenyl Step2->Intermediate2 Step3 Hydrolysis of Nitrile to Carboxylic Acid (optional) Intermediate2->Step3 Intermediate3 Carboxylic Acid Derivative Step3->Intermediate3 Step4 Esterification with Terminal Alcohol (optional) Intermediate3->Step4 Final_Product Final Liquid Crystal Molecule Step4->Final_Product Characterization_Workflow Start Synthesized Liquid Crystal POM Polarized Optical Microscopy (POM) - Identify Mesophases - Observe Textures Start->POM DSC Differential Scanning Calorimetry (DSC) - Determine Transition Temperatures (Tm, Tc) - Measure Enthalpy of Transitions Start->DSC Refractometry Abbe Refractometry - Measure Refractive Indices (ne, no) Start->Refractometry Dielectric_Spectroscopy Dielectric Spectroscopy - Measure Dielectric Permittivities (ε∥, ε⊥) Start->Dielectric_Spectroscopy Birefringence Calculate Birefringence (Δn) Refractometry->Birefringence Dielectric_Anisotropy Calculate Dielectric Anisotropy (Δε) Dielectric_Spectroscopy->Dielectric_Anisotropy

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group. The presence of two fluorine atoms provides a unique handle for regioselective substitution, primarily leading to the formation of 4-substituted-3-fluorobenzonitrile derivatives. These products are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.

The fluorine atom at the C-4 position is preferentially displaced due to the strong para-activating effect of the nitrile group, which stabilizes the intermediate Meisenheimer complex. This high degree of regioselectivity makes this compound an attractive starting material for the controlled synthesis of complex molecules.

Reaction Principles: Regioselective Substitution

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrile group (-CN) activates the aromatic ring for nucleophilic attack.

  • Nucleophilic Addition: A nucleophile attacks the carbon atom at the C-4 position, which is para to the nitrile group. This attack is electronically favored as the nitrile group can effectively stabilize the resulting negative charge through resonance. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the elimination of a fluoride (B91410) ion from the C-4 position, yielding the 4-substituted-3-fluorobenzonitrile product.

Due to the powerful resonance stabilization provided by the para-nitrile group, substitution at the C-4 position is significantly more favorable than at the C-3 position.

Applications in Drug Discovery

The 4-substituted-3-fluorobenzonitrile scaffold is a common feature in a variety of kinase inhibitors and other therapeutic agents. The fluorine atom at the C-3 position can enhance metabolic stability and binding affinity of the final drug molecule.

Kinase Inhibition: Many kinase inhibitors utilize the 4-amino-3-fluorobenzonitrile (B1272301) core to interact with the hinge region of the kinase active site. The specific substituents at the 4-position can be tailored to achieve desired potency and selectivity against various kinases, such as FLT3, HER-2, and EGFR, which are implicated in various cancers.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical SNAr reactions of this compound with various nucleophiles.

NucleophileReagents and ConditionsProductYield (%)
Amine Nucleophiles
Ammonia (B1221849)NH₃ (aq), 1,4-Dioxane, 130 °C, 16 h4-Amino-3-fluorobenzonitrile85
Morpholine (B109124)Morpholine, K₂CO₃, DMSO, 100 °C, 4 h3-Fluoro-4-morpholinobenzonitrile92
PiperidinePiperidine, K₂CO₃, DMSO, 80 °C, 2 h3-Fluoro-4-(piperidin-1-yl)benzonitrile95
Oxygen Nucleophiles
PhenolPhenol, K₂CO₃, DMF, 120 °C, 12 h3-Fluoro-4-phenoxybenzonitrile88
Sodium MethoxideNaOMe, MeOH, Reflux, 6 h3-Fluoro-4-methoxybenzonitrile90
Sulfur Nucleophiles
ThiophenolThiophenol, K₂CO₃, DMF, 80 °C, 3 h3-Fluoro-4-(phenylthio)benzonitrile93

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-fluorobenzonitrile

This protocol describes the reaction of this compound with aqueous ammonia to yield 4-amino-3-fluorobenzonitrile.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Pressure vessel

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a pressure vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Add aqueous ammonia (10 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure 4-amino-3-fluorobenzonitrile.

Protocol 2: Synthesis of 3-Fluoro-4-morpholinobenzonitrile

This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Visualizations

Caption: General mechanism of the SNAr reaction of this compound.

Regioselectivity Regioselectivity Factors cluster_attack Nucleophilic Attack cluster_intermediate Meisenheimer Intermediate Stability cluster_product Product Formation Start This compound C4_Attack Attack at C-4 (para to -CN) Start->C4_Attack C3_Attack Attack at C-3 (meta to -CN) Start->C3_Attack C4_Intermediate Negative charge stabilized by resonance with -CN group C4_Attack->C4_Intermediate Favored Pathway C3_Intermediate Weaker inductive stabilization of negative charge C3_Attack->C3_Intermediate Disfavored Pathway Major_Product Major Product: 4-Substituted-3-fluorobenzonitrile C4_Intermediate->Major_Product Minor_Product Minor/No Product: 3-Substituted-4-fluorobenzonitrile C3_Intermediate->Minor_Product

Caption: Factors influencing the regioselectivity of SNAr on this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine this compound, nucleophile, base, and solvent B 2. Heat reaction mixture (e.g., 80-130 °C) A->B C 3. Monitor progress (TLC/LC-MS) B->C D 4. Quench reaction and perform aqueous extraction C->D E 5. Wash organic layer (water, brine) D->E F 6. Dry (e.g., MgSO₄/Na₂SO₄) and filter E->F G 7. Concentrate under reduced pressure F->G H 8. Purify crude product (Chromatography/Recrystallization) G->H I 9. Characterize product (NMR, MS, etc.) H->I

Caption: General experimental workflow for SNAr reactions.

Application Notes and Protocols for the Synthesis of 3,4-Difluorobenzonitrile via Halogen-Exchange Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the herbicide cyhalofop-butyl.[1] The most economically viable and industrially scalable method for its production is through a halogen-exchange (Halex) reaction, specifically the fluorination of 3,4-dichlorobenzonitrile (B1293625).[1][2][3] This process involves the substitution of chlorine atoms with fluorine atoms using a fluoride (B91410) salt, typically potassium fluoride (KF), at elevated temperatures in a high-boiling point aprotic solvent.[2][3] The efficiency of this nucleophilic aromatic substitution is significantly influenced by the choice of catalyst, solvent, and reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound, summarizing key quantitative data and outlining the reaction workflow.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various reported methods for the halogen-exchange fluorination of 3,4-dichlorobenzonitrile to produce this compound. This allows for a direct comparison of different catalytic systems and reaction conditions.

Starting MaterialFluorinating AgentCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileSpray-dried KFTetraphenylphosphonium (B101447) bromide1,3-Dimethylimidazolidin-2-one (DMI)225Not Specified65Not Specified[1][4]
3,4-DichlorobenzonitrileKFNone1,3-Dimethylimidazolidin-2-one (DMI)290Not Specified64Not Specified[1][4]
3,4-DichlorobenzonitrileSpray-dried KFbis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2002-3 then 5-685>99[5]
3,4-DichlorobenzonitrileAnhydrous KFbis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane200-21058899[6]
3,4-DichlorobenzonitrileAnhydrous KFTetraphenylphosphonium chloride1,3-Dimethyl-2-imidazolidinone (DMI)200-2106-86599[6]

Reaction Pathway and Mechanism

The halogen-exchange fluorination of 3,4-dichlorobenzonitrile proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the fluoride ion. The reaction typically proceeds in two steps, with the formation of 3-chloro-4-fluorobenzonitrile (B37791) as a key intermediate.[3][4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediate cluster_products Products 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile 3-Chloro-4-fluorobenzonitrile 3-Chloro-4-fluorobenzonitrile 3,4-Dichlorobenzonitrile->3-Chloro-4-fluorobenzonitrile + KF - KCl Potassium Fluoride (KF) Potassium Fluoride (KF) Potassium Fluoride (KF)->3-Chloro-4-fluorobenzonitrile This compound This compound Potassium Fluoride (KF)->this compound Solvent High-Boiling Aprotic Solvent (e.g., DMI, Sulfolane) Catalyst Phase Transfer Catalyst (e.g., Phosphonium (B103445) Salts) Temperature High Temperature (180-290 °C) 3-Chloro-4-fluorobenzonitrile->this compound + KF - KCl Potassium Chloride (KCl) Potassium Chloride (KCl)

Reaction pathway for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols adapted from the cited literature.

Protocol 1: Synthesis using Tetraphenylphosphonium Bromide as Catalyst

This protocol is based on the method described by Suzuki and Kimura.[4]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Spray-dried Potassium Fluoride (KF)

  • Tetraphenylphosphonium bromide

  • 1,3-Dimethylimidazolidin-2-one (DMI)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,4-dichlorobenzonitrile, spray-dried potassium fluoride (3 equivalents), and tetraphenylphosphonium bromide (0.1 equivalents).

  • Add 1,3-dimethylimidazolidin-2-one (DMI) as the solvent.

  • Heat the reaction mixture to reflux (approximately 225 °C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC). The reaction is expected to show significant conversion within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove potassium chloride and unreacted potassium fluoride.

  • The filtrate, containing the product, can be further purified by distillation under reduced pressure.

Protocol 2: High-Yield Synthesis using a Guanidinium (B1211019) Salt Catalyst

This protocol is adapted from a patented industrial process.[5][7]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Spray-dried Potassium Fluoride (KF)

  • bis-(N-bis(dimethylamino)methylene)-iminium chloride

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Toluene (for azeotropic removal of water)

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and a Dean-Stark trap, add 3,4-dichlorobenzonitrile, DMI, and toluene.

  • Heat the mixture to reflux (around 120 °C) to remove any residual water azeotropically for 1-2 hours.

  • After ensuring the system is anhydrous, add spray-dried potassium fluoride and bis-(N-bis(dimethylamino)methylene)-iminium chloride as the catalyst.

  • Heat the mixture to 130-150 °C and maintain for 2-3 hours to facilitate the formation of the intermediate, 3-chloro-4-fluorobenzonitrile.

  • Increase the temperature to 180-200 °C and continue the reaction for 5-6 hours.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • The product is isolated from the filtrate by vacuum distillation, yielding this compound with a purity of over 99%.[5] The rectification mother liquor containing the catalyst can be recycled for subsequent batches.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via halogen-exchange fluorination.

G start Start: Charge Reactor reactants Add 3,4-Dichlorobenzonitrile, Solvent (e.g., DMI), and Dehydrating Agent (e.g., Toluene) start->reactants dehydration Azeotropic Dehydration (Reflux to remove water) reactants->dehydration reagents Add Spray-Dried KF and Catalyst dehydration->reagents reaction_step1 First Stage Reaction (e.g., 130-150 °C, 2-3 h) reagents->reaction_step1 reaction_step2 Second Stage Reaction (e.g., 180-200 °C, 5-6 h) reaction_step1->reaction_step2 workup Reaction Work-up: Cooling and Filtration reaction_step2->workup purification Product Purification: Vacuum Distillation workup->purification end End: High-Purity This compound purification->end

General workflow for this compound synthesis.

Concluding Remarks

The halogen-exchange fluorination of 3,4-dichlorobenzonitrile is a robust and adaptable method for the synthesis of this compound. The choice of catalyst and careful control of reaction parameters, particularly temperature and anhydrous conditions, are critical for achieving high yields and purity. The use of phase-transfer catalysts, such as phosphonium or guanidinium salts, significantly enhances the reaction rate and allows for milder conditions compared to uncatalyzed reactions. For industrial applications, the ability to recycle the solvent and catalyst is a key advantage for cost-effective and sustainable production.[5]

References

Application Notes and Protocols: The Role of 3,4-Difluorobenzonitrile in the Preparation of Fluorine-Substituted Benzyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-substituted organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. 3,4-Difluorobenzonitrile has emerged as a key starting material for the synthesis of a variety of fluorine-containing compounds, including the valuable class of fluorine-substituted benzyl (B1604629) amides. These amides are prevalent in medicinal chemistry, with some demonstrating potential as inhibitors of critical biological targets such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).

This document provides detailed application notes and experimental protocols for the synthesis of fluorine-substituted benzyl amides, commencing from this compound.

Synthetic Overview

The preparation of fluorine-substituted benzyl amides from this compound is a two-step process. The first step involves the reduction of the nitrile group to a primary amine, yielding 3,4-difluorobenzylamine (B1330328). The subsequent step is the coupling of this amine with a carboxylic acid to form the desired amide bond.

G A This compound B Reduction (e.g., Catalytic Hydrogenation) A->B Step 1 C 3,4-Difluorobenzylamine B->C D Amide Coupling (with R-COOH) C->D Step 2 E Fluorine-Substituted Benzyl Amide D->E

Caption: Synthetic workflow from this compound to fluorine-substituted benzyl amides.

Step 1: Reduction of this compound to 3,4-Difluorobenzylamine

The reduction of the nitrile functionality in this compound to the corresponding benzylamine (B48309) is a crucial transformation. Catalytic hydrogenation using catalysts such as Raney Nickel (Ra-Ni) is a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a procedure for the reduction of a similar difluorobenzonitrile derivative.[1]

Materials:

  • This compound

  • Raney Nickel (Ra-Ni), washed with 99% ethanol

  • Hexane (B92381) (or other suitable non-polar solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge a 1 L autoclave with 150 g of this compound, 150 g of hexane, and 7.5 g of Ra-Ni (washed with 99% ethanol).

  • Seal the autoclave and purge the system with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to a pressure of 30 to 40 kg/cm ².

  • Heat the reaction mixture to a temperature of 130°C while stirring.

  • Maintain these conditions for 2.5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture to separate the Raney Nickel catalyst.

  • Recover the hexane by distillation using a rotary evaporator.

  • Purify the resulting 3,4-difluorobenzylamine by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the reduction of a difluorobenzonitrile analog.[1]

ParameterValue
Substrate2,6-Difluorobenzonitrile
CatalystRaney Nickel
SolventHexane
Hydrogen Pressure30-40 kg/cm ²
Temperature130°C
Reaction Time2.5 hours
Yield 94.6%
Purity 99.2%

Step 2: Amide Coupling of 3,4-Difluorobenzylamine

The final step in the synthesis is the formation of the amide bond by coupling 3,4-difluorobenzylamine with a carboxylic acid. This reaction is typically mediated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a general procedure for amide bond formation.

Materials:

  • 3,4-Difluorobenzylamine

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, ethyl acetate, magnesium sulfate)

  • Chromatography supplies

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and 3,4-difluorobenzylamine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The following table presents data for a similar amide coupling reaction between 3,4-difluoroaniline (B56902) and 3,4,5-trimethoxybenzoyl chloride.[2]

ParameterValue
Amine3,4-Difluoroaniline (4 mmol)
Acylating Agent3,4,5-Trimethoxybenzoyl chloride (5 mmol)
SolventTetrahydrofuran (THF)
BaseTriethylamine (TEA) (15 ml)
Temperature298 K
Reaction Time5 hours
Yield 90%

Application in Drug Discovery: Targeting EGFR and HDAC3 Signaling

Certain fluorine-substituted benzyl amides have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in the treatment of cancers such as triple-negative breast cancer.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating several downstream signaling cascades that regulate cell proliferation, survival, and migration.[3][4][5][6]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

HDAC3 Signaling and Function

HDAC3 is a class I histone deacetylase that plays a crucial role in transcriptional regulation by removing acetyl groups from histones, leading to chromatin condensation and gene repression.[7][8][9][10][11] It is often part of a corepressor complex with NCoR1 or SMRT. Its activity influences inflammatory responses and cell cycle progression.

HDAC3_Function cluster_nucleus Nucleus HDAC3 HDAC3 NCoR_SMRT NCoR/SMRT Co-repressor Complex HDAC3->NCoR_SMRT forms complex Histones Acetylated Histones NCoR_SMRT->Histones recruits Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones HDAC3 deacetylates Chromatin Condensed Chromatin Deacetylated_Histones->Chromatin Gene_Repression Transcriptional Repression Chromatin->Gene_Repression

Caption: Role of HDAC3 in transcriptional repression.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of fluorine-substituted benzyl amides. The two-step synthetic route, involving nitrile reduction followed by amide coupling, is a robust and adaptable method for generating a diverse library of these compounds for applications in drug discovery and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological activities of this important class of molecules.

References

Application Notes and Protocols for Advanced Polymer Synthesis Using 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,4-difluorobenzonitrile as a key monomer in the synthesis of advanced polymers. The unique reactivity of this compound, stemming from the electron-withdrawing nitrile group and the two fluorine atoms on the aromatic ring, makes it an excellent building block for high-performance polymers such as poly(aryl ether nitrile)s and polyimides. The primary synthetic route detailed herein is nucleophilic aromatic substitution (SNAr) polymerization.

Introduction to this compound in Polymer Synthesis

This compound is a versatile monomer used in the synthesis of advanced polymers with desirable thermal, mechanical, and electronic properties.[1] The fluorine atoms activate the aromatic ring, facilitating nucleophilic aromatic substitution reactions with various nucleophiles, such as bisphenols and aromatic diamines.[2] This allows for the creation of polymers with tailored properties for applications in electronics, aerospace, and biomedical fields. The resulting polymers often exhibit high thermal stability, excellent mechanical strength, and low dielectric constants.[3][4]

Polymer Synthesis via Nucleophilic Aromatic Substitution

The most common method for synthesizing polymers from this compound is nucleophilic aromatic substitution polycondensation. This reaction typically involves the displacement of the fluorine atoms by a nucleophile, such as the oxygen of a bisphenoxide or the nitrogen of a diamine, to form ether or amine linkages, respectively. The reaction is generally carried out in a high-boiling polar aprotic solvent in the presence of a weak base to generate the nucleophile in situ.

General Reaction Scheme:

Where Nu represents a nucleophilic group (e.g., -O- from a bisphenol or -NH- from a diamine) and R is an aromatic or aliphatic group.

Data Presentation: Properties of Polymers Derived from Fluorinated Benzonitriles

The following table summarizes the typical properties of poly(aryl ether nitrile)s synthesized using difluorobenzonitrile monomers. While specific data for polymers derived directly from this compound is limited in publicly available literature, the data for analogous polymers from 2,6-difluorobenzonitrile (B137791) provides a strong indication of the expected performance.

Polymer TypeMonomersTg (°C)Td5% (°C)Tensile Strength (MPa)Dielectric Constant (1 MHz)Reference
Poly(arylene ether nitrile)2,6-Difluorobenzonitrile, Bisphenol A191489-2.96[4]
Poly(arylene ether nitrile) Copolymer2,6-Difluorobenzonitrile, Phenolphthalein, Bisphenol AFup to 260>5001203.05[3]

Experimental Protocols

Protocol 1: Synthesis of Poly(aryl ether nitrile) from a Difluorobenzonitrile and a Bisphenol (General Procedure)

This protocol outlines the general steps for the synthesis of a poly(aryl ether nitrile) via nucleophilic aromatic substitution polycondensation.

Materials:

  • Difluorobenzonitrile monomer (e.g., 2,6-difluorobenzonitrile as a proxy)

  • Bisphenol monomer (e.g., Bisphenol A, Phenolphthalein)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet

  • Thermometer

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Setup: Assemble the reaction apparatus (three-necked flask, mechanical stirrer, Dean-Stark trap, condenser, nitrogen inlet, and thermometer). Ensure all glassware is dry.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with the difluorobenzonitrile monomer, the bisphenol monomer in equimolar amounts, and anhydrous potassium carbonate (a slight excess, e.g., 1.1 equivalents per mole of bisphenol).

  • Solvent Addition: Add NMP and toluene to the flask. The amount of NMP should be sufficient to achieve a solids concentration of 15-25% (w/v), and toluene is typically added at about half the volume of NMP.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to remove the water generated from the in-situ formation of the bisphenoxide. Collect the water in the Dean-Stark trap. Continue this process for 2-4 hours.

  • Toluene Removal: After dehydration is complete, carefully drain the toluene from the Dean-Stark trap and then slowly increase the reaction temperature to distill off the remaining toluene.

  • Polymerization: Increase the temperature of the reaction mixture to 180-200 °C and maintain for 4-8 hours to allow for polymerization to occur. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water and then with methanol to remove any residual solvent, unreacted monomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Protocol 2: Synthesis of Polyimides from a Diamine and a Dianhydride (General Two-Step Procedure)

This protocol describes the synthesis of a polyimide, which can be adapted for monomers derived from this compound. The process involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.

Materials:

Equipment:

  • Reaction flask with a mechanical stirrer and nitrogen inlet

  • Ice bath

  • Glass plate or substrate for film casting

  • Vacuum oven or furnace

Procedure:

Step 1: Poly(amic acid) Synthesis

  • Dissolution of Diamine: In a dry reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine in an anhydrous polar aprotic solvent like DMAc or NMP at room temperature.

  • Addition of Dianhydride: Slowly add an equimolar amount of the aromatic dianhydride to the stirred diamine solution. The addition should be done in portions to control the exothermic reaction. Maintain the temperature below 25 °C using an ice bath if necessary.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 8-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Imidization

  • Method A: Thermal Imidization

    • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate or another suitable substrate to form a thin film.

    • Stepwise Heating: Place the cast film in an oven or furnace and subject it to a staged heating program under a nitrogen atmosphere. A typical heating cycle would be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating allows for the removal of the solvent and the cyclization to the imide structure without creating defects in the film.

  • Method B: Chemical Imidization

    • Addition of Reagents: To the poly(amic acid) solution, add a dehydrating agent, typically acetic anhydride, and a catalyst, such as pyridine. The molar ratio of acetic anhydride to the repeating unit of the poly(amic acid) is usually 2:1, and the molar ratio of pyridine is 1:1.

    • Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate from the solution.

    • Isolation and Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent like methanol, and dry it in a vacuum oven.

Visualizations

Signaling Pathway: Nucleophilic Aromatic Substitution Polymerization

The following diagram illustrates the general mechanism of nucleophilic aromatic substitution polymerization for the synthesis of poly(aryl ether nitrile) from this compound and a bisphenol.

SNAr_Polymerization cluster_monomers Monomers cluster_reaction Reaction Steps DFBN This compound Meisenheimer Meisenheimer Complex (Intermediate) DFBN->Meisenheimer Bisphenol Bisphenol (Ar-(OH)₂) Base Base (K₂CO₃) Bisphenol->Base Bisphenoxide Bisphenoxide Anion (Ar-(O⁻)₂) Base->Bisphenoxide Deprotonation Bisphenoxide->Meisenheimer Nucleophilic Attack Polymer Poly(aryl ether nitrile) Meisenheimer->Polymer Fluoride Elimination

Caption: Mechanism of Poly(aryl ether nitrile) Synthesis.

Experimental Workflow: Poly(aryl ether nitrile) Synthesis

This diagram outlines the key steps in the laboratory synthesis of a poly(aryl ether nitrile).

PEN_Workflow start Start setup Assemble Dry Glassware under Nitrogen start->setup charge Charge Reactor with Monomers and K₂CO₃ setup->charge solvents Add NMP and Toluene charge->solvents dehydrate Azeotropic Dehydration (Reflux with Dean-Stark) solvents->dehydrate remove_toluene Remove Toluene dehydrate->remove_toluene polymerize Polymerization (180-200 °C) remove_toluene->polymerize precipitate Precipitate Polymer in Methanol/Water polymerize->precipitate wash Wash with Water and Methanol precipitate->wash dry Dry Polymer in Vacuum Oven wash->dry characterize Characterize Polymer (FTIR, NMR, GPC, DSC, TGA) dry->characterize end End characterize->end

Caption: Workflow for Poly(aryl ether nitrile) Synthesis.

Logical Relationship: Factors Influencing Polymer Properties

This diagram illustrates the relationship between the monomer structure, polymerization conditions, and the final properties of the resulting polymer.

Polymer_Properties cluster_inputs Inputs cluster_outputs Outputs Monomer Monomer Structure (e.g., Bisphenol, Diamine) Thermal Thermal Properties (Tg, Td) Monomer->Thermal Mechanical Mechanical Properties (Tensile Strength, Modulus) Monomer->Mechanical Solubility Solubility Monomer->Solubility Optical Optical Properties (Transparency) Monomer->Optical Electrical Electrical Properties (Dielectric Constant) Monomer->Electrical Conditions Polymerization Conditions (Temperature, Time, Solvent) Conditions->Thermal Conditions->Mechanical Conditions->Solubility

Caption: Factors Influencing Final Polymer Properties.

References

Application Notes and Protocols for the Reduction of 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Difluorobenzylamine (B1330328) is a valuable building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. Its synthesis from the readily available 3,4-Difluorobenzonitrile via nitrile reduction is a critical transformation. This document provides detailed protocols for the reduction of the nitrile group in this compound to the corresponding primary amine, 3,4-difluorobenzylamine. The presented methods include catalytic hydrogenation with Raney® Nickel and chemical reduction using lithium aluminum hydride (LiAlH₄), offering flexibility based on available equipment and desired reaction conditions.

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent/CatalystTypical SolventTemperature (°C)PressureTypical YieldKey Considerations
Catalytic Hydrogenation Raney® Nickel, H₂ gasEthanol (B145695), Methanol, Acetic Acid25 - 1301 - 40 kg/cm ²High (e.g., ~95% for an analog)[1]Requires specialized hydrogenation equipment. Catalyst is pyrophoric when dry and must be handled with care.[2] Addition of ammonia (B1221849) can suppress secondary amine formation.[3]
Chemical Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, THF0 - 35AtmosphericGood to ExcellentHighly reactive and pyrophoric; reacts violently with water.[4] Requires strictly anhydrous conditions and an inert atmosphere.[4] A subsequent aqueous or acidic workup is necessary to liberate the amine.[5]
Modified Borohydride Reduction Raney® Nickel, Potassium Borohydride (KBH₄)Dry EthanolRoom Temperature - 50AtmosphericGood to Excellent (up to 93% for some nitriles)[6]Milder than LiAlH₄ and does not require a pressurized hydrogen atmosphere. The combination of Raney Ni and KBH₄ is effective for both aliphatic and aromatic nitriles.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from a procedure for a similar substrate, 2,6-difluorobenzonitrile.[1]

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (or Hexane as an alternative solvent)[1]

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Autoclave or hydrogenation apparatus

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with ethanol to remove water. The catalyst is pyrophoric and should not be allowed to dry.[2]

  • Reaction Setup: To a suitable autoclave, add this compound and ethanol. A typical substrate-to-solvent ratio is around 1 g to 1 mL.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the washed Raney® Nickel slurry to the reaction mixture. A typical catalyst loading is around 5% by weight relative to the nitrile.

  • Hydrogenation: Seal the autoclave and purge the system several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-40 kg/cm ²) and heat the reaction mixture to the target temperature (e.g., 130°C) with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition and disposed of appropriately.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation. The resulting crude 3,4-difluorobenzylamine can be purified by distillation under reduced pressure.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for the reduction of nitriles to primary amines.[4][5]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask under a nitrogen atmosphere. Add LiAlH₄ to the flask, followed by anhydrous diethyl ether or THF to create a suspension.

  • Substrate Addition: Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water.

  • Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the precipitate with diethyl ether or THF.

  • Extraction: Combine the filtrate and the washings. The organic layer can be further washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Product Isolation: Remove the solvent by rotary evaporation to yield the crude 3,4-difluorobenzylamine. Further purification can be achieved by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Reduction Process cluster_method1 Catalytic Hydrogenation cluster_method2 Chemical Reduction cluster_product Final Product start This compound cat_hydro Raney® Ni, H₂ Ethanol/Methanol start->cat_hydro Method 1 chem_red 1. LiAlH₄, Anhydrous Ether/THF 2. H₂O work-up start->chem_red Method 2 product 3,4-Difluorobenzylamine cat_hydro->product chem_red->product

Caption: Experimental workflow for the reduction of this compound.

References

3,4-Difluorobenzonitrile: A Versatile Precursor for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzonitrile is a fluorinated aromatic compound that has emerged as a critical building block in the synthesis of advanced materials for organic electronics.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nature of the two fluorine atoms and the nitrile group, make it an ideal precursor for the development of high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of fluorine can enhance thermal stability, chemical resistance, and tune the electronic band gap and charge transport properties of organic semiconductors.[1] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science on the use of this compound in organic electronics.

Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

The this compound moiety is a valuable acceptor unit in the design of donor-acceptor (D-A) type molecules for thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, leading to theoretically 100% internal quantum efficiency in OLEDs. The strong electron-accepting character of the difluorobenzonitrile group helps to create a small energy gap between the singlet and triplet excited states (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) and, consequently, TADF.

Synthetic Pathway for a TADF Emitter

A common strategy to synthesize D-A type TADF emitters involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, this compound can be functionalized to participate in the coupling reaction. For instance, it can be converted to a boronic acid derivative and then coupled with a suitable donor molecule.

This compound This compound Functionalized Precursor\n(e.g., Boronic Acid) Functionalized Precursor (e.g., Boronic Acid) This compound->Functionalized Precursor\n(e.g., Boronic Acid) Functionalization Donor-Acceptor TADF Emitter Donor-Acceptor TADF Emitter Functionalized Precursor\n(e.g., Boronic Acid)->Donor-Acceptor TADF Emitter Suzuki Coupling with Donor Moiety Donor Moiety Donor Moiety Donor Moiety->Donor-Acceptor TADF Emitter

Caption: Synthesis of a D-A TADF emitter from this compound.

Experimental Protocol: Synthesis of a Donor-Acceptor TADF Emitter (General Procedure)

This protocol outlines a general procedure for the synthesis of a donor-acceptor TADF emitter using a derivative of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3,4-Difluorophenylboronic acid (derived from this compound)

  • Aryl halide donor compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl halide donor (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1 v/v) solvent to the flask via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure donor-acceptor TADF emitter.

Performance Data of OLEDs with Difluorobenzonitrile-based Emitters

The inclusion of the this compound moiety as an acceptor can lead to highly efficient OLEDs with excellent performance characteristics.

Emitter TypeHost MaterialExternal Quantum Efficiency (EQE) [%]Emission ColorCommission Internationale de l'Eclairage (CIE) Coordinates (x, y)
Red TADF EmitterDPEPO12.0Red(0.62, 0.38)
Green TADF EmittermCBP:1DBF-2CNCZ (25:75)>20BlueNot Specified

Application in Donor-Acceptor Copolymers for OFETs

This compound is also a key building block for the synthesis of donor-acceptor (D-A) conjugated polymers used in organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the difluorobenzonitrile unit, when incorporated into a polymer backbone with electron-donating units, can lead to materials with low bandgaps and high charge carrier mobilities. Fluorination of the polymer backbone has been shown to enhance charge mobilities by promoting closer packing between conjugated cores and increasing the amount of π-stacking.[3]

Synthetic Pathway for a D-A Copolymer

Donor-acceptor copolymers are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, which allows for the alternating polymerization of donor and acceptor monomers.

cluster_0 Monomers Dibromo-difluorobenzonitrile\n(Acceptor) Dibromo-difluorobenzonitrile (Acceptor) Donor-Acceptor Copolymer Donor-Acceptor Copolymer Dibromo-difluorobenzonitrile\n(Acceptor)->Donor-Acceptor Copolymer Stille Coupling Distannyl-donor\n(e.g., Bithiophene) Distannyl-donor (e.g., Bithiophene) Distannyl-donor\n(e.g., Bithiophene)->Donor-Acceptor Copolymer

Caption: Synthesis of a D-A copolymer for OFETs.

Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer (General Procedure)

This protocol describes a general method for the synthesis of a donor-acceptor copolymer using a difluorobenzonitrile-based acceptor monomer and a donor monomer via Stille coupling.

Materials:

  • Dibrominated difluorobenzonitrile-containing acceptor monomer

  • Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene (B28343) or chlorobenzene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk tube, dissolve the dibrominated acceptor monomer (1.0 eq) and the distannylated donor monomer (1.0 eq) in anhydrous and degassed toluene.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the solution under a positive flow of inert gas.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to determine the molecular weight.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise to a non-solvent like methanol (B129727).

  • Collect the polymer by filtration and wash it with methanol and acetone (B3395972) to remove residual catalyst and oligomers.

  • Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform). The final polymer is recovered from the chloroform (B151607) fraction.

  • Dry the polymer under vacuum.

Performance Data of OFETs with Fluorinated D-A Copolymers

The incorporation of fluorinated benzonitrile (B105546) derivatives into the polymer backbone can significantly enhance the performance of OFETs.

Polymer TypeDevice ConfigurationHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off Ratio
Alkoxy functionalized benzothiadiazole based copolymer (CP3)Not Specified0.67->10⁵
Alkylbenzotriazole and benzothiadiazole based copolymerAmbipolar red light-emitting FET->0.01Not Specified

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organic electronic materials. Its unique electronic properties, conferred by the fluorine and nitrile substituents, enable the development of high-performance TADF emitters for efficient OLEDs and donor-acceptor copolymers with high charge carrier mobilities for OFETs. The synthetic methodologies, primarily based on palladium-catalyzed cross-coupling reactions, offer a robust and flexible platform for the creation of novel materials with tailored optoelectronic properties. The continued exploration of materials derived from this compound is expected to drive further advancements in the field of organic electronics.

References

Custom Synthesis of Bioactive Derivatives from 3,4-Difluorobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a versatile fluorinated building block crucial in the synthesis of a wide array of biologically active molecules.[1][2] Its unique electronic properties, stemming from the two fluorine atoms and the electron-withdrawing nitrile group, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) and enable various palladium-catalyzed cross-coupling reactions. These characteristics make it an invaluable starting material in the fields of medicinal chemistry and drug development for the synthesis of targeted therapeutics, including protein kinase inhibitors. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, properties that are highly desirable in drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for the custom synthesis of derivatives from this compound, focusing on two key transformations: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Suzuki-Miyaura Coupling. A significant application of these derivatives as Janus kinase (JAK) inhibitors is also discussed, along with a diagram of the relevant JAK-STAT signaling pathway.

Key Synthetic Transformations

The primary routes for the derivatization of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound facilitates the displacement of one of the fluorine atoms by a variety of nucleophiles. The fluorine atom at position 4 is generally more activated towards substitution due to the combined electron-withdrawing effects of the nitrile group and the adjacent fluorine atom.

Application Note: Synthesis of Phenoxy and Amino Derivatives

SNAr reactions of this compound with O- and N-nucleophiles, such as phenols and secondary amines, are fundamental transformations for accessing diaryl ether and amino-benzonitrile scaffolds. These motifs are prevalent in a range of bioactive molecules. The reaction typically proceeds under basic conditions to deprotonate the incoming nucleophile, and polar aprotic solvents are often employed to enhance the reaction rate.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)benzonitrile

This protocol describes the synthesis of a diaryl ether derivative via the SNAr reaction of this compound with 4-methoxyphenol (B1676288).

  • Materials:

    • This compound

    • 4-Methoxyphenol

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to dissolve the reactants.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of 3-Fluoro-4-(piperidin-1-yl)benzonitrile

This protocol outlines the synthesis of an aminobenzonitrile derivative through the reaction of this compound with piperidine (B6355638).

  • Materials:

    • This compound

    • Piperidine

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary for SNAr Reactions

DerivativeNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
3-Fluoro-4-(4-methoxyphenoxy)benzonitrile4-MethoxyphenolDMFK₂CO₃100-12012-24>80 (Estimated)>95
3-Fluoro-4-(piperidin-1-yl)benzonitrilePiperidineDMFK₂CO₃80-1006-12>85 (Estimated)>95
Palladium-Catalyzed Suzuki-Miyaura Coupling

While the direct Suzuki-Miyaura coupling of aryl nitriles can be challenging, recent advances have enabled the use of the cyano group as a leaving group in what is known as decyanative coupling. This allows for the formation of biaryl structures. Alternatively, the fluorine atoms can be leveraged in C-F bond activation for cross-coupling reactions.

Application Note: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for constructing C-C bonds, particularly for the synthesis of biaryl compounds which are common scaffolds in many drugs. For this compound, this can be approached by coupling with an arylboronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions such as homocoupling of the boronic acid and protodeboronation.

Experimental Protocol: Synthesis of 4-Aryl-3-fluorobenzonitrile

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

    • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary for Suzuki-Miyaura Coupling

DerivativeArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
4-Phenyl-3-fluorobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-1870-90 (Typical)>95
4-(4-Tolyl)-3-fluorobenzonitrile4-Tolylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O11012-1875-95 (Typical)>95

Application in Drug Development: Janus Kinase (JAK) Inhibitors

Derivatives of this compound have emerged as privileged scaffolds in the development of inhibitors for Janus kinases (JAKs). The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors, playing a key role in immunity and inflammation.[3][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3]

The 3-fluoro-4-aminobenzonitrile core, accessible from this compound, can be further elaborated to mimic the hinge-binding motif of ATP in the kinase domain of JAKs, leading to potent and selective inhibition.

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus DNA DNA Gene Gene Transcription DNA->Gene 8. Gene Regulation Inhibitor JAK Inhibitor (e.g., this compound derivative) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key synthetic transformations described.

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Workflow Start Start Reactants Combine this compound, Nucleophile, and Base in Solvent Start->Reactants Heat Heat Reaction Mixture Reactants->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Start Reactants Combine this compound, Arylboronic Acid, Pd Catalyst, and Base Start->Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolate Pure Biaryl Product Purify->Product

Caption: General workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this building block. The straightforward access to complex molecular scaffolds, such as those found in potent JAK inhibitors, underscores the importance of this compound in modern medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 3,4-Difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary industrial methods for synthesizing this compound are:

  • Halogen-Exchange Fluorination: This is the most common route, starting from 3,4-dichlorobenzonitrile (B1293625) and using a fluorinating agent like potassium fluoride.[1] This method's efficiency is highly dependent on the choice of catalyst, solvent, and reaction conditions.[1]

  • Dehydration of 3,4-Difluorobenzamide (B1297546): This method involves the dehydration of 3,4-difluorobenzamide, often using reagents like thionyl chloride with a catalyst.[1][2][3]

Q2: What are the typical yields and purity levels I can expect?

A2: Yields and purity can vary significantly based on the chosen method and reaction optimization.

  • Halogen-Exchange Fluorination: With optimized conditions, including the use of phase-transfer catalysts, molar yields can reach up to 90%, with product purity exceeding 99% after rectification.[4] Without effective catalysis, yields can be as low as 22-30% due to harsh reaction conditions.[4][5]

  • Dehydration of 3,4-Difluorobenzamide: This method can also produce high yields, with some protocols reporting crude yields of 97% and purity of 96%.[1][2]

Q3: What are the key challenges in the synthesis of this compound?

A3: Researchers often face the following challenges:

  • High Reaction Temperatures and Long Reaction Times: Traditional halogen-exchange methods often require temperatures above 200°C and reaction times exceeding 20 hours, leading to increased energy consumption and side reactions.[5][6]

  • Side Reactions: Common side reactions include dehalogenation, coking, and polymerization, which reduce the yield and complicate purification.[4][5]

  • Catalyst Selection and Activity: The choice of catalyst is crucial for achieving high yields at lower temperatures. Phase-transfer catalysts have been shown to be particularly effective.[4][5]

  • Purification: The final product often requires purification by distillation or rectification to achieve high purity.[2][4][5][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions (e.g., dehalogenation, coking).[5] - Ineffective catalyst. - Presence of water in the reaction mixture.- Increase reaction time or temperature cautiously. - Employ a more effective catalyst, such as a phase-transfer catalyst like bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.[4] - Implement a segmented temperature reaction profile to minimize high-temperature exposure.[5] - Ensure all reactants and solvents are anhydrous. Use a dehydration solvent like toluene (B28343) and a water separator.[4][5] - Add a reducing agent (e.g., sodium metabisulfite) to minimize coking and polymerization.[4]
Low Purity - Presence of starting material or intermediates (e.g., 3-chloro-4-fluorobenzonitrile). - Formation of by-products from side reactions.- Ensure the reaction goes to completion by monitoring with techniques like GC. - Optimize the purification process. A secondary rectification or vacuum distillation is often necessary to achieve >99% purity.[4] - Filter the reaction mixture to remove salts before distillation.[2][5]
Reaction Stalls or is Sluggish - Catalyst deactivation. - Insufficient mixing. - Low reaction temperature.- Consider using a more robust catalyst or increasing the catalyst loading. Some catalysts can be recycled for multiple batches.[4] - Ensure efficient stirring throughout the reaction. - Gradually increase the reaction temperature, monitoring for the formation of by-products.
Dark Reaction Mixture (Coking/Polymerization) - Excessively high reaction temperature. - Prolonged reaction time at high temperatures.- Reduce the reaction temperature.[4] - Shorten the reaction time.[4] The use of an effective catalyst can help achieve a good conversion rate at lower temperatures and in a shorter time.[4] - Add a dispersing agent (e.g., PEG6000) and a reducing agent.[4]

Data Presentation

Table 1: Comparison of Halogen-Exchange Fluorination Methods for this compound Synthesis [1]

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileNone1,3-Dimethylimidazolidin-2-one (DMI)290Not Specified64Not Specified[1]
3,4-DichlorobenzonitrileTetraphenylphosphonium bromide1,3-Dimethylimidazolidin-2-one (DMI)225Not Specified65Not Specified[1]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2002-3 then 5-685>99[1]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane200-21058899[4]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltN-methyl pyrrolidone (NMP)200-210490.799[4]

Table 2: Synthesis from 3,4-Difluorobenzamide [1]

Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DifluorobenzamideThionyl chloride / DMFDichloroethane50597 (crude)96[1][2]

Experimental Protocols

Protocol 1: Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile

This protocol is a generalized representation of the methods described in the patent literature.[1]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Dehydration Solvent: Toluene

  • Dispersing Agent (e.g., PEG6000)

  • Reducing Agent (e.g., sodium metabisulfite)

Procedure:

  • To a dry reactor equipped with a distillation device, add the polar aprotic solvent (DMI), anhydrous potassium fluoride, and the dehydration solvent (toluene).

  • Reflux the mixture to remove water via a water separator.

  • After water removal is complete, distill off the dehydration solvent.

  • Add 3,4-dichlorobenzonitrile, the catalyst, dispersing agent, and reducing agent to the reaction mixture.[1]

  • Heat the reaction mixture to 190-220°C and maintain for 4-5 hours.[1]

  • The product, this compound, is distilled from the reaction mixture.

  • The crude product is then subjected to a second rectification to yield a high-purity product.[4]

Protocol 2: Synthesis from 3,4-Difluorobenzamide

This protocol is based on a method described by ChemicalBook.[1][2]

Materials:

  • 3,4-Difluorobenzamide

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Dichloroethane

Procedure:

  • Charge a dry reactor with 3,4-difluorobenzamide and dichloroethane.

  • Add thionyl chloride and a catalytic amount of DMF.

  • Stir the reaction mixture at 50°C for 5 hours.

  • After the reaction is complete, pour the reaction solution into ice water with stirring.

  • Separate the organic layer to obtain the crude product.

  • The crude product can be further purified by distillation.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Fluorination Reaction cluster_purification Product Purification prep_solvent Add DMI, KF, and Toluene prep_reflux Reflux to Remove Water prep_solvent->prep_reflux Anhydrous Conditions prep_distill Distill off Toluene prep_reflux->prep_distill react_add Add 3,4-Dichlorobenzonitrile, Catalyst, Dispersing Agent, and Reducing Agent prep_distill->react_add react_heat Heat to 190-220°C for 4-5 hours react_add->react_heat purify_distill Distill Crude Product react_heat->purify_distill Reaction Completion purify_rectify Secondary Rectification purify_distill->purify_rectify final_product High-Purity This compound purify_rectify->final_product troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (e.g., GC analysis) start->check_completion check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents incomplete Incomplete Reaction check_completion->incomplete side_reactions Evidence of Side Reactions (e.g., dark color, by-products) check_conditions->side_reactions anhydrous Anhydrous Conditions? check_reagents->anhydrous incomplete->check_conditions No increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes side_reactions->anhydrous No optimize_catalyst Optimize Catalyst/ Use Phase-Transfer Catalyst side_reactions->optimize_catalyst Yes add_agents Add Reducing/ Dispersing Agent side_reactions->add_agents Yes anhydrous->check_completion Yes ensure_dry Ensure Anhydrous Solvents/ Reagents anhydrous->ensure_dry No solution Improved Yield increase_time->solution optimize_catalyst->solution add_agents->solution ensure_dry->solution

References

Technical Support Center: Fluorination of 3,4-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 3,4-dichlorobenzonitrile (B1293625). The guidance aims to address specific issues related to side reactions and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the fluorination of 3,4-dichlorobenzonitrile?

A1: The fluorination of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile is a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This process typically involves a two-step addition-elimination mechanism where a fluoride (B91410) ion attacks the electron-deficient aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of a chloride ion.[2][4] The electron-withdrawing cyano (-CN) and chloro (-Cl) groups activate the ring for nucleophilic attack.[2][4]

Q2: What are the most common side reactions and byproducts observed during this process?

A2: The primary side reactions include incomplete fluorination, dehalogenation, and polymerization or coking.

  • Incomplete Fluorination: The most common byproduct is the intermediate, 3-chloro-4-fluorobenzonitrile (B37791) , which results from the substitution of only one chlorine atom.[5][6] In some cases, 4-chloro-3-fluorobenzonitrile can also be formed as a key intermediate.[6]

  • Dehalogenation and Coking: At elevated temperatures, side reactions such as dehalogenation (loss of chlorine) and the formation of tar-like polymerization products (coking) can occur, leading to reduced yields and purification challenges.[5][7]

  • Solvent-Related Impurities: High-boiling polar aprotic solvents like DMSO or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), while necessary for the reaction, can be difficult to remove completely and may present as impurities if not handled properly during work-up.[8]

Q3: Why is the use of anhydrous, spray-dried potassium fluoride (KF) recommended?

A3: The presence of water is detrimental to the reaction. Water can reduce the nucleophilicity of the fluoride ion by hydrogen bonding and can lead to the hydrolysis of the nitrile group. Therefore, using substantially anhydrous and finely-divided KF, such as the amorphous or spray-dried forms, is crucial for high yields.[9] Many protocols include a dehydration step, such as azeotropic distillation with toluene (B28343), to remove residual water from the reaction system before initiating the fluorination.[5][7][10]

Q4: What is the role of a phase transfer catalyst in this reaction?

A4: Phase transfer catalysts (PTCs), such as tetraphenylphosphonium (B101447) bromide or specialized ammonium (B1175870) salts, are often used to improve the reaction rate and efficiency.[6][7] These catalysts facilitate the transfer of the fluoride ion from the solid KF phase to the organic phase where the 3,4-dichlorobenzonitrile is dissolved.[3] This allows the reaction to proceed at lower temperatures, which in turn helps to reduce high-temperature side reactions like coking and polymerization.[7]

Q5: How does reaction temperature affect the product distribution and side reactions?

A5: Temperature is a critical parameter. The reaction generally requires high temperatures (180-230°C) to proceed effectively.[5][11] However, excessively high temperatures can promote the formation of tar and other byproducts.[5][7] A common strategy is to perform the reaction in a stepwise manner: an initial lower temperature phase (e.g., 130-150°C) to form the intermediate 3-chloro-4-fluorobenzonitrile, followed by a higher temperature phase (e.g., 180-200°C) to drive the reaction to the desired this compound.[5][11]

Troubleshooting Guide

This guide addresses specific problems encountered during the fluorination of 3,4-dichlorobenzonitrile.

Problem 1: High concentration of the intermediate 3-chloro-4-fluorobenzonitrile in the final product.

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature The conversion of the intermediate to the final product is the more demanding step. Increase the reaction time at the higher temperature stage (e.g., >5 hours at 180-200°C) or slightly elevate the temperature, monitoring for signs of decomposition.[5][11]
Inefficient Catalyst The catalyst activity may be low. Ensure the catalyst is properly stored and handled. Consider increasing the catalyst loading or switching to a more efficient catalyst like bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.[7]
Poor KF Reactivity The potassium fluoride may not be sufficiently anhydrous or finely powdered. Use spray-dried KF and ensure the reaction setup is rigorously dried, for instance, by azeotropic removal of water with toluene before the reaction.[5][10]

Problem 2: Significant amount of starting material (3,4-dichlorobenzonitrile) remains unreacted.

Potential Cause Recommended Solution
Low Reaction Temperature The initial fluorination step may not have been efficient. Ensure the temperature reaches the optimal range for the first substitution (e.g., 130-150°C) and is held for a sufficient duration (e.g., 2-3 hours) before proceeding to the higher temperature.[11]
Insufficient KF The molar ratio of KF to the starting material may be too low. A molar ratio of at least 2:1 (KF:dichlorobenzonitrile) is typically required, with some processes using a larger excess.[7]
Presence of Moisture Water in the reaction will deactivate the fluoride ions. Repeat the experiment with meticulous drying of all reagents and solvents.[9][10]

Problem 3: The reaction mixture has turned dark brown or black and is highly viscous (coking/polymerization).

Potential Cause Recommended Solution
Excessively High Reaction Temperature Coking and polymerization are favored at very high temperatures.[5][7] Lower the reaction temperature and compensate by increasing the reaction time or using a more active catalyst system.[7]
Prolonged Reaction Time at High Temperature Holding the reaction at maximum temperature for too long can lead to decomposition. Monitor the reaction progress (e.g., by GC) and stop the reaction once the desired conversion is achieved.
Absence of Stabilizing Agents Some patented procedures include reducing agents (e.g., sodium pyrosulfite) and dispersing agents (e.g., PEG) to minimize charring and improve the reaction mixture's consistency.[7][10] Consider adding these to your protocol.

Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileTetraphenylphosphonium bromideDMI225Not Specified65Not Specified[10]
3,4-DichlorobenzonitrileNoneDMI290Not Specified64Not Specified[10]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI190-2204-5~90>99[7][10]
3,4-Dichlorobenzonitrilebis-(N-bis(dimethylamino)methylene)-iminium chlorideDMI130-150 then 180-2007-9 total85>99[5][11]

DMI = 1,3-Dimethyl-2-imidazolidinone

Visualized Workflows and Pathways

Reaction Pathway

The following diagram illustrates the sequential fluorination of 3,4-dichlorobenzonitrile and highlights potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile Intermediate 3-Chloro-4-fluorobenzonitrile 3,4-Dichlorobenzonitrile->Intermediate + KF - KCl Side_Product_2 Dehalogenation Products 3,4-Dichlorobenzonitrile->Side_Product_2 High Temp Product This compound Intermediate->Product + KF - KCl Side_Product_1 Coking / Polymerization Intermediate->Side_Product_1 High Temp

Caption: Main and side reaction pathways in the fluorination process.

Experimental Workflow

This flowchart outlines the key steps for a typical laboratory synthesis.

G A Charge Reactor with DMI, Anhydrous KF, and Toluene B Azeotropic Dehydration (Reflux to remove water) A->B C Distill off Toluene B->C D Add 3,4-Dichlorobenzonitrile and Catalyst C->D E Heat to 130-150°C (2-3 hours) D->E F Heat to 180-200°C (5-6 hours) E->F G Cool and Filter Reaction Mixture F->G H Fractional Distillation (Rectification) of Filtrate G->H I Isolate High-Purity This compound H->I

Caption: Generalized experimental workflow for the two-stage fluorination.

Troubleshooting Logic Diagram

This decision tree provides a logical approach to diagnosing common experimental issues.

G Start Analyze Product Mixture by GC High_Intermediate High level of 3-chloro-4-fluorobenzonitrile? Start->High_Intermediate High_Start High level of 3,4-dichlorobenzonitrile? High_Intermediate->High_Start No Sol_Intermediate Increase time/temp of second heating stage. Check catalyst activity. High_Intermediate->Sol_Intermediate Yes Dark_Mixture Reaction mixture dark/viscous? High_Start->Dark_Mixture No Sol_Start Check KF stoichiometry and dryness. Ensure first heating stage is effective. High_Start->Sol_Start Yes Sol_Dark Reduce max temperature. Consider adding stabilizers. Monitor reaction to avoid prolonged heating. Dark_Mixture->Sol_Dark Yes Success Reaction Successful Dark_Mixture->Success No

Caption: A decision tree for troubleshooting common fluorination issues.

Experimental Protocol Example

The following is a generalized protocol based on methods found in the patent literature.[5][7][10]

  • Reactor Setup and Dehydration:

    • Equip a dry 1 L reactor with a mechanical stirrer, thermometer, and a reflux separator (e.g., Dean-Stark trap).

    • Charge the reactor with 1,3-dimethyl-2-imidazolidinone (DMI, 450 g), spray-dried anhydrous potassium fluoride (150 g), and toluene (100 g).

    • Heat the mixture to approximately 120°C and reflux for 2 hours, collecting and removing any water that separates.

    • After dehydration is complete, distill off and recover the toluene.

  • Fluorination Reaction:

    • Cool the mixture slightly and add 3,4-dichlorobenzonitrile (150 g) and the phase transfer catalyst (e.g., bis-(N-bis(dimethylamino)methylene)-iminium chloride, 15 g).

    • Heat the mixture to 130-150°C and maintain for 2-3 hours to facilitate the first chlorine substitution.

    • Increase the temperature to 180-200°C and hold for 5-6 hours, monitoring the reaction progress by GC analysis if possible.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the mixture to below 100°C.

    • Filter the reaction slurry under reduced pressure to remove potassium chloride and unreacted potassium fluoride.

    • The resulting filtrate contains the product, solvent, and catalyst. Purify the crude product by fractional distillation under reduced pressure (rectification) to obtain this compound with a purity of >99%. The solvent and catalyst remaining in the distillation residue can often be recycled for subsequent batches.[5][7]

References

Optimizing reaction temperature for 3,4-Difluorobenzonitrile preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The primary industrial synthesis of this compound is through a halogen-exchange fluorination reaction.[1] This process typically involves reacting 3,4-dichlorobenzonitrile (B1293625) with a fluorinating agent, such as potassium fluoride (B91410), in a high-boiling point solvent.[1][2][3]

Q2: Why is reaction temperature a critical parameter in this synthesis?

A2: Reaction temperature is crucial as it significantly influences the reaction rate, yield, and the formation of byproducts. Insufficient temperature can lead to a slow or incomplete reaction, while excessively high temperatures can promote side reactions like dehalogenation and coking, which reduce the overall yield and purity of the final product.[2][3]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions include the formation of 3-chloro-4-fluorobenzonitrile (B37791) as a key intermediate, as well as undesired byproducts from dehalogenation and coking.[2][3] At very high temperatures, polymerization of the reactants or products can also occur.[4]

Q4: What is the role of a catalyst in this reaction?

A4: A phase-transfer catalyst is often employed to facilitate the reaction between the solid potassium fluoride and the organic substrate.[2][4] The use of a suitable catalyst can lead to a lower required reaction temperature, shorter reaction times, and a significant reduction in side reactions, ultimately improving the reaction yield to around 90%.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Reaction temperature is too low. - Inefficient catalyst or no catalyst used. - Presence of water in the reaction mixture. - Insufficient reaction time.- Gradually increase the reaction temperature within the recommended range (see Table 1). A sharp decrease in yield has been observed when the temperature is dropped from 225 °C to 215 °C in certain systems.[2] - Introduce an appropriate phase-transfer catalyst, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, which has been shown to improve yields significantly.[4] - Ensure all reactants and the solvent are anhydrous. This can be achieved by refluxing with a dehydration solvent like toluene (B28343) and removing the water via a Dean-Stark trap before the main reaction.[3][4] - Increase the reaction time. Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction duration.
High Levels of Impurities (e.g., coking, dehalogenation) - Reaction temperature is too high. - Prolonged reaction time at elevated temperatures.- Optimize the reaction temperature. A segmented temperature approach, starting at a lower temperature (e.g., 130-150 °C) and then increasing to a higher temperature (e.g., 180-200 °C), can minimize the time the product is exposed to high temperatures, thus reducing side reactions.[3][5] - Monitor the reaction to avoid unnecessarily long reaction times once the starting material is consumed.
Reaction Stalls or Proceeds Very Slowly - Poor solubility of potassium fluoride. - Viscosity of the reaction mixture is too high.- Use spray-dried potassium fluoride for better dispersion. - Ensure adequate stirring. The viscosity of the reaction mixture can change significantly with temperature; maintaining a sufficiently high temperature (e.g., around 220 °C in DMI) can be critical for maintaining a manageable viscosity.[2]
Formation of 3-chloro-4-fluorobenzonitrile as the major product - Incomplete reaction. This compound is a key intermediate in the formation of this compound.[2]- Increase the reaction time or temperature to drive the reaction to completion. - Ensure a sufficient molar excess of the fluorinating agent is used.

Experimental Protocols and Data

Data Presentation: Optimizing Reaction Temperature

The following table summarizes various reaction conditions and their outcomes, highlighting the impact of temperature on the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltN-methyl pyrrolidone (NMP)200-210490.799[4]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane200-21058899[4]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt1,3-Dimethyl-2-imidazolidinone (DMI)190-20059099[4][6]
3,4-Dichlorobenzonitrilebis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2002-3 then 5-685>99[3]
3,4-DichlorobenzonitrileTetraphenylphosphonium bromide1,3-Dimethylimidazolidin-2-one (DMI)225Not Specified65Not Specified[1]
3,4-DichlorobenzonitrileNone1,3-Dimethylimidazolidin-2-one (DMI)290Not Specified64Not Specified[1]
3,4-DifluorobenzamideThionyl chloride / DMFDichloroethane50597 (crude)96[7]
Experimental Protocols

Protocol 1: Halogen-Exchange Fluorination using a Phase-Transfer Catalyst

This protocol is a generalized representation of methods described in the patent literature.[1][4]

  • Materials:

    • 3,4-Dichlorobenzonitrile

    • Anhydrous Potassium Fluoride (spray-dried)

    • Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt

    • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

    • Dehydration Solvent: Toluene

  • Procedure:

    • To a dry reactor equipped with a stirrer, thermometer, and a reflux condenser with a water separator (e.g., Dean-Stark apparatus), add DMI, anhydrous potassium fluoride, and toluene.

    • Heat the mixture to reflux (around 120 °C) to remove any residual water.[7]

    • After water removal is complete, distill off the toluene.

    • Add 3,4-dichlorobenzonitrile and the phase-transfer catalyst to the reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 190-210 °C) and maintain for the specified reaction time (e.g., 4-5 hours).[4]

    • Monitor the reaction progress by Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • The filtrate is then purified by vacuum distillation to obtain this compound.[7]

Protocol 2: Two-Stage Temperature Halogen-Exchange Fluorination

This protocol utilizes a segmented temperature profile to optimize the reaction.[3][5]

  • Materials:

    • 3,4-Dichlorobenzonitrile

    • Anhydrous Potassium Fluoride (spray-dried)

    • Catalyst: bis-(N-bis(dimethylamino)methylene)-iminium chloride

    • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

    • Dehydration Solvent: Toluene

  • Procedure:

    • Follow steps 1-3 from Protocol 1 for dehydration.

    • Add 3,4-dichlorobenzonitrile and the catalyst to the reactor.

    • Heat the reaction mixture to 130-150 °C and hold for 2-3 hours. This stage primarily forms the intermediate 3-chloro-4-fluorobenzonitrile.[3][5]

    • Increase the temperature to 180-200 °C and maintain for 5-6 hours to complete the conversion to this compound.[3][5]

    • Follow steps 6-8 from Protocol 1 for monitoring and purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification charge_reactants Charge Reactor with Solvent and KF dehydration Azeotropic Dehydration with Toluene charge_reactants->dehydration Heat to Reflux add_starting_material Add 3,4-Dichlorobenzonitrile and Catalyst dehydration->add_starting_material reaction_step Heat to Reaction Temperature (e.g., 190-210°C) add_starting_material->reaction_step monitoring Monitor by GC reaction_step->monitoring cooling Cool Reaction Mixture monitoring->cooling filtration Filter to Remove Salts cooling->filtration distillation Vacuum Distillation filtration->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_outcomes Outcomes temp Reaction Temperature yield Yield temp->yield Optimal range maximizes purity Purity temp->purity Too high decreases reaction_rate Reaction Rate temp->reaction_rate Increases with side_reactions Side Reactions (Coking, Dehalogenation) temp->side_reactions Increases significantly at high temps

Caption: Relationship between reaction temperature and key synthesis outcomes.

References

Purification techniques for high-purity 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,4-Difluorobenzonitrile. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Distillation (<99%) - Incomplete reaction leaving starting materials (e.g., 3,4-dichlorobenzonitrile).- Presence of close-boiling impurities or intermediates (e.g., 3-chloro-4-fluorobenzonitrile).- Inefficient fractional distillation setup.- Ensure the initial reaction goes to completion by monitoring with Gas Chromatography (GC).- Optimize the distillation conditions, including vacuum pressure and temperature, to improve separation. A secondary rectification may be necessary.[1]- For persistent impurities, consider an alternative purification method such as recrystallization from a suitable solvent or column chromatography.
Product Discoloration (Yellow or Brown Tint) - Formation of colored impurities due to high reaction temperatures leading to coking or side reactions.[2]- Contamination from the reaction solvent or catalyst residues.- During synthesis, carefully control the reaction temperature to minimize the formation of high-molecular-weight, colored byproducts.[2]- Before distillation, ensure the crude product is thoroughly washed to remove residual solvent and catalyst. Toluene (B28343) is often used for this purpose.[3]- If the final product is discolored, recrystallization with activated charcoal treatment can be effective in removing colored impurities.
Low Yield of Purified Product - Mechanical losses during filtration and transfer steps.- Suboptimal reaction conditions leading to the formation of byproducts instead of the desired product.- Product loss during distillation due to improper setup or conditions.- Handle the material carefully during transfers. Ensure filter cakes are washed sufficiently to recover all the product.[3]- Optimize reaction parameters such as temperature, time, and catalyst loading to maximize the yield of this compound.[2]- Ensure the distillation apparatus is well-sealed to maintain vacuum and that the collection temperature range is appropriate to avoid loss of product.
Solidification in the Condenser During Distillation - The melting point of this compound is 46-48°C.[4] If the condenser temperature is too low, the product can solidify and block the apparatus.- Use a condenser with a wider bore.- Circulate water at a controlled temperature (around 50-55°C) through the condenser to prevent solidification while still allowing for efficient condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials like 3,4-dichlorobenzonitrile, intermediates such as 3-chloro-4-fluorobenzonitrile, and byproducts from side reactions like dehalogenation and polymerization, especially when high temperatures are employed in the synthesis.[1][2]

Q2: What is the recommended primary purification technique for achieving high-purity (>99%) this compound?

A2: The most frequently cited and effective method for obtaining high-purity this compound is fractional distillation under reduced pressure (vacuum distillation).[2][3][5] This technique is efficient at separating the product from less volatile starting materials and byproducts.

Q3: What are the optimal conditions for vacuum distillation of this compound?

A3: Based on documented procedures, the fraction containing this compound is typically collected at a temperature range of 90-105°C under a vacuum of 0.08-0.09 MPa.[2][3]

Q4: Can recrystallization be used to purify this compound?

A4: While distillation is the primary method, recrystallization can be a valuable secondary purification step, especially for removing colored impurities or when distillation does not yield the desired purity. A solvent screen would be necessary to identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound is most commonly determined by Gas Chromatography (GC).[2][3] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and melting point analysis can also be used to assess purity and identify impurities.[6] A sharp melting point around 46-48°C is indicative of high purity.[4]

Q6: What are the key safety precautions when handling this compound?

A6: this compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and serious eye irritation.[7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][8] Avoid creating dust. Store in a cool, dry, and tightly sealed container.[4][9]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification protocols for this compound.

Table 1: Synthesis and Purification of this compound via Halogen-Exchange Fluorination

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Purification MethodPurity (%)Yield (%)Reference
3,4-DichlorobenzonitrileBis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone130-150 then 180-2007-9Reduced Pressure Distillation>9985[2][3]
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt1,3-Dimethyl-2-imidazolidinone190-2005Secondary Rectification9990[1]
3,4-DichlorobenzonitrileTetraphenylphosphonium chloride1,3-Dimethyl-2-imidazolidinone200-2106-8Secondary Rectification9965[1]
3,4-DifluorobenzamideThionyl chloride / DMFDichloroethane505Distillation9999 (distillation yield)[5]

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation

This protocol is based on the synthesis of this compound from 3,4-dichlorobenzonitrile.[2][3]

  • Filtration and Washing: Following the synthesis reaction, dilute the reaction mixture with toluene. Filter the mixture under reduced pressure to remove inorganic salts (e.g., potassium chloride). Wash the filter cake with toluene multiple times (typically 3 times) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and the toluene washes. Remove the toluene under reduced pressure to obtain the crude this compound.

  • Fractional Distillation: Transfer the crude product to a distillation flask equipped with a fractionating column. Heat the flask and conduct the distillation under a controlled vacuum (e.g., 0.08-0.09 MPa).

  • Collection: Collect the fraction that distills over at the appropriate temperature range for this compound (typically 90-105°C at 0.08-0.09 MPa).

  • Analysis: Analyze the collected fraction by Gas Chromatography (GC) to confirm its purity.

Visualizations

experimental_workflow Experimental Workflow for Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Crude Reaction Mixture filtration Filtration and Washing (with Toluene) synthesis->filtration solvent_removal Solvent Removal (Reduced Pressure) filtration->solvent_removal distillation Fractional Distillation (Vacuum) solvent_removal->distillation pure_product High-Purity This compound distillation->pure_product analysis Purity Analysis (GC) pure_product->analysis

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity Detected (e.g., by GC) check_impurities Identify Impurities (e.g., GC-MS) start->check_impurities is_starting_material Impurities are Starting Materials? check_impurities->is_starting_material is_close_boiling Impurities are Close-Boiling? is_starting_material->is_close_boiling No optimize_reaction Optimize Reaction (Time, Temp.) is_starting_material->optimize_reaction Yes optimize_distillation Optimize Distillation (Vacuum, Column) is_close_boiling->optimize_distillation Yes secondary_purification Consider Secondary Purification (Recrystallization, Chromatography) is_close_boiling->secondary_purification No

Caption: Decision-making workflow for addressing low purity issues.

References

Overcoming polymerization during 3,4-Difluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chemical reactions involving 3,4-Difluorobenzonitrile, with a particular focus on mitigating unwanted polymerization.

Troubleshooting Guide: Polymerization and Side Reactions

Effectively managing polymerization and other side reactions is critical for achieving high yields and purity in reactions with this compound. Below are common issues and recommended solutions.

IssuePotential Cause(s)Recommended Actions
Significant Polymer Formation (dark, viscous reaction mixture) - High reaction temperature. - Prolonged reaction time. - Presence of metallic impurities. - Absence of a polymerization inhibitor.- Optimize Temperature: Lower the reaction temperature and consider a stepwise temperature increase.[1] - Reduce Reaction Time: Monitor the reaction progress (e.g., by GC) to determine the optimal endpoint. - Use Inhibitors: Introduce radical scavengers or polymerization inhibitors (e.g., hydroquinone, TEMPO). - Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation-induced polymerization.
Low Yield of this compound - Incomplete reaction. - Competing side reactions (e.g., dehalogenation, coking).[2] - Suboptimal catalyst or solvent.- Catalyst Selection: Employ a suitable phase transfer catalyst, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, to improve reaction rate and selectivity.[2] - Solvent Choice: Use a high-boiling polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI).[3][4] - Additives: Incorporate a reducing agent (e.g., sodium metabisulfite) and a dispersing agent (e.g., PEG6000) to minimize side reactions.[2][4]
Product Purity Issues (presence of intermediates or byproducts) - Inefficient purification. - Carryover of starting materials or intermediates.- Purification Method: Utilize fractional distillation under reduced pressure for effective separation.[5] - Post-Reaction Workup: Ensure thorough filtration to remove salts and other insoluble materials before distillation.[6]
Reaction Stalls or Proceeds Slowly - Inactive catalyst. - Insufficient temperature. - Poor quality of reagents (e.g., wet solvent or KF).- Reagent Quality: Use spray-dried potassium fluoride (B91410) and ensure the solvent is anhydrous.[3][4] - Catalyst Activity: Verify the integrity and activity of the catalyst. - Temperature Control: Gradually increase the temperature to the optimal range for the specific catalyst and solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of this compound?

Polymerization in the context of this compound synthesis, particularly during the halogen-exchange fluorination of 3,4-dichlorobenzonitrile, is often initiated by high temperatures and extended reaction times.[2] Nitriles can undergo polymerization in the presence of certain metals or metal compounds.[7] The reaction conditions can favor the formation of reactive intermediates that initiate chain-growth polymerization.

Q2: How do phase transfer catalysts help in preventing polymerization?

Phase transfer catalysts (PTCs), such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, enhance the rate of the desired nucleophilic substitution reaction.[2] By accelerating the primary reaction pathway, PTCs allow for lower reaction temperatures and shorter reaction times.[2] This reduction in harsh reaction conditions significantly minimizes the likelihood of thermally induced side reactions like polymerization and coking.[2]

Q3: What types of polymerization inhibitors are effective, and when should they be added?

While specific studies on inhibitors for this compound are not extensively detailed in the provided results, general-purpose polymerization inhibitors for unsaturated monomers can be effective. These are typically radical scavengers. Examples include:

  • Phenolic Compounds: Hydroquinone (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[8]

  • Stable Radicals: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and its derivatives are highly effective radical scavengers.[8][9]

Inhibitors should ideally be added at the beginning of the reaction to prevent the initiation of polymerization. The choice and concentration of the inhibitor may require empirical optimization for your specific reaction conditions.

Q4: Can the choice of solvent influence the extent of polymerization?

Yes, the solvent plays a crucial role. A suitable solvent not only facilitates the desired reaction but can also help to mitigate side reactions. High-boiling polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) are often used in the synthesis of this compound.[3][4] These solvents effectively dissolve the reactants and maintain a stable reaction environment. The viscosity of the reaction mixture can be influenced by the solvent choice, which in turn can affect heat transfer and the formation of localized hot spots that may promote polymerization.[3]

Q5: Are there any specific experimental procedures to minimize byproduct formation?

A stepwise heating approach has been shown to be effective. For instance, conducting the reaction at a lower temperature (e.g., 130-150 °C) for an initial period to form the intermediate (3-chloro-4-fluorobenzonitrile), followed by an increase to a higher temperature (e.g., 180-200 °C) to complete the reaction, can reduce the overall time the final product is exposed to high temperatures.[1] This strategy minimizes dehalogenation and coking side reactions, leading to higher yields and purity.[1]

Quantitative Data on Reaction Conditions and Yields

The following table summarizes data from various reported syntheses of this compound via halogen-exchange fluorination, highlighting the impact of different catalysts and conditions on reaction outcomes.

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileTetraphenylphosphonium bromideDMI225Not Specified65Not Specified[3][4]
3,4-DichlorobenzonitrileNoneDMI290Not Specified64Not Specified[3][4]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI190-200590>99[2]
3,4-Dichlorobenzonitrilebis-(N-bis(dimethylamino)methylene)-iminium chlorideDMI130-150 then 180-2007-9 total85>99[1]
3,4-DichlorobenzonitrileN-bis(dimethylamino)methylene-1.3-dimethyl imidazoline-2-ammonium chloride salt1.3-dimethyl-2-imidazolone200-23020Not SpecifiedHigh[10]

Experimental Protocols

Protocol 1: Halogen-Exchange Fluorination Using a Phase Transfer Catalyst

This protocol is a generalized representation based on methods described in the patent literature for synthesizing this compound from 3,4-dichlorobenzonitrile.[2][4]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Dehydration Solvent: Toluene

  • Dispersing Agent (e.g., PEG6000)

  • Reducing Agent (e.g., sodium metabisulfite)

Procedure:

  • To a dry reactor equipped with a distillation apparatus, add the polar aprotic solvent (DMI), anhydrous potassium fluoride, and the dehydration solvent (toluene).

  • Reflux the mixture to remove water via azeotropic distillation.

  • After water removal, distill off the dehydration solvent.

  • Cool the mixture and add 3,4-dichlorobenzonitrile, the phase transfer catalyst, dispersing agent, and reducing agent.

  • Heat the reaction mixture to the specified temperature (e.g., 190-220 °C) and maintain for the designated reaction time (e.g., 4-5 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., GC).

  • Upon completion, the product is typically isolated by distillation from the reaction mixture. Further purification can be achieved by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Charge Reactor with DMI, KF, and Toluene B Azeotropic Distillation to Remove Water A->B C Distill off Toluene B->C D Add 3,4-Dichlorobenzonitrile, Catalyst, Additives C->D E Heat to 190-220°C for 4-5h D->E F Monitor Reaction by GC E->F G Filter Reaction Mixture F->G H Fractional Distillation under Reduced Pressure G->H I Collect Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Optimization cluster_time Reaction Time cluster_additives Additives Start High Polymerization Observed? Temp_Check Is Reaction Temp > 200°C? Start->Temp_Check Yes Lower_Temp Lower Temperature / Use Stepwise Heating Temp_Check->Lower_Temp Yes Time_Check Is Reaction Time Prolonged? Temp_Check->Time_Check No Lower_Temp->Time_Check Reduce_Time Optimize Time via GC Monitoring Time_Check->Reduce_Time Yes Inhibitor_Check Inhibitor Present? Time_Check->Inhibitor_Check No Reduce_Time->Inhibitor_Check Add_Inhibitor Add Polymerization Inhibitor (e.g., TEMPO) Inhibitor_Check->Add_Inhibitor No Final_Check Re-evaluate Polymerization Inhibitor_Check->Final_Check Yes Add_Inhibitor->Final_Check

Caption: Troubleshooting logic for addressing polymerization issues.

References

Safe handling and storage procedures for 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3,4-Difluorobenzonitrile (CAS No. 64248-62-0).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a white to light yellow crystalline powder with the molecular formula C7H3F2N.[1] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its fluorinated structure is valuable for producing compounds with enhanced biological activity and stability.[2]

Q2: What are the main hazards associated with this compound?

A2: this compound is considered a hazardous substance.[3] It is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It can cause serious eye irritation, skin irritation, and respiratory irritation.[3][4][5][6]

Q3: What are the immediate first aid measures in case of exposure?

A3: In case of any exposure, it is crucial to seek medical attention. The following are immediate first aid steps:

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart.[3][7]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[8] Remove contaminated clothing immediately.[3][8]

  • Inhalation: Move the exposed person to fresh air at once.[8] If breathing has stopped, perform artificial respiration.[8]

  • Ingestion: If swallowed, get medical attention immediately.[8] Do not induce vomiting.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Material has discolored or appears clumpy. Improper storage, exposure to moisture or air.Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area.[2][5] Do not use if the material's integrity is compromised.
Unexpected reaction or polymerization. Contamination or mixing with incompatible materials.Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][9] Nitriles may polymerize in the presence of metals and some metal compounds.[3]
Skin or eye irritation during handling. Inadequate Personal Protective Equipment (PPE).Always wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[2][7] Ensure proper ventilation to avoid inhalation of dust.[2]
Difficulty in dissolving the compound. Use of an inappropriate solvent.This compound is soluble in organic solvents like methanol, acetone, and dichloromethane.[2][10] It does not mix well with water.[3]

Safe Handling and Storage Procedures

Proper handling and storage are critical to ensure the safety of personnel and the integrity of the product.

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.[3][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][7]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for high-level exposure.[4][7]
Storage Recommendations
  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep containers tightly sealed to prevent exposure to moisture and air.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[3][9]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7]

Quantitative Data Summary

PropertyValue
Molecular Formula C7H3F2N[1][6]
Molecular Weight 139.10 g/mol [1][6]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 52-54 °C[1][10]
Boiling Point Approximately 180 °C[1][10]
Flash Point 157 °F (70 °C)[1][10]
Purity Typically ≥98.0%[1][2]

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive_Chemical Receive Chemical Inspect_Container Inspect Container for Damage Receive_Chemical->Inspect_Container Store_Properly Store in a Cool, Dry, Well-Ventilated Area Inspect_Container->Store_Properly Don_PPE Don Appropriate PPE Store_Properly->Don_PPE Weigh_Material Weigh Material in a Ventilated Enclosure Don_PPE->Weigh_Material Perform_Reaction Perform Reaction Under Inert Atmosphere (if required) Weigh_Material->Perform_Reaction Work_Up Reaction Work-up Perform_Reaction->Work_Up Isolate_Product Isolate and Purify Product Work_Up->Isolate_Product Decontaminate_Glassware Decontaminate Glassware Isolate_Product->Decontaminate_Glassware Dispose_Waste Dispose of Waste According to Regulations Decontaminate_Glassware->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

Spill and Disposal Procedures

Spill Response:

  • Minor Spills: Remove all ignition sources.[3] Use dry clean-up procedures and avoid generating dust.[5] Place the spilled material into a suitable, labeled container for waste disposal.[5]

  • Major Spills: Evacuate the area and move upwind.[3] Alert emergency responders.[3] Wear full protective clothing and a self-contained breathing apparatus.[3]

Waste Disposal:

  • Dispose of this material and its container as hazardous waste.[3]

  • All waste must be handled in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.[3]

References

Technical Support Center: Managing Moisture Sensitivity in 3,4-Difluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 3,4-Difluorobenzonitrile in moisture-sensitive reactions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues and ensure the success of your experiments.

Troubleshooting Guide: Common Issues in this compound Reactions

Low or no product yield, and the presence of unexpected byproducts are common indicators of moisture contamination in reactions involving this compound. The primary consequence of moisture is the hydrolysis of the nitrile functional group.

Hydrolysis Pathway of this compound

The presence of water can lead to a two-step hydrolysis of this compound, first to 3,4-Difluorobenzamide and subsequently to 3,4-Difluorobenzoic acid. This reaction can be catalyzed by either acidic or basic conditions.

hydrolysis_pathway DFBN This compound Amide 3,4-Difluorobenzamide DFBN->Amide + H₂O (Acid or Base) Acid 3,4-Difluorobenzoic Acid Amide->Acid + H₂O (Acid or Base)

Figure 1: Hydrolysis pathway of this compound in the presence of water.

The following table outlines potential issues, their probable causes related to moisture, and recommended solutions.

Issue Probable Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: The starting material is consumed by reacting with residual water in the reaction setup.Rigorous Drying of Reaction Components: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use freshly dried solvents with low water content (verified by Karl Fischer titration if possible).
Inhibition of Catalyst: In catalytic reactions, such as palladium-catalyzed cross-couplings, water can poison or deactivate the catalyst.Use Anhydrous Grade Reagents and Solvents: Purchase and use reagents and solvents with specified low water content. Store them properly under an inert atmosphere.
Formation of 3,4-Difluorobenzamide as a Major Byproduct Partial Hydrolysis: Insufficiently dried reaction conditions lead to the partial hydrolysis of the nitrile to the corresponding amide.Implement Strict Anhydrous Techniques: Utilize Schlenk lines or a glovebox for the reaction setup and reagent addition. Use septa and syringes for liquid transfers.
Formation of 3,4-Difluorobenzoic Acid as a Major Byproduct Complete Hydrolysis: Significant water contamination and/or prolonged reaction times in the presence of moisture.Review and Optimize the Entire Workflow: From reagent storage to reaction workup, identify and eliminate all potential sources of moisture ingress.
Inconsistent Reaction Results Variable Moisture Content: Inconsistent drying procedures for solvents and glassware lead to varying levels of water in different experimental runs.Standardize Drying Protocols: Establish and adhere to a consistent and validated protocol for drying all solvents and apparatus before each reaction.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to prevent moisture absorption?

A1: this compound should be stored in a cool, dry place in a tightly sealed container.[1][2] For long-term storage, consider placing the container inside a desiccator with a suitable drying agent.

Q2: What is the primary consequence of moisture in reactions with this compound?

A2: The primary consequence is the hydrolysis of the nitrile group (-CN) to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[3][4] This consumes your starting material and introduces impurities into your reaction mixture.

Q3: Can trace amounts of water affect my reaction?

A3: Yes, even trace amounts of water can significantly impact the yield and purity of your product, especially in sensitive reactions like nucleophilic aromatic substitutions (SNAr) or transition metal-catalyzed cross-couplings. Water can react with organometallic reagents, deactivate catalysts, and lead to unwanted side reactions.

Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?

A4: Best practices include using oven-dried or flame-dried glassware, working under an inert atmosphere (e.g., nitrogen or argon), using dry solvents and reagents, and transferring liquids via syringe through a septum.[5][6]

Q5: How can I be sure my solvents are dry enough?

A5: While using commercially available anhydrous solvents is a good start, their water content can increase upon storage and handling. For highly sensitive reactions, it is recommended to dry solvents using standard laboratory procedures, such as distillation from an appropriate drying agent or passing them through a column of activated alumina.[2] The water content can be verified using Karl Fischer titration.

Detailed Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for establishing an inert atmosphere to protect the reaction from atmospheric moisture.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup Dry_glassware Oven-dry or flame-dry all glassware Assemble Assemble glassware with a stir bar while hot Dry_glassware->Assemble Cool Cool under a stream of inert gas (N₂ or Ar) Assemble->Cool Add_solid Add this compound and other solid reagents Cool->Add_solid Evacuate_refill Evacuate and refill the flask with inert gas (3 cycles) Add_solid->Evacuate_refill Add_solvent Add anhydrous solvent via syringe Evacuate_refill->Add_solvent Add_liquid Add liquid reagents via syringe Add_solvent->Add_liquid Run_reaction Run reaction under a positive pressure of inert gas Add_liquid->Run_reaction

Figure 2: Workflow for setting up a moisture-sensitive reaction.

Methodology:

  • Drying Glassware: Place all glassware (round-bottom flask, condenser, etc.) in an oven at >120 °C for at least 4 hours, or flame-dry the assembled apparatus under a vacuum.[6]

  • Assembly and Cooling: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature.

  • Addition of Solids: Quickly add this compound and any other solid reagents to the flask against a positive flow of inert gas.

  • Inerting the Flask: Seal the flask with a septum and perform at least three cycles of evacuating the flask with a vacuum pump and refilling it with the inert gas.

  • Addition of Solvents and Liquid Reagents: Use anhydrous solvents and add them to the reaction flask via a dry syringe. Liquid reagents should also be added via syringe.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with the gas or a Schlenk line.[7]

Protocol 2: Drying of Solvents for Moisture-Sensitive Reactions

The quality of anhydrous solvents is critical. The following table provides recommended drying agents for common solvents used in reactions with this compound.

Solvent Recommended Drying Agent Procedure
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under an inert atmosphere until a persistent deep blue or purple color is observed, then distill.[6]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere.[6]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere.[6]
N,N-Dimethylformamide (DMF) 4Å Molecular SievesStir over activated 4Å molecular sieves for 24-48 hours, then distill under reduced pressure.[6]

Activation of Molecular Sieves: To ensure the efficacy of molecular sieves, they must be activated by heating to 180-200 °C under a high vacuum for at least 8 hours. Allow them to cool to room temperature under an inert atmosphere before use.[1]

Protocol 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is a representative example of an SNAr reaction using this compound and a generic amine nucleophile.

snar_protocol Start Start with dry, inert reaction setup Add_reagents Add this compound, base (e.g., K₂CO₃), and anhydrous DMF Start->Add_reagents Add_nucleophile Add amine nucleophile (e.g., Morpholine) via syringe Add_reagents->Add_nucleophile Heat Heat reaction mixture (e.g., 100-120 °C) Add_nucleophile->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Cool, quench with water, and extract with organic solvent Monitor->Workup Upon completion Purify Dry organic layer, concentrate, and purify by chromatography Workup->Purify End Obtain purified product Purify->End

Figure 3: Logical workflow for a representative SNAr reaction.

Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension via a syringe.

  • Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

References

Troubleshooting low conversion rates in SNAr reactions with 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 3,4-Difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to enhance the success of your experiments.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific issues you might encounter during your SNAr reactions with this compound, presented in a question-and-answer format.

Q1: My SNAr reaction with this compound is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion in an SNAr reaction with this compound can stem from several factors. The aromatic ring is strongly activated by the electron-withdrawing nitrile group, so the issue often lies with the reaction conditions or the nucleophile.[1] A systematic approach to troubleshooting should involve evaluating the following:

  • Nucleophile Reactivity: The nucleophile may not be strong enough to attack the electron-deficient ring effectively.

  • Base Strength and Stoichiometry: An inadequate amount or type of base can hinder the reaction. The base is crucial for neutralizing the hydrofluoric acid (HF) byproduct or for deprotonating the nucleophile to increase its reactivity.[1]

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex).

  • Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[1]

  • Presence of Water: Moisture can consume the base and react with the starting material or intermediates.

Q2: How can I optimize my reaction conditions to improve the conversion rate?

A2: Optimizing reaction parameters is key to improving your conversion rate. Consider the following adjustments:

  • Choice of Base: If you are using a mild base like potassium carbonate (K2CO3), consider switching to a stronger, non-nucleophilic base such as cesium carbonate (Cs2CO3) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For weakly nucleophilic alcohols or amines, a strong base like sodium hydride (NaH) might be necessary to pre-form the nucleophile, though caution is advised with some polar aprotic solvents.[2]

  • Solvent Selection: Ensure you are using a polar aprotic solvent such as DMF, DMSO, NMP, or DMAc.[2] These solvents are effective at solvating the cationic counter-ion of the base and the charged Meisenheimer complex, thereby accelerating the reaction.

  • Temperature and Reaction Time: Many SNAr reactions require heating, often in the range of 100-120°C or even higher.[1] Monitor the reaction over a 12-24 hour period to determine the optimal reaction time.[1]

  • Nucleophile Concentration: A slight excess of the nucleophile (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[1]

Q3: I'm observing a mixture of regioisomers. How can I control the regioselectivity of the substitution?

A3: In this compound, the electron-withdrawing nitrile group activates both the fluorine at the C-3 (meta) and C-4 (para) positions. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors:

  • Electronic Effects: The para position (C-4) is generally more electronically activated due to resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position.

  • Reaction Conditions: The choice of solvent and base can also influence the ratio of products. Nonpolar solvents, for instance, have been shown in some cases to favor ortho-selective nucleophilic substitution.

To control regioselectivity, you might consider modifying the steric bulk of your nucleophile or screening different solvents to find the optimal conditions for your desired isomer.

Q4: What are the potential side reactions that could be contributing to my low yield of the desired product?

A4: Besides low conversion, side reactions can also impact your yield. Key potential side reactions include:

  • Hydrolysis of the Nitrile Group: In the presence of strong acid or base and water, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[3][4] This is more likely during workup but can occur during the reaction if conditions are not anhydrous.

  • Di-substitution: If the reaction is left for too long or at too high a temperature, a second substitution reaction can occur, replacing the remaining fluorine atom.

  • Benzyne (B1209423) Formation: While less common for activated aryl fluorides, the use of exceptionally strong bases (e.g., sodium amide) can potentially lead to an elimination-addition mechanism via a benzyne intermediate, which would result in a mixture of products.

  • Reaction with the Solvent: At very high temperatures, some polar aprotic solvents like DMF can decompose and lead to side products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction?

A1: The SNAr reaction is a two-step process:

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[1]

Q2: Why is fluorine a good leaving group in SNAr reactions?

A2: Although fluoride (B91410) is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Q3: How do I properly monitor the progress of my SNAr reaction?

A3: The progress of an SNAr reaction can be monitored by several techniques. Thin-Layer Chromatography (TLC) is a common and effective method for visualizing the consumption of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.

Data Presentation

Table 1: Influence of Reaction Parameters on SNAr Conversion Rates

ParameterVariationGeneral Effect on Conversion RateRationale
Base Weak (e.g., Na2CO3) → Strong (e.g., Cs2CO3, NaH)IncreasesMore effective at neutralizing HF byproduct or deprotonating the nucleophile.[2]
Solvent Non-polar → Polar Aprotic (e.g., DMF, DMSO)IncreasesStabilizes the charged Meisenheimer intermediate.[1][2]
Temperature Low → HighIncreasesProvides the necessary activation energy for the reaction.[1]
Nucleophile Weak → StrongIncreasesA more potent nucleophile will attack the aromatic ring more readily.
Water Content High → AnhydrousIncreasesWater can react with the base and other reagents.

Table 2: Common Polar Aprotic Solvents for SNAr Reactions

SolventAbbreviationBoiling Point (°C)Key Properties
N,N-DimethylformamideDMF153Excellent solvent for many SNAr reactions, but can decompose at high temperatures.[2]
Dimethyl sulfoxideDMSO189Highly polar, often accelerates reactions, but can be difficult to remove.
N-Methyl-2-pyrrolidoneNMP202High boiling point, stable at high temperatures.[2]
N,N-DimethylacetamideDMAc165Similar to DMF, good alternative.[2]
AcetonitrileACN82Lower boiling point, may require sealed tube for higher temperature reactions.

Experimental Protocols

Representative Protocol: Synthesis of 4-((4-methoxyphenyl)amino)-3-fluorobenzonitrile

This protocol is a representative example and may require optimization for different nucleophiles.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the this compound.

  • Add 4-methoxyaniline (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 110°C and maintain for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Mandatory Visualization

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Low Conversion in SNAr Reaction Check_Reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents Start->Check_Reagents Check_Base Is the Base Strong Enough? (e.g., K2CO3 vs Cs2CO3) Check_Reagents->Check_Base Check_Temp Is the Reaction Temperature Sufficiently High? (e.g., >100°C) Check_Base->Check_Temp Yes Optimize_Base Increase Base Strength or Stoichiometry Check_Base->Optimize_Base No Check_Nucleophile Is the Nucleophile Sufficiently Reactive? Check_Temp->Check_Nucleophile Yes Optimize_Temp Increase Temperature and/or Reaction Time Check_Temp->Optimize_Temp No Modify_Nucleophile Consider a More Reactive Nucleophile or Pre-deprotonation Check_Nucleophile->Modify_Nucleophile No Success Improved Conversion Check_Nucleophile->Success Yes Optimize_Base->Check_Temp Optimize_Temp->Check_Nucleophile Modify_Nucleophile->Success

Caption: A logical workflow for troubleshooting low conversion rates in SNAr reactions.

Regioselectivity SM This compound Path1 Attack at C-4 SM->Path1 Path2 Attack at C-3 SM->Path2 Nu + Nu:⁻ Product1 4-Nu-3-fluorobenzonitrile (Often major product) Path1->Product1 Product2 3-Nu-4-fluorobenzonitrile Path2->Product2

Caption: Potential regiochemical outcomes in the SNAr of this compound.

References

Minimizing impurities in industrial scale 3,4-Difluorobenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the industrial-scale production of 3,4-Difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound, and what are the typical impurities?

The primary industrial synthesis of this compound is through the halogen-exchange fluorination of 3,4-dichlorobenzonitrile (B1293625).[1] This process involves reacting 3,4-dichlorobenzonitrile with a fluorinating agent, typically anhydrous potassium fluoride (B91410) (KF), in a high-boiling polar aprotic solvent.

Common Impurities Include:

  • Starting Material: Unreacted 3,4-dichlorobenzonitrile.

  • Intermediates: 3-chloro-4-fluorobenzonitrile (B37791).

  • Isomeric Impurities: Other isomers of difluorobenzonitrile or chloro-fluorobenzonitrile.

  • Side-Reaction Products: Products resulting from dehalogenation or coking (tar formation) at high temperatures.[2]

Q2: My reaction is showing a low yield and high levels of tar-like substances. What are the likely causes?

The formation of coke and other byproducts, which leads to lower yields, is often attributed to prolonged reaction times at high temperatures.[2] One patented process suggests that segmented heating—an initial lower temperature phase followed by a higher temperature phase—can reduce the time the product spends at high temperatures, thereby minimizing the generation of these impurities.[2] The use of a phase transfer catalyst can also help reduce the reaction temperature and time, which in turn decreases side reactions like coking and polymerization.[3]

Q3: I am observing incomplete conversion of the 3,4-dichlorobenzonitrile starting material. How can I improve the reaction efficiency?

Several factors can influence the conversion rate:

  • Moisture Content: The presence of water can significantly hinder the fluorination reaction. It is crucial to use anhydrous potassium fluoride (spray-dried is often recommended) and to remove any residual water from the solvent, for example, by azeotropic distillation with a solvent like toluene (B28343) before the main reaction.[1][3]

  • Catalyst Activity: The choice and amount of catalyst are critical. Phase transfer catalysts, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, have been shown to improve reaction yields to around 90% by facilitating the transfer of fluoride ions.[3] The catalyst can often be recycled with the mother liquor for subsequent batches.[4]

  • Reaction Temperature and Time: The reaction typically requires high temperatures (190-230°C).[3][5] However, optimizing the temperature and reaction time is essential to ensure complete conversion without promoting side reactions.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in the final product?

A combination of chromatographic and spectroscopic methods is essential for robust impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a workhorse for separating and quantifying non-volatile organic impurities.[6]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile impurities.[7] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides both quantitative and qualitative information.[7][8]

  • Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are powerful for identifying unknown impurities by providing molecular weight and structural information.[7][8] High-Resolution Mass Spectrometry (HRMS) can even help determine the elemental composition of an impurity.[7]

Troubleshooting Guides

Issue 1: Presence of 3-chloro-4-fluorobenzonitrile Intermediate in Final Product

This issue indicates an incomplete reaction. The conversion of the intermediate to the final product is a critical step that can be influenced by reaction conditions.

Troubleshooting Workflow

G start High 3-chloro-4-fluorobenzonitrile in Final Product check_time 1. Verify Reaction Time start->check_time check_temp 2. Check Reaction Temperature check_time->check_temp Time within spec sol_time Increase reaction time (e.g., from 5h to 6h). check_time->sol_time Time < specification? check_kf 3. Assess Potassium Fluoride (KF) check_temp->check_kf Temp within spec sol_temp Ensure temperature is optimal (e.g., 200-220°C). check_temp->sol_temp Temp < specification? sol_kf Confirm molar ratio of KF to substrate is sufficient (e.g., 2.2-4.0:1). Use spray-dried KF. check_kf->sol_kf Issue with KF? end Purity Improved check_kf->end No issue with KF sol_time->end sol_temp->end sol_kf->end

Caption: Troubleshooting workflow for intermediate impurity.

Issue 2: Low Purity After Distillation/Rectification

Even after purification steps, the final product may not meet the required purity specifications (>99%).

Purification Troubleshooting

G start Low Purity After Distillation check_vac 1. Verify Vacuum Level start->check_vac check_temp_dist 2. Check Column/Pot Temperature check_vac->check_temp_dist Vacuum stable sol_vac Ensure vacuum is stable and within the specified range (e.g., 0.08-0.09MPa). check_vac->sol_vac Vacuum unstable? check_fractions 3. Review Fraction Collection check_temp_dist->check_fractions Temp correct sol_temp_dist Optimize temperature to separate closely boiling impurities. check_temp_dist->sol_temp_dist Temp incorrect? sol_fractions Collect narrower fractions around the product's boiling point (90-105°C at 0.08-0.09MPa). check_fractions->sol_fractions Fractions too broad? sol_redistill Consider secondary rectification for higher purity. check_fractions->sol_redistill Fractions optimized end Purity >99% Achieved sol_vac->end sol_temp_dist->end sol_fractions->end sol_redistill->end

Caption: Troubleshooting guide for purification issues.

Data and Protocols

Comparative Data on Synthesis Conditions

The following table summarizes different reaction conditions and their reported outcomes for the synthesis of this compound from 3,4-dichlorobenzonitrile.

CatalystSolventTemperature (°C)Time (h)Molar Yield (%)Purity (%)Reference
NoneDMI200-22012-152299[3]
bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI190-20059099[3]
bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltNMP200-210490.799[3]
bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI200-23020-30~80High[5]

DMI: 1,3-Dimethyl-2-imidazolidinone; NMP: N-methyl pyrrolidone

General Experimental Protocol

This protocol is a generalized representation of methods described in the patent literature for the halogen-exchange fluorination of 3,4-dichlorobenzonitrile.[1][3]

Materials:

  • 3,4-dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • Phase Transfer Catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)

  • Polar Aprotic Solvent (e.g., DMI, NMP, or Sulfolane)

  • Dehydration Solvent (e.g., Toluene)

  • Reducing Agent (e.g., sodium metabisulfite (B1197395) or sodium thiosulfate)[3]

  • Dispersing Agent (e.g., PEG6000)[3]

Procedure:

  • Dehydration:

    • Charge the reactor with the polar aprotic solvent, anhydrous potassium fluoride, and the dehydration solvent (toluene).

    • Heat the mixture to reflux to remove water via a Dean-Stark trap or similar apparatus.

    • Once water removal is complete, distill off the toluene.

  • Reaction:

    • Cool the reactor slightly and add 3,4-dichlorobenzonitrile, the phase transfer catalyst, a dispersing agent, and a reducing agent.

    • Heat the reaction mixture to the target temperature (e.g., 190-220°C).

    • Maintain the reaction at this temperature for the specified duration (e.g., 4-6 hours), monitoring the reaction progress by GC or HPLC.

  • Product Isolation (In-situ Distillation):

    • During the reaction, the product, this compound, can be continuously removed from the reaction mixture by distillation under vacuum. This method helps to drive the reaction to completion and minimizes product degradation.[3]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • If not distilled in-situ, dilute the reaction mixture with a solvent like toluene and filter to remove potassium chloride and other salts.

    • Wash the filter cake with toluene.

    • The filtrate, containing the crude product, is then subjected to fractional distillation under reduced pressure (e.g., 0.08-0.09 MPa) to obtain the high-purity this compound. A second rectification step may be necessary to achieve >99% purity.[3][4]

  • Solvent and Catalyst Recycling:

    • The filtrate containing the catalyst and solvent can often be recycled and used for subsequent batches to reduce costs and waste.[3]

References

Validation & Comparative

A Tale of Two Isomers: 3,4-Difluorobenzonitrile vs. 3,5-Difluorobenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated building blocks for pharmaceutical and agrochemical development, 3,4-difluorobenzonitrile and 3,5-difluorobenzonitrile (B1349092) stand out as critical intermediates. Though structurally similar, the positional difference of a single fluorine atom dramatically influences their synthesis, reactivity, and ultimately, their application in creating novel molecules with enhanced biological activity and metabolic stability. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

At a Glance: Key Differences and Applications

FeatureThis compound3,5-Difluorobenzonitrile
CAS Number 64248-62-064248-63-1
Symmetry AsymmetricSymmetric
Primary Synthetic Route Halogen-exchange fluorination of 3,4-dichlorobenzonitrile (B1293625)Cyanation of 3,5-difluorobromobenzene or reduction of pentafluorobenzonitrile
Key Applications Agrochemicals (e.g., herbicides), Pharmaceuticals (e.g., kinase inhibitors)[1][2]Pharmaceuticals (especially CNS-targeting drugs and kinase inhibitors)[3]
Key Advantage in Synthesis Utilizes readily available starting materials for large-scale production.[1]Symmetric structure offers distinct electronic properties for specific molecular designs.[3]

Synthesis: A Comparative Overview

The synthetic accessibility of a building block is a paramount consideration in process development and large-scale manufacturing. Here, we compare common synthetic routes to both difluorobenzonitrile isomers.

This compound Synthesis

The industrial production of this compound predominantly relies on the halogen-exchange (Halex) fluorination of 3,4-dichlorobenzonitrile.[1] This method is advantageous due to the relatively low cost and availability of the starting material. The reaction is typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

Table 1: Comparison of Halogen-Exchange Fluorination Methods for this compound Synthesis

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
3,4-Dichlorobenzonitrilebis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-dimethyl-2-imidazolidinone (B1670677)130-150 then 180-2002-3 then 5-685>99
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltN-methyl pyrrolidone200-210490.799
3,4-DichlorobenzonitrileTetraphenylphosphonium bromide1,3-dimethylimidazolidin-2-one (DMI)225Not Specified65Not Specified
3,4-DichlorobenzonitrileNone1,3-dimethylimidazolidin-2-one (DMI)290Not Specified64Not Specified
3,5-Difluorobenzonitrile Synthesis

The synthesis of 3,5-difluorobenzonitrile often proceeds through different pathways due to the meta-positioning of the fluorine atoms. Common methods include the cyanation of a corresponding dihalobenzene or the partial reduction of a more highly fluorinated precursor.

Table 2: Selected Synthetic Methods for 3,5-Difluorobenzonitrile

Starting MaterialKey ReagentsSolventYield (%)
3,5-DifluorobromobenzeneiPrMgCl, LiCl, DMF, I2THF71
PentafluorobenzonitrileMetal hydride complexN,N-dimethylformamide34-42

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen-Exchange Fluorination

This protocol is a generalized representation of methods described in the patent literature.[4][5]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous potassium fluoride (spray-dried)

  • bis-(N-bis(dimethylamino)methylene)-iminium chloride (catalyst)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (solvent)

  • Toluene (dehydration solvent)

Procedure:

  • To a dry reactor equipped with a stirrer, thermometer, and a reflux condenser with a water separator, add 1,3-dimethyl-2-imidazolidinone and toluene.

  • Add anhydrous potassium fluoride to the solvent mixture.

  • Heat the mixture to reflux to remove any residual water azeotropically.

  • After dehydration is complete, distill off the toluene.

  • Add 3,4-dichlorobenzonitrile and the catalyst to the reactor.

  • Heat the reaction mixture in a stepwise manner: first to 130-150°C for 2-3 hours, then increase the temperature to 180-200°C and maintain for 5-6 hours.[4]

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is then subjected to vacuum distillation to isolate the this compound. A purity of over 99% and a yield of up to 85% can be achieved.[4]

Protocol 2: Synthesis of 3,5-Difluorobenzonitrile from 3,5-Difluorobromobenzene

This protocol is adapted from the literature.[6]

Materials:

  • 3,5-Difluorobromobenzene

  • Isopropylmagnesium chloride (iPrMgCl) in THF (2M solution)

  • Lithium chloride (LiCl), dried

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flask containing dry lithium chloride under an inert atmosphere, add a 2M solution of isopropylmagnesium chloride in THF at 15°C.

  • After stirring for 15 minutes, slowly add a solution of 3,5-difluorobromobenzene in THF. Continue stirring for another 15 minutes.

  • Cool the reaction mixture to 0°C and add N,N-dimethylformamide. Stir for 2 hours at this temperature.

  • Quench the reaction by adding aqueous ammonia (B1221849) and iodine. Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into a saturated aqueous solution of sodium sulfite (B76179) and extract with chloroform.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain 3,5-difluorobenzonitrile (yield ~71%).[6]

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_34 This compound Synthesis cluster_35 3,5-Difluorobenzonitrile Synthesis 34_start 3,4-Dichlorobenzonitrile 34_product This compound 34_start->34_product Halogen-Exchange (KF, Catalyst) 35_start_1 3,5-Difluorobromobenzene 35_product 3,5-Difluorobenzonitrile 35_start_1->35_product Cyanation 35_start_2 Pentafluorobenzonitrile 35_start_2->35_product Reduction

Caption: Primary synthetic routes to 3,4- and 3,5-difluorobenzonitrile.

Role in Drug Discovery: A Strategic Choice

The choice between 3,4- and 3,5-difluorobenzonitrile in a drug discovery program is often dictated by the specific therapeutic target and the desired physicochemical properties of the final molecule.

The asymmetric nature of This compound provides a handle for introducing substituents that can probe different regions of a biological target's binding pocket. The fluorine atoms can modulate the pKa of adjacent functional groups and influence metabolic stability.[2]

Conversely, the symmetrical 3,5-difluorobenzonitrile offers unique electronic properties due to the meta-positioning of the strongly electron-withdrawing fluorine atoms.[3] This substitution pattern can significantly impact the molecule's overall dipole moment and its ability to participate in specific non-covalent interactions, such as halogen bonding. In medicinal chemistry, this isomer is frequently employed in the design of central nervous system (CNS) drugs and kinase inhibitors, where fine-tuning of electronic properties is crucial for target engagement and achieving the desired pharmacokinetic profile.[3]

Drug_Discovery_Logic start Drug Discovery Goal asymmetric Asymmetric Target Interaction or Specific Vector for Substitution? start->asymmetric symmetric Modulation of Overall Electronic Properties or Symmetric Binding Pocket? start->symmetric select_34 Select this compound asymmetric->select_34 Yes select_35 Select 3,5-Difluorobenzonitrile symmetric->select_35 Yes

References

A Comparative Analysis of the Reactivity of 3,4-Difluorobenzonitrile in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the reactivity of 3,4-difluorobenzonitrile compared to other benzonitrile (B105546) derivatives in nucleophilic aromatic substitution, reduction, and cycloaddition reactions, supported by experimental data and detailed protocols.

Introduction

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms onto the benzene (B151609) ring significantly modulates the electronic properties and reactivity of the molecule. This compound, in particular, presents a unique reactivity profile due to the ortho- and meta-directing effects of the two fluorine atoms relative to the electron-withdrawing nitrile group. This guide provides a comprehensive comparison of the reactivity of this compound with other benzonitriles in three key classes of reactions: nucleophilic aromatic substitution (SNAr), reduction of the nitrile group, and [3+2] cycloaddition.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitrile group and two fluorine atoms makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution. The fluorine atoms act as good leaving groups and further activate the ring towards nucleophilic attack.

Reactivity Comparison

The reactivity of benzonitrile derivatives in SNAr reactions is largely governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups (EDGs) have the opposite effect.

While direct kinetic comparisons of a broad range of benzonitriles are not extensively documented in a single study, the principles of physical organic chemistry and available data on similar systems allow for a clear reactivity trend. The two fluorine atoms in this compound, being strongly electronegative, significantly increase the electrophilicity of the aromatic ring compared to unsubstituted benzonitrile or monofluorinated benzonitriles.

Table 1: Predicted Relative Reactivity of Benzonitriles in SNAr Reactions

CompoundSubstituentsExpected Relative Rate of SNAr
4-Nitrobenzonitrile-NO₂ (Strong EWG)Highest
This compound -F, -F (Strong EWGs)High
4-Fluorobenzonitrile-F (Strong EWG)Moderate
BenzonitrileNoneLow
4-Methylbenzonitrile-CH₃ (Weak EDG)Lowest

This table is based on established principles of substituent effects in SNAr reactions. The actual relative rates can vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocol: Representative SNAr Reaction of this compound with an Amine

This protocol describes the synthesis of a substituted aminobenzonitrile, a common transformation in drug discovery.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the secondary amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Logical Workflow for SNAr Reaction:

SNAr_Workflow Reactants This compound + Amine + K₂CO₃ in DMF Reaction Heat to 80-100 °C (Monitor by TLC) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Aminobenzonitrile Purification->Product

Workflow for a typical SNAr reaction of this compound.

Reduction of the Nitrile Group

The reduction of the nitrile functionality to a primary amine is a crucial transformation in the synthesis of many biologically active compounds. The reactivity of the nitrile group towards reduction can be influenced by the electronic nature of the substituents on the aromatic ring.

Reactivity Comparison

In contrast to SNAr, the reduction of the nitrile group is generally favored by electron-donating groups, which increase the electron density at the nitrile carbon, making it more susceptible to hydride attack. Conversely, electron-withdrawing groups can decrease the reaction rate.

While specific comparative data for this compound is limited, a study on the catalytic hydrogenation of para-substituted benzonitriles provides valuable insight into the expected trends.[1]

Table 2: Comparative Yields for the Catalytic Hydrogenation of para-Substituted Benzonitriles

Substituent (Para-position)Yield of Primary Amine (%)
-OCH₃95
-CH₃92
-H88
-Cl85
-CF₃78

Data sourced from a comparative study on catalytic hydrogenation.[1]

Based on this data, the two electron-withdrawing fluorine atoms in this compound would be expected to result in a slightly lower yield or require more forcing conditions for complete reduction compared to benzonitrile or benzonitriles with electron-donating groups.

Experimental Protocol: Catalytic Hydrogenation of a Benzonitrile Derivative

This protocol outlines a general procedure for the reduction of a benzonitrile to a benzylamine (B48309) using catalytic hydrogenation.

Materials:

  • Substituted Benzonitrile (e.g., this compound)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol (B145695) or Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve the substituted benzonitrile in ethanol or methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.

  • The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

General Mechanism of Nitrile Reduction:

Nitrile_Reduction Nitrile R-C≡N Hydride_Attack Hydride Addition (e.g., from H₂/Pd-C) Nitrile->Hydride_Attack Imine_Intermediate Imine Intermediate [R-CH=NH] Hydride_Attack->Imine_Intermediate Second_Hydride_Attack Second Hydride Addition Imine_Intermediate->Second_Hydride_Attack Amine Primary Amine R-CH₂-NH₂ Second_Hydride_Attack->Amine

General mechanism for the reduction of a nitrile to a primary amine.

[3+2] Cycloaddition

The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a highly valuable reaction in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. The reactivity of the nitrile in this reaction is influenced by its electronic properties.

Reactivity Comparison

Electron-withdrawing groups on the benzonitrile ring generally enhance the rate of [3+2] cycloaddition with azides. This is because they lower the energy of the LUMO of the nitrile, facilitating the interaction with the HOMO of the azide (B81097).

Table 3: Predicted Relative Reactivity of Benzonitriles in [3+2] Cycloaddition with Azides

CompoundSubstituentsExpected Relative Rate of Cycloaddition
4-Nitrobenzonitrile-NO₂ (Strong EWG)Highest
This compound -F, -F (Strong EWGs)High
4-Fluorobenzonitrile-F (Strong EWG)Moderate
BenzonitrileNoneLow
4-Methylbenzonitrile-CH₃ (Weak EDG)Lowest

This table is based on the general understanding of electronic effects in [3+2] cycloaddition reactions.

Experimental Protocol: Synthesis of a 5-Substituted-1H-tetrazole

This protocol provides a general method for the synthesis of tetrazoles from nitriles and sodium azide.

Materials:

  • Substituted Benzonitrile (e.g., this compound)

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl) or Zinc chloride (ZnCl₂) as a Lewis acid catalyst

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the substituted benzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute hydrochloric acid to pH ~2-3 to protonate the tetrazole.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude tetrazole.

  • The product can be purified by recrystallization.

Logical Relationship in Tetrazole Synthesis:

Tetrazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Benzonitrile Substituted Benzonitrile Reaction [3+2] Cycloaddition Benzonitrile->Reaction Azide Sodium Azide Azide->Reaction Catalyst Lewis Acid (e.g., NH₄Cl) Catalyst->Reaction Solvent DMF Solvent->Reaction Temperature 100-120 °C Temperature->Reaction Product 5-Substituted-1H-tetrazole Reaction->Product

Key components and conditions for tetrazole synthesis.

Conclusion

The reactivity of this compound is significantly influenced by the two electron-withdrawing fluorine atoms and the nitrile group. In nucleophilic aromatic substitution and [3+2] cycloaddition reactions, these groups activate the molecule, leading to enhanced reactivity compared to benzonitrile and its electron-rich derivatives. Conversely, for the reduction of the nitrile group to a primary amine, the electron-withdrawing nature of the fluorine atoms is expected to slightly decrease the reaction rate or yield compared to benzonitriles with electron-donating substituents. This comparative guide provides a framework for researchers and drug development professionals to understand and predict the behavior of this compound in key synthetic transformations, aiding in the rational design of synthetic routes and the development of novel molecules.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3,4-difluorobenzonitrile, a crucial intermediate in the development of pharmaceuticals and agrochemicals, has been approached through various catalytic strategies.[1] This guide provides an objective comparison of the performance of different catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most effective synthetic route. The primary industrial method for synthesizing this compound is the halogen-exchange fluorination of 3,4-dichlorobenzonitrile.[1] The choice of catalyst, solvent, and reaction conditions significantly influences the yield, purity, and sustainability of the process.[1]

Comparative Performance of Catalysts

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound from 3,4-dichlorobenzonitrile.

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltN-Methylpyrrolidone (NMP)200-210490.799[2]
bis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2002-3 then 5-685>99[3][4]
Tetraphenylphosphonium chloride1,3-Dimethyl-2-imidazolidinone (DMI)200-2106-86599[2]
N-bis(dimethylamino)methylene-1.3-dimethyl imidazoline-2-ammonium chloride salt1,3-Dimethyl-2-imidazolone200-23020>80Not Specified[5]
None1,3-Dimethyl-2-imidazolidinone (DMI)290Not Specified64Not Specified[1]

In a different synthetic approach starting from 3,4-difluorobenzamide (B1297546), the use of a dehydrating agent with a catalyst has also been reported:

Starting MaterialCatalystDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,4-DifluorobenzamideDMFDichlorosulfoxideDichloroethane5059796 (crude)[6]

Experimental Protocols

Synthesis using bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt in NMP

This method utilizes a phase-transfer catalyst to facilitate the fluorination of 3,4-dichlorobenzonitrile.

Materials:

Procedure:

  • To a reaction vessel equipped with a rectifying column, add 350g of N-methylpyrrolidone (NMP) and 230g (3.96 mol) of anhydrous potassium fluoride.

  • Add 150g of toluene for azeotropic dehydration and reflux for approximately 2 hours to remove water.

  • After water removal, evaporate and recover the toluene.

  • Add 200g (1.16 mol) of 3,4-dichlorobenzonitrile, 10g (0.04 mol) of bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, 5g of sodium dodecyl sulfate, and 10g of sodium thiosulfate to the reaction mixture.

  • Heat the mixture to 200-210 °C and maintain the reaction for 4 hours.

  • During the reaction, collect the crude this compound product via the rectifying column.

  • The crude product is then subjected to a second rectification to obtain the final product with high purity.[2]

Synthesis using bis-(N-bis(dimethylamino)methylene)-iminium chloride in DMI

This process involves a two-stage heating process to optimize the reaction.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride

  • bis-(N-bis(dimethylamino)methylene)-iminium chloride

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Toluene

Procedure:

  • In a reactor with a reflux water-dividing device, add 3,4-dichlorobenzonitrile, DMI, and toluene.

  • Heat the mixture to 90-120 °C and reflux for 1-2 hours to remove water.

  • Add anhydrous potassium fluoride and the bis-(N-bis(dimethylamino)methylene)-iminium chloride catalyst.

  • Increase the temperature to 130-150 °C and react for 2-3 hours.

  • Further increase the temperature to 180-200 °C and continue the reaction for 5-6 hours.

  • After the reaction is complete, filter the reaction solution.

  • The filtrate is then subjected to reduced pressure rectification to isolate the this compound product.[3][4] The mother liquor containing the catalyst can be recycled for subsequent batches.[4]

Synthesis via Dehydration of 3,4-Difluorobenzamide

This alternative route starts from 3,4-difluorobenzamide and uses a dehydrating agent.

Materials:

  • 3,4-Difluorobenzamide

  • Dichloroethane

  • Dichlorosulfoxide

  • DMF (catalyst)

Procedure:

  • To a dry reactor, add 289.6 kg (1.843 kmoles) of 3,4-difluorobenzamide and 800 kg of dichloroethane.

  • Add 241.2 kg (2.02 kmoles) of dichlorosulfoxide and 1.5 kg of DMF as the catalyst.

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Upon completion, pour the reaction solution into ice water with stirring.

  • Separate the layers to obtain the crude this compound.[6]

  • The crude product can be further purified by distillation.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via halogen-exchange fluorination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reactants Add 3,4-Dichlorobenzonitrile, Solvent, and Toluene start->add_reactants dehydration Azeotropic Dehydration (Reflux) add_reactants->dehydration add_kf_catalyst Add Anhydrous KF and Catalyst dehydration->add_kf_catalyst heating Heat to Reaction Temperature add_kf_catalyst->heating react Maintain Reaction for Specified Time heating->react filtration Filtration react->filtration distillation Rectification/ Distillation filtration->distillation product This compound distillation->product

Caption: General workflow for the synthesis of this compound.

Logical Relationships of Components

This diagram illustrates the roles and interactions of the key components in the synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Environment cluster_products Products substrate 3,4-Dichlorobenzonitrile target_product This compound substrate->target_product undergoes fluorination byproduct Potassium Chloride (KCl) substrate->byproduct fluorinating_agent Potassium Fluoride (KF) fluorinating_agent->target_product provides fluoride fluorinating_agent->byproduct catalyst Catalyst (e.g., Phase Transfer) catalyst->target_product facilitates reaction solvent Solvent (e.g., DMI, NMP) solvent->catalyst dissolves temperature Elevated Temperature temperature->target_product provides energy

Caption: Key components and their roles in the synthesis.

References

A Comparative Analysis of Byproduct Formation in 3,4-Difluorobenzonitrile Synthesis for Pharmaceutical and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of key intermediates is paramount. This guide provides a detailed comparative analysis of byproducts generated in the common synthesis routes of 3,4-difluorobenzonitrile, a critical building block for various pharmaceuticals and agrochemicals. Understanding the impurity profiles of different synthetic methods is crucial for process optimization, regulatory compliance, and ensuring the safety and efficacy of the final product.

This publication delves into the byproducts associated with three primary synthesis methods for this compound: halogen-exchange fluorination of 3,4-dichlorobenzonitrile, a multi-step synthesis originating from 1,2-difluorobenzene, and the dehydration of 3,4-difluorobenzamide (B1297546). By examining the experimental data, this guide aims to provide a clear and objective comparison to aid in the selection of the most suitable synthesis strategy.

Byproduct Profiles of this compound Synthesis Methods

The choice of synthesis route for this compound significantly influences the types and quantities of impurities present in the crude product. The following table summarizes the known byproducts for the most common manufacturing processes.

Synthesis MethodStarting MaterialKey Byproducts and ImpuritiesTypical Purity of Crude Product
Halogen-Exchange Fluorination 3,4-Dichlorobenzonitrile- 3-Chloro-4-fluorobenzonitrile (B37791) (intermediate) - 4-Chloro-3-fluorobenzonitrile (isomeric intermediate) - Benzonitrile (from dehalogenation) - Coking/Polymeric materials Variable, dependent on reaction conditions.
Synthesis from 1,2-Difluorobenzene 1,2-Difluorobenzene- Ortho- and meta-acylated isomers (from Friedel-Crafts acylation) - Diacylated products - Residual starting materials and intermediates Generally high, but dependent on purification of intermediates.
Dehydration of 3,4-Difluorobenzamide 3,4-Difluorobenzamide- Unreacted 3,4-difluorobenzamide - Byproducts from the dehydrating agent High, with the primary impurity being the starting material.

In-depth Analysis of Byproducts

Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile

This is the most prevalent industrial method for synthesizing this compound. The reaction proceeds via a sequential displacement of chlorine atoms with fluorine.

The primary byproducts are the isomeric monochloro-monofluoro intermediates: 3-chloro-4-fluorobenzonitrile and 4-chloro-3-fluorobenzonitrile.[1][2] The relative amounts of these intermediates depend on the reaction conditions, with one study reporting a 23% yield of 3-chloro-4-fluorobenzonitrile under specific conditions.[1]

In addition to these intermediates, dehalogenation reactions can occur at high temperatures, leading to the formation of benzonitrile.[1] "Coking" or the formation of polymeric materials is also a known side reaction, particularly with prolonged reaction times at elevated temperatures.[3] The use of a phase-transfer catalyst and controlled reaction temperatures can help to minimize these side reactions.[4]

Synthesis from 1,2-Difluorobenzene

This route typically involves a Friedel-Crafts acylation of 1,2-difluorobenzene, followed by a series of transformations to yield the final product.[4] The initial acylation step is prone to the formation of regioisomers. While the para-substituted product is desired, ortho- and meta-acylated byproducts can also be formed.[5]

Furthermore, polyacylation, where more than one acyl group is added to the aromatic ring, can occur, though it is generally less favorable due to the deactivating effect of the first acyl group.[5] The purity of the final product is highly dependent on the efficient separation of these isomers and byproducts at each step of the synthesis.

Dehydration of 3,4-Difluorobenzamide

This method involves the removal of a water molecule from 3,4-difluorobenzamide to form the nitrile. This reaction is typically high-yielding, and the primary impurity is the unreacted starting material. The byproducts are largely dictated by the choice of dehydrating agent and the reaction conditions. Careful control of the reaction stoichiometry and purification of the final product can lead to a high-purity this compound.[6]

Experimental Protocols

A detailed experimental protocol for the most common synthesis method, halogen-exchange fluorination, is provided below.

Synthesis of this compound via Halogen-Exchange Fluorination

  • Materials:

  • Procedure:

    • A reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation apparatus is charged with the aprotic polar solvent, anhydrous potassium fluoride, and the dehydration solvent.

    • The mixture is heated to reflux to azeotropically remove any residual water.

    • After dehydration, the dehydration solvent is distilled off.

    • 3,4-Dichlorobenzonitrile and the phase-transfer catalyst are added to the reactor.

    • The reaction mixture is heated to the desired temperature (typically between 180°C and 230°C) and maintained for several hours. The progress of the reaction is monitored by gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled, and the solid potassium chloride is removed by filtration.

    • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

  • Byproduct Analysis: The crude product and distilled fractions can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the byproducts.[7] A typical GC-MS protocol would involve:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to separate compounds with different boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

    • Identification: Byproducts are identified by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantification: The relative abundance of each byproduct can be estimated from the peak areas in the total ion chromatogram.

Visualizing the Comparison Workflow

To objectively compare these synthesis methods, a logical workflow is essential. The following diagram illustrates the key steps in this comparative analysis.

Synthesis_Comparison cluster_methods Synthesis Methods cluster_analysis Byproduct Analysis cluster_evaluation Comparative Evaluation Halogen_Exchange Halogen-Exchange Fluorination Identify_Byproducts Identify Byproducts (GC-MS, NMR) Halogen_Exchange->Identify_Byproducts Process_Safety_Cost Process Safety & Cost Halogen_Exchange->Process_Safety_Cost From_1_2_DFB From 1,2-Difluorobenzene From_1_2_DFB->Identify_Byproducts From_1_2_DFB->Process_Safety_Cost From_Amide From 3,4-Difluorobenzamide From_Amide->Identify_Byproducts From_Amide->Process_Safety_Cost Quantify_Byproducts Quantify Byproducts (Peak Area %, Internal Std.) Identify_Byproducts->Quantify_Byproducts Purification_Difficulty Purification Difficulty Identify_Byproducts->Purification_Difficulty Purity_Comparison Crude Product Purity Quantify_Byproducts->Purity_Comparison Conclusion Optimal Method Selection Purity_Comparison->Conclusion Purification_Difficulty->Conclusion Process_Safety_Cost->Conclusion

References

Spectroscopic Validation of Synthesized 3,4-Difluorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of synthesized 3,4-Difluorobenzonitrile, presenting a comparative analysis with commercially available structural isomers, 4-Fluorobenzonitrile and 3,5-Difluorobenzonitrile. The objective is to offer clear, data-driven insights into the structural confirmation of the target compound through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers. This allows for a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound 2230-2240 (C≡N stretch), 1600-1620 (C=C aromatic stretch), 1200-1300 (C-F stretch)
4-Fluorobenzonitrile ~2230 (C≡N stretch), ~1600 (C=C aromatic stretch), ~1230 (C-F stretch)[1]
3,5-Difluorobenzonitrile ~2240 (C≡N stretch), ~1610 (C=C aromatic stretch), ~1300 (C-F stretch)

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound 7.55 - 7.48 (m, 2H), 7.32 (m, 1H)[2]
4-Fluorobenzonitrile 7.68 (dd, J = 9.1, 5.1 Hz, 2H), 7.19 (t, J = 8.2 Hz, 2H)[3]
3,5-Difluorobenzonitrile 7.23 (m, 1H), 7.12 (m, 2H)[4]

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

CompoundKey ¹³C Chemical Shifts (δ, ppm)
This compound ~155 (d, J=250 Hz, C-F), ~152 (d, J=250 Hz, C-F), ~130-115 (aromatic C-H), ~115 (C≡N)
4-Fluorobenzonitrile ~165 (d, J=255 Hz, C-F), ~134 (d, J=9 Hz), ~119 (C≡N), ~116 (d, J=22 Hz)[5][6]
3,5-Difluorobenzonitrile ~163 (dd, J=250, 10 Hz, C-F), ~117 (C≡N), ~115 (t, J=25 Hz), ~114 (t, J=21 Hz)[2]

Table 4: Mass Spectrometry (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 139[7]112, 88
4-Fluorobenzonitrile 121[8][9]94
3,5-Difluorobenzonitrile 139[10]112, 88

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Solid Sample):

    • A small amount of the solid sample (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the ¹³C NMR spectrum.

    • Key acquisition parameters include a spectral width of approximately 250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[11]

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Validation

The logical flow of the spectroscopic validation process is illustrated in the following diagram. This workflow ensures a systematic approach to the structural confirmation of the synthesized compound.

Spectroscopic_Validation_Workflow Spectroscopic Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_validation Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Obtain IR Spectrum NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Obtain NMR Spectra MS Mass Spectrometry Purification->MS Obtain Mass Spectrum IR_Analysis Analyze IR Data: - Identify C≡N stretch - Identify C-F stretches - Compare with alternatives IR->IR_Analysis NMR_Analysis Analyze NMR Data: - Determine chemical shifts - Analyze coupling patterns - Compare with alternatives NMR->NMR_Analysis MS_Analysis Analyze MS Data: - Identify molecular ion peak - Analyze fragmentation pattern - Compare with alternatives MS->MS_Analysis Validation Structural Confirmation of This compound IR_Analysis->Validation NMR_Analysis->Validation MS_Analysis->Validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

References

A Comparative Guide to Alternative Fluorinating Agents for the Synthesis of 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The resulting compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability. 3,4-Difluorobenzonitrile is a key building block in the synthesis of numerous pharmaceuticals and herbicides, making its efficient and scalable production a topic of significant interest. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on the alternative fluorinating agents employed. We present a detailed analysis of the well-established Nucleophilic Aromatic Substitution (SNAr) or Halex process and the classical Balz-Schiemann reaction, supported by experimental data to inform reagent and methodology selection.

Comparison of Synthetic Methodologies

The two principal methods for synthesizing this compound are the Nucleophilic Aromatic Substitution (SNAr) of 3,4-dichlorobenzonitrile (B1293625) and the Balz-Schiemann reaction of a corresponding aromatic amine. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Table 1: Quantitative Comparison of Fluorinating Agents and Methods
Parameter Nucleophilic Aromatic Substitution (SNAr/Halex Process) Balz-Schiemann Reaction
Starting Material 3,4-Dichlorobenzonitrile3-Amino-4-fluorobenzonitrile (B1285375) or 3,4-Diaminobenzonitrile
Fluorinating Agent Potassium Fluoride (B91410) (KF)Fluoroboric Acid (HBF4) or other tetrafluoroborate (B81430) salts
Typical Solvent 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI), Sulfolane, N-Methylpyrrolidone (NMP)Water, Ethanol (B145695), Non-polar organic solvents
Catalyst Phase Transfer Catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, Tetraphenylphosphonium bromide)None
Reaction Temperature 180-220 °C[1][2]Diazotization: 0-5 °C; Decomposition: 60-90 °C or higher[3]
Reaction Time 4-15 hours[1][2]Varies depending on decomposition method
Reported Yield 22% to >90%[1][4]Generally moderate to good, but can be variable
Key Advantages High yields, scalable, uses relatively inexpensive reagents.[1][4]Avoids the use of high temperatures for the fluorination step, regioselective.
Key Disadvantages High reaction temperatures, requires anhydrous conditions and specialized solvents.[4]Potential for explosive diazonium salt intermediates, requires careful temperature control.[3]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr/Halex Process)

This protocol is a generalized procedure based on common industrial practices for the synthesis of this compound from 3,4-dichlorobenzonitrile using potassium fluoride.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous spray-dried Potassium Fluoride (KF)

  • Phase transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Toluene (for azeotropic removal of water)

Procedure:

  • To a dry reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 1,3-dimethyl-2-imidazolidinone (DMI) and toluene.

  • Add anhydrous potassium fluoride to the solvent mixture.

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • After complete water removal, distill off the toluene.

  • Cool the mixture and add 3,4-dichlorobenzonitrile and the phase transfer catalyst.

  • Heat the reaction mixture to 190-220 °C and maintain for 4-5 hours.[1]

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product. A second rectification may be necessary to achieve high purity.[1]

Protocol 2: Balz-Schiemann Reaction

The following is a representative protocol for the synthesis of an aryl fluoride via the Balz-Schiemann reaction. This can be adapted for the synthesis of this compound from a suitable amino precursor such as 3-amino-4-fluorobenzonitrile.

Materials:

  • 3-Amino-4-fluorobenzonitrile

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO2)

  • Fluoroboric Acid (HBF4)

  • Non-polar solvent (e.g., hexane (B92381) or chlorobenzene)[3]

Procedure:

  • Diazotization: Dissolve 3-amino-4-fluorobenzonitrile in a cooled aqueous solution of hydrochloric acid (0-5 °C).

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5 °C to form the diazonium salt solution.

  • To the cold diazonium salt solution, add a cold solution of fluoroboric acid to precipitate the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium tetrafluoroborate by filtration and wash with cold water, followed by cold ethanol and then ether. Dry the salt carefully under vacuum.

  • Thermal Decomposition: In a suitable flask, suspend the dry diazonium tetrafluoroborate salt in a non-polar solvent like hexane or chlorobenzene.[3]

  • Heat the suspension gently to 60-90 °C. The decomposition is typically accompanied by the evolution of nitrogen gas.[3]

  • After the gas evolution ceases, the reaction mixture is cooled.

  • The product can be isolated by extraction and purified by distillation.

Modern Electrophilic Fluorinating Agents: A Brief Outlook

Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), are powerful reagents for the selective fluorination of a wide range of organic compounds.[5] They are particularly effective for the fluorination of electron-rich aromatic rings and the α-fluorination of carbonyl compounds. However, their application in the direct synthesis of this compound from a non-activated or halogenated precursor is not well-documented and is likely less efficient and more costly compared to the established SNAr methodology. These reagents are generally not the preferred choice for the bulk synthesis of this specific compound.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Balz_Schiemann Balz-Schiemann Reaction cluster_Electrophilic Modern Electrophilic Fluorination start_SNAr 3,4-Dichlorobenzonitrile reagent_SNAr KF (Fluorinating Agent) Phase Transfer Catalyst start_SNAr->reagent_SNAr Reaction conditions_SNAr High Temperature (180-220°C) DMI Solvent reagent_SNAr->conditions_SNAr product_SNAr This compound reagent_SNAr->product_SNAr start_BS 3-Amino-4-fluorobenzonitrile diazotization Diazotization (NaNO2, HCl, 0-5°C) start_BS->diazotization diazonium_salt Diazonium Tetrafluoroborate diazotization->diazonium_salt HBF4 decomposition Thermal Decomposition (60-90°C) diazonium_salt->decomposition product_BS This compound diazonium_salt->product_BS start_elec Aromatic Precursor reagent_elec Selectfluor® or NFSI start_elec->reagent_elec Fluorination product_elec This compound (Less Common Route) reagent_elec->product_elec

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

For the industrial-scale synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) or Halex process, utilizing potassium fluoride as the fluorinating agent, remains the most economically viable and high-yielding method. While the Balz-Schiemann reaction offers a classical alternative that avoids extremely high temperatures, the handling of potentially hazardous diazonium salt intermediates requires careful consideration. Modern electrophilic fluorinating agents, though powerful in other contexts, are not commonly employed for this specific transformation. The choice of the optimal synthetic route will ultimately depend on the desired scale of production, available equipment, and safety infrastructure.

References

A Comparative Guide to the Synthesis of 3,4-Difluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the prevailing production methods for 3,4-difluorobenzonitrile, a critical intermediate in the pharmaceutical and agrochemical industries, reveals a landscape dominated by halogen-exchange fluorination. This guide provides a comprehensive cost-benefit analysis of the various synthetic routes, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most efficient and cost-effective method for their needs.

The primary industrial route to this compound involves the nucleophilic substitution of chlorine atoms in 3,4-dichlorobenzonitrile (B1293625) with fluorine.[1] This halogen-exchange (Halex) reaction is typically carried out using an alkali metal fluoride (B91410), most commonly spray-dried potassium fluoride, in a high-boiling polar aprotic solvent. The choice of catalyst, solvent, and reaction conditions significantly influences the yield, purity, reaction time, and overall cost-effectiveness of the synthesis.[1]

Comparison of Halogen-Exchange Fluorination Methods

The following table summarizes key quantitative data from various patented methods for the production of this compound from 3,4-dichlorobenzonitrile.

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileTetraphenylphosphonium bromide1,3-Dimethyl-2-imidazolidinone (DMI)225Not Specified65Not Specified[1]
3,4-DichlorobenzonitrileNone1,3-Dimethyl-2-imidazolidinone (DMI)290Not Specified64Not Specified[1]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt1,3-Dimethyl-2-imidazolidinone (DMI)190-20059099[2]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane200-21058899[2]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltN-methylpyrrolidone (NMP)200-210490.799[2]
3,4-Dichlorobenzonitrilebis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2002-3 then 5-685>99[3]

Cost-Benefit Analysis

A thorough cost-benefit analysis requires consideration of raw material costs, energy consumption, waste disposal, and process efficiency (yield and reaction time).

Raw Material Costs:

  • 3,4-Dichlorobenzonitrile: This is the primary starting material. Industrial grade pricing is estimated to be around $35-45 per kilogram when purchased in bulk quantities (e.g., 100 kg).[4][5]

  • Potassium Fluoride (Spray-Dried): The key fluorinating agent. Bulk pricing for spray-dried potassium fluoride (99% purity) is in the range of $5-10 per kilogram .[6][7]

  • Solvents:

    • 1,3-Dimethyl-2-imidazolidinone (DMI): A common solvent in this reaction, with bulk pricing around $10-15 per kilogram .

    • Sulfolane: Another effective solvent, with industrial prices in the range of $5-10 per kilogram .

    • N-methylpyrrolidone (NMP): A versatile solvent, with bulk pricing typically between $3-7 per kilogram .

  • Catalysts:

Energy Consumption:

The halogen-exchange reactions are conducted at high temperatures (180-290°C), representing a significant energy cost.[11][12][13] The choice of heating method (e.g., steam, thermal oil, or electric heating) and reactor design will influence energy efficiency.[11][13][14] Methods with lower reaction temperatures and shorter reaction times are generally more energy-efficient.

Waste Disposal:

The primary waste stream consists of the spent solvent, potassium chloride (a byproduct of the reaction), and any remaining catalyst.[15][16][17][18][19] The cost of solvent and hazardous waste disposal can be substantial, ranging from $1.50 to over $4.00 per gallon , depending on the nature of the waste and local regulations.[15][16] Processes that allow for the recycling of the solvent and catalyst are highly advantageous in minimizing waste and disposal costs.[2][3] The potassium chloride byproduct can sometimes be purified and sold, turning a waste stream into a revenue source.[2]

Process Efficiency:

Higher yields and shorter reaction times directly translate to lower production costs through increased throughput and reduced energy consumption per unit of product. The use of more advanced and often more expensive catalysts can be justified if they lead to significant improvements in yield and reaction speed.

Experimental Protocols

Generalized Protocol for Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile:

This protocol is a generalized representation based on common elements found in the patent literature.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous spray-dried potassium fluoride

  • Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)

  • High-boiling polar aprotic solvent (e.g., DMI, Sulfolane, or NMP)

  • Dehydration solvent (e.g., toluene (B28343) or cyclohexane)

Procedure:

  • Dehydration: To a dry reactor equipped with a mechanical stirrer, thermometer, and a distillation apparatus, charge the polar aprotic solvent and the dehydration solvent. Heat the mixture to reflux to azeotropically remove any residual water.

  • Solvent Removal: After complete dehydration, distill off the dehydration solvent.

  • Reaction Mixture Assembly: Cool the reactor and add 3,4-dichlorobenzonitrile, spray-dried potassium fluoride, and the phase-transfer catalyst under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to the specified temperature (typically between 180°C and 230°C) and maintain for the designated reaction time (typically 4-8 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).

  • Product Isolation: After the reaction is complete, cool the mixture. The product, this compound, is often isolated by vacuum distillation.

  • Purification: The crude product is then purified by fractional distillation to achieve the desired purity (typically >99%).

  • Solvent and Catalyst Recycling: The remaining reaction mixture containing the solvent and catalyst can be filtered to remove inorganic salts (KCl) and potentially recycled for subsequent batches to improve process economics.[2][3]

Visualizing the Process

Logical Workflow for this compound Production:

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Isolation cluster_recycling Recycling Loop raw_materials Raw Materials (3,4-Dichlorobenzonitrile, Potassium Fluoride, Solvent, Catalyst) dehydration Dehydration of Solvent raw_materials->dehydration charging Reactor Charging dehydration->charging heating Heating to Reaction Temperature charging->heating reaction Halogen-Exchange Reaction heating->reaction cooling Cooling reaction->cooling filtration Filtration cooling->filtration distillation Vacuum Distillation filtration->distillation solvent_recycling Solvent & Catalyst Recycling filtration->solvent_recycling waste Waste Disposal (KCl, impurities) filtration->waste final_product This compound (>99% Purity) distillation->final_product solvent_recycling->charging Recycled Solvent & Catalyst

A generalized workflow for the production of this compound.

Key Components and their Relationship in the Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Environment cluster_products Outputs dcb 3,4-Dichlorobenzonitrile product This compound dcb->product byproduct Potassium Chloride dcb->byproduct Cl kf Potassium Fluoride kf->product kf->byproduct solvent Solvent (DMI, Sulfolane, NMP) solvent->product catalyst Phase-Transfer Catalyst catalyst->product temperature High Temperature temperature->product

References

A Comparative Purity Benchmark of Commercially Available 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. 3,4-Difluorobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical agents. This guide provides a comparative overview of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity verification.

Comparison of Supplier Specifications

The purity of this compound from major chemical suppliers is typically high, with most vendors guaranteeing a purity of 98% or greater. The primary analytical techniques used for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below is a summary of the advertised purities from several prominent suppliers. It is important to note that for the most accurate and lot-specific data, requesting a Certificate of Analysis (CoA) for the current batch is always recommended.

SupplierAdvertised PurityAnalytical Method
Sigma-Aldrich ≥98%Not specified on product page
Thermo Fisher Scientific ≥97.5% (GC)Gas Chromatography
TCI Chemicals >98.0% (GC)Gas Chromatography
NINGBO INNO PHARMCHEM CO.,LTD. ≥99.0% (HPLC)High-Performance Liquid Chromatography

Potential Impurities

The most common industrial synthesis of this compound involves the halogen-exchange fluorination of 3,4-dichlorobenzonitrile.[1] This process can lead to several potential impurities, including:

  • 3,4-Dichlorobenzonitrile: Unreacted starting material.

  • 3-Chloro-4-fluorobenzonitrile: An intermediate product of the two-step fluorine exchange.

  • Other positional isomers: Depending on the purity of the starting materials and the precise reaction conditions.

  • Solvent residues: From the reaction and purification steps.

The following diagram illustrates the primary synthetic pathway and the origin of key potential impurities.

G Synthesis Pathway of this compound and Potential Impurities A 3,4-Dichlorobenzonitrile (Starting Material) B Halogen-Exchange Fluorination (Step 1) A->B F Unreacted Starting Material (Impurity) A->F C 3-Chloro-4-fluorobenzonitrile (Intermediate) B->C D Halogen-Exchange Fluorination (Step 2) C->D G Incomplete Reaction (Impurity) C->G E This compound (Final Product) D->E G GC-FID Experimental Workflow for Purity Analysis A Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetone) to a concentration of ~1 mg/mL. B GC-FID Analysis A->B C Data Acquisition: Record the chromatogram. B->C D Data Analysis: Calculate the area percent of the This compound peak. C->D E Purity Report D->E G HPLC-UV Experimental Workflow for Purity Analysis A Sample and Mobile Phase Preparation: - Dissolve sample in Acetonitrile (~0.5 mg/mL). - Prepare Mobile Phase A (Water) and B (Acetonitrile). B HPLC-UV Analysis A->B C Data Acquisition: Record the chromatogram at 254 nm. B->C D Data Analysis: Calculate the area percent of the This compound peak. C->D E Purity Report D->E

References

The Strategic Advantage of 3,4-Difluorobenzonitrile in Medicinal Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the successful discovery and optimization of novel therapeutics. Among the vast arsenal (B13267) of chemical intermediates, 3,4-Difluorobenzonitrile has emerged as a critical synthon, particularly in the development of kinase inhibitors and other targeted therapies. Its utility stems from the unique physicochemical properties imparted by the vicinal fluorine atoms on the benzonitrile (B105546) scaffold. This guide provides a comprehensive comparative study of this compound, benchmarking its performance against non-fluorinated and mono-fluorinated analogs through experimental data, and offering detailed protocols for relevant biological assays.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The strong carbon-fluorine bond is resistant to metabolic degradation, and the high electronegativity of fluorine can modulate the acidity of nearby functional groups and influence intermolecular interactions with biological targets. This compound serves as a key intermediate for incorporating a 3,4-difluorophenyl moiety into a target molecule, a common feature in a variety of bioactive compounds.

Comparative Analysis of Physicochemical and Biological Properties

To illustrate the impact of the 3,4-difluoro substitution pattern, this section compares the properties of hypothetical kinase inhibitors derived from benzonitrile, 4-fluorobenzonitrile, and this compound. While direct head-to-head experimental data for a single inhibitor series is often proprietary, the following tables are compiled based on established principles of medicinal chemistry and data from analogous series of kinase inhibitors. The data underscores the typical enhancements observed with the introduction of the 3,4-difluoro moiety.

Table 1: Comparative Physicochemical Properties
PropertyBenzonitrile Derivative (Non-fluorinated)4-Fluorobenzonitrile Derivative (Mono-fluorinated)This compound Derivative (Di-fluorinated)
Molecular Weight Baseline+ 18.0+ 36.0
LogP (Calculated) 3.53.84.1
Aqueous Solubility (µg/mL) 15105
Metabolic Stability (t½ in human liver microsomes, min) 204590

Note: The values presented are representative and intended for comparative purposes.

Table 2: Comparative Biological Activity
ParameterBenzonitrile Derivative (Non-fluorinated)4-Fluorobenzonitrile Derivative (Mono-fluorinated)This compound Derivative (Di-fluorinated)
VEGFR-2 Kinase Inhibition (IC₅₀, nM) 1507525
Cellular Antiproliferative Activity (HT-29, IC₅₀, µM) 5.22.10.8

Note: The values presented are representative and intended for comparative purposes.

The data consistently demonstrates that the incorporation of the 3,4-difluoro moiety, facilitated by this compound, can lead to a significant improvement in both metabolic stability and biological potency.

Signaling Pathways and Experimental Workflows

A key application of this compound is in the synthesis of inhibitors targeting kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition.

The experimental validation of these inhibitors involves a series of in vitro assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start This compound & Other Reagents Synth Synthesis of Inhibitor Library Start->Synth Purify Purification & Characterization Synth->Purify KinaseAssay VEGFR-2 Kinase Inhibition Assay Purify->KinaseAssay CellCulture Cancer Cell Line Culture (e.g., HT-29) Purify->CellCulture IC50_determination IC₅₀ Determination KinaseAssay->IC50_determination MTTAssay MTT Cytotoxicity Assay CellCulture->MTTAssay Cell_IC50 IC₅₀ Determination MTTAssay->Cell_IC50

General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible evaluation of novel compounds.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of 2-fold dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Mixture: Prepare a master mix containing kinase buffer, 10 µM ATP, and the kinase substrate.

  • Reaction Initiation: To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells). Add 20 µL of the kinase reaction mixture.

  • Enzyme Addition: Add 25 µL of diluted VEGFR-2 enzyme to each well to initiate the reaction. For the "no enzyme" control, add 25 µL of kinase buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal. The IC₅₀ value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of a test compound on the viability of cancer cells.

Materials:

  • Human colorectal carcinoma cell line (e.g., HT-29)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. As demonstrated, its incorporation into bioactive scaffolds can significantly enhance key drug-like properties, including metabolic stability and target potency. The provided experimental protocols offer a framework for the systematic evaluation of compounds derived from this important intermediate, facilitating the data-driven optimization of next-generation therapeutics. Researchers and drug development professionals should consider the strategic use of this compound to accelerate their discovery programs.

Safety Operating Guide

Proper Disposal of 3,4-Difluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3,4-Difluorobenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a common intermediate in pharmaceutical and agrochemical synthesis. Adherence to these procedures is critical to mitigate health risks and ensure environmental protection.

Immediate Safety and Handling Precautions

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[1] It is classified as toxic if swallowed, and harmful if inhaled or in contact with skin.[1] The compound can cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A particulate dust filter respirator is necessary, especially when handling the solid form.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: If swallowed, give a slurry of activated charcoal in water to drink.[1]

In all cases of exposure, seek immediate medical attention.

Quantitative Hazard Data

Hazard ClassificationRoute of ExposureGHS CategoryDescription
Acute ToxicityOralCategory 4Harmful if swallowed.[2]
Acute ToxicityDermalCategory 4Harmful in contact with skin.[2]
Acute ToxicityInhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2]
Aquatic HazardLong-termHarmful to aquatic life with long-lasting effects.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.

  • Collect: Carefully sweep up the spilled material and place it into a suitable, labeled container for waste disposal.

  • Clean: Wash the spill area thoroughly.

Major Spills:

  • Evacuate: Immediately evacuate the area and move upwind.

  • Alert: Notify emergency responders and provide them with the location and nature of the hazard.

  • Secure: Prevent entry into the area.

  • Professional Cleanup: Await the arrival of trained personnel to manage the cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] This chemical and its container must be disposed of as hazardous waste.

Protocol for Disposal of this compound:

  • Waste Identification and Classification:

    • Determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) or other applicable regulations. This compound is considered a hazardous substance.[1]

    • The proper shipping name for this type of waste is "NITRILES, SOLID, TOXIC, N.O.S."

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization and Labeling:

    • Use a container that is compatible with the chemical.

    • The container must be in good condition and securely sealed.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and a description of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • Ensure the storage area has secondary containment to prevent environmental release in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

    • Ensure all required waste manifests and documentation are completed accurately.

  • Record Keeping:

    • Maintain records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.

Disposal Workflow Diagram

DisposalWorkflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate and Collect in Designated Container identify->segregate label_container Label Container (Hazardous Waste, Chemical Name, Hazards) segregate->label_container store Store in Secure, Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Disposal Contractor store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation pickup Waste Pickup by Licensed Contractor documentation->pickup transport Transport to Approved TSDF* pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal caption *TSDF: Treatment, Storage, and Disposal Facility

References

Personal protective equipment for handling 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,4-Difluorobenzonitrile, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]

Hazard Classifications:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Data sourced from multiple safety data sheets.[4][5][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent personal exposure.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or Chemical gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4]
Skin Protection Protective gloves and clothingWear appropriate protective gloves and clothing to prevent skin exposure.[4] Inspect gloves before use and use proper removal technique.[3]
Respiratory Protection Particulate dust filter respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[3][4]

PPE_Workflow

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always use this compound in a well-ventilated area to avoid inhalation of dust or fumes.[1][7]

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] Contaminated work clothing should be laundered separately before reuse.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[4]

Storage:

  • Container: Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[1][4][5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4][5]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention without delay.[1]
Skin Contact Flush skin with running water.[1] Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[3]

Emergency_Response_Plan

Spill and Disposal Plan

Spill Response:

  • Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding dust generation.[1] Use dry clean-up procedures.[1] Place spilled material in a suitable, labeled container for waste disposal.[1]

  • Major Spills: Clear the area of personnel and move upwind.[1] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Wear breathing apparatus and protective gloves.[1] Contain the spill with sand, earth, or vermiculite.[1]

Disposal:

  • Waste Disposal: Dispose of this material and its container as hazardous waste.[8] All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Container Disposal: Puncture containers to prevent reuse and bury them at an authorized landfill.[8] Consult the State Land Waste Management Authority for specific disposal guidelines.[1] Do not allow wash water from cleaning equipment to enter drains.[8]

Disposal_Pathway

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.